Product packaging for Br-PEG3-ethyl acetate(Cat. No.:)

Br-PEG3-ethyl acetate

货号: B3123497
分子量: 299.16 g/mol
InChI 键: NWUDANMVYLBFML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Br-PEG3-ethyl acetate is a useful research compound. Its molecular formula is C10H19BrO5 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BrO5 B3123497 Br-PEG3-ethyl acetate

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUDANMVYLBFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Br-PEG3-ethyl acetate: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-ethyl acetate (B1210297) is a heterobifunctional molecule widely employed in the burgeoning field of targeted protein degradation (TPD). Specifically, it serves as a polyethylene (B3416737) glycol (PEG)-based linker for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Br-PEG3-ethyl acetate, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.

Core Chemical Properties

This compound, systematically named ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, possesses a unique combination of a reactive bromide, a flexible hydrophilic PEG linker, and a stable ethyl acetate group. This trifecta of functionalities makes it an ideal building block for PROTAC synthesis. The bromide serves as a versatile handle for conjugation to a ligand for an E3 ubiquitin ligase or a target protein, while the PEG chain enhances solubility and optimizes the spatial orientation of the resulting PROTAC molecule.[1][4]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on structurally related compounds due to the limited availability of specific data for this molecule.

PropertyValueSource/Notes
IUPAC Name ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate[5]
Synonyms This compound[2][6]
CAS Number 308085-31-6[6]
Molecular Formula C10H19BrO5[6]
Molecular Weight 299.16 g/mol
Appearance Colorless to pale yellow oil (Predicted)Based on similar PEG esters
Boiling Point >250 °C (Predicted)Based on general data for PEG polymers[7]
Melting Point Not applicable (liquid at room temperature)-
Density ~1.2 g/cm³ (Predicted)Based on data for similar PEG derivatives[8]
Solubility Soluble in a wide range of organic solventsInferred from its structure
Storage Temperature -20°C[6]
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) groups of the PEG chain (a series of multiplets), and the methylene groups adjacent to the bromine and the ester functionality.

  • 13C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at the lowest field.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) and characteristic fragmentation patterns. The presence of bromine would be indicated by isotopic peaks (M+ and M+2) of nearly equal intensity. Common fragmentation pathways would involve cleavage of the ester group and fragmentation of the PEG chain.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis followed by esterification.

Reaction Scheme:

Synthesis_Workflow reagent1 Triethylene glycol intermediate1 Sodium salt of triethylene glycol reagent1->intermediate1 1. Deprotonation reagent2 Sodium Hydride (NaH) reagent2->intermediate1 reagent3 Bromoacetyl bromide intermediate2 Bromo-PEG3-acid reagent3->intermediate2 reagent4 Ethanol product This compound reagent4->product intermediate1->intermediate2 2. Nucleophilic Substitution intermediate2->product 3. Esterification PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC PolyUb_POI Polyubiquitinated POI E3 E3 Ubiquitin Ligase PROTAC->E3 E2 E2-Ubiquitin Ub Ubiquitin E2->Ub Ub->POI Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degraded_Fragments->PROTAC PROTAC Recycling

References

In-Depth Technical Guide: Br-PEG3-ethyl acetate (CAS Number 308085-31-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-ethyl acetate (B1210297), with the CAS number 308085-31-6, is a specialized chemical reagent primarily utilized as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are a novel class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[4][5]

This technical guide provides a comprehensive overview of Br-PEG3-ethyl acetate, including its chemical properties, its role in PROTAC synthesis, and general experimental protocols relevant to its application.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for similar short-chain PEG compounds.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference(s)
CAS Number 308085-31-6[1][2][3]
Molecular Formula C10H19BrO5[1][2][3]
Molecular Weight 299.16 g/mol [1][2][3]
IUPAC Name Ethyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate[3]
SMILES CCOC(=O)COCCOCCOCCBr[1][2][3]
Physical State Not explicitly stated; likely a liquid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and dichloromethane. The PEG chain imparts some hydrophilicity.Inferred
Storage Temperature -20°C[1][2]
Purity Typically >95% (as supplied by commercial vendors)Inferred from vendor data for similar products

Role in PROTAC Technology

This compound serves as a linker molecule in the modular design of PROTACs. A PROTAC molecule is comprised of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the POI ligand and the E3 ligase ligand.

The polyethylene (B3416737) glycol (PEG) component of the linker, in this case, a tri-ethylene glycol unit, offers several advantages in PROTAC design:

  • Increased Solubility : The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic properties.

  • Flexibility : The PEG linker provides rotational freedom, allowing the two ligands to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and the E3 ligase.

  • Tunable Length : The length of the PEG chain is a critical parameter that can be optimized to achieve potent protein degradation.

The bromo- and ethyl acetate functionalities of this compound represent the reactive ends of the linker, enabling its conjugation to the POI and E3 ligase ligands.

Experimental Protocols

While a specific, detailed synthesis protocol for a PROTAC using this compound is not available in the public literature, a general experimental workflow can be outlined based on established methods for similar bromo-PEG linkers.

General PROTAC Synthesis using a Bromo-PEG Linker

The synthesis of a PROTAC using a bromo-PEG linker typically involves a two-step process:

  • Step 1: Attachment of the first ligand to the linker. This is often achieved through a nucleophilic substitution reaction where an amine or thiol group on one of the ligands displaces the bromide on the linker.

  • Step 2: Attachment of the second ligand. The other end of the linker (in this case, the ethyl acetate) would first be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and coupled to an amine group on the second ligand via an amide bond formation.

A representative, generalized protocol is as follows:

Materials and Reagents:

  • This compound

  • E3 ligase ligand with a free amine or thiol group (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

  • Target protein ligand with a free amine group

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • Water/Tetrahydrofuran (THF) mixture

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • Solvents for extraction and purification (e.g., ethyl acetate, brine)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography or preparative HPLC system

Procedure:

  • Step 1: Synthesis of Ligand-Linker Intermediate:

    • Dissolve the E3 ligase ligand (containing a nucleophilic amine) and this compound in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the ligand-linker-ethyl acetate intermediate.

  • Step 2: Hydrolysis of the Ethyl Ester:

    • Dissolve the purified ligand-linker-ethyl acetate intermediate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by LC-MS).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the ligand-linker-carboxylic acid.

  • Step 3: Synthesis of the Final PROTAC:

    • Dissolve the ligand-linker-carboxylic acid, the target protein ligand (with a free amine), and a coupling reagent like HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, work up the reaction as described in Step 1.

    • Purify the final PROTAC by preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Characterization of PROTAC Activity

Once the PROTAC is synthesized and purified, its ability to induce the degradation of the target protein is assessed. A common method for this is Western blotting.

A general protocol for Western Blot analysis is as follows:

Materials and Reagents:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the PROTAC for a desired period (e.g., 24 hours). Include a vehicle-only control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).

Signaling Pathways and Workflows

The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS) . The following diagrams illustrate the general mechanism of action of a PROTAC and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC & E3 Ligase Recycled Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_workflow PROTAC Development and Evaluation Workflow Start Design PROTAC using This compound linker Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Treatment Treat Cells with Synthesized PROTAC Characterization->Cell_Treatment Western_Blot Western Blot Analysis for Protein Degradation Cell_Treatment->Western_Blot Data_Analysis Quantify Degradation (DC50, Dmax) Western_Blot->Data_Analysis Optimization Structure-Activity Relationship (SAR) Studies and Optimization Data_Analysis->Optimization Optimization->Start Iterative Design

References

Technical Guide: Determination of the Molecular Weight of Br-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document outlines the fundamental properties and the determined molecular weight of Br-PEG3-ethyl acetate (B1210297), a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to Br-PEG3-ethyl acetate

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. These types of linkers are integral in the design of PROTACs, where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein.[1][2] The structure of this linker includes a terminal bromine group, a three-unit PEG chain that imparts hydrophilicity, and an ethyl acetate group.[1][2] The bromine atom serves as a reactive site, acting as an effective leaving group for nucleophilic substitution reactions.[3][4]

Physicochemical Properties

The molecular formula for this compound is C10H19BrO5.[1][2] This formula is essential for the precise calculation of its molecular weight. A summary of its key identifiers and properties is presented below.

PropertyValueSource
Molecular Formula C10H19BrO5[1][2]
Molecular Weight 299.16 g/mol [2]
CAS Number 308085-31-6[1][2]
SMILES CCOC(=O)COCCOCCOCCBr[1][2]

Methodology for Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation is a standard theoretical procedure based on the molecular formula derived from its chemical structure.

Experimental Protocol: Molecular Weight Calculation

  • Identify the Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For this compound, the formula is C10H19BrO5.[1][2]

  • Determine Atomic Weights: Obtain the standard atomic weights of each element present in the formula from the periodic table.

    • Carbon (C): ~12.011 amu

    • Hydrogen (H): ~1.008 amu

    • Bromine (Br): ~79.904 amu

    • Oxygen (O): ~15.999 amu

  • Calculate Total Mass for Each Element: Multiply the atomic weight of each element by the number of atoms of that element in the molecular formula.

    • Total Mass of Carbon = 10 * 12.011 amu = 120.11 amu

    • Total Mass of Hydrogen = 19 * 1.008 amu = 19.152 amu

    • Total Mass of Bromine = 1 * 79.904 amu = 79.904 amu

    • Total Mass of Oxygen = 5 * 15.999 amu = 79.995 amu

  • Sum the Masses: Add the total masses of all elements to arrive at the molecular weight of the compound.

    • Molecular Weight = 120.11 + 19.152 + 79.904 + 79.995 = 299.161 amu (or g/mol )

This calculated value is consistent with the reported molecular weight of 299.161.[2]

Workflow Visualization

The logical process for determining the molecular weight of a chemical compound is illustrated in the following diagram.

G Workflow for Molecular Weight Determination A Identify Chemical Name (this compound) B Determine Chemical Structure A->B C Derive Molecular Formula (C10H19BrO5) B->C D List Constituent Atoms (C, H, Br, O) C->D E Obtain Atomic Weights D->E F Calculate Total Mass of Each Element D->F E->F G Sum All Masses to get Molecular Weight (299.16 g/mol) F->G

Caption: Logical workflow for calculating molecular weight.

Note: As this topic concerns a theoretical calculation, signaling pathways are not applicable. The provided methodology describes the standard procedure for molecular weight determination.

References

An In-depth Technical Guide to the Synthesis and Purification of Br-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[3]

PEG-based linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[4] Br-PEG3-ethyl acetate (B1210297) is a versatile linker that offers a balance of these properties, making it a valuable tool in the construction of PROTAC libraries for screening and optimization.[5] This guide details a likely synthetic route and purification strategy for this important building block.

Synthesis of Br-PEG3-ethyl acetate

The most plausible and efficient synthesis of this compound involves a two-step process:

  • Bromination of Triethylene Glycol: The commercially available triethylene glycol is first converted to a mono-bromo, mono-hydroxy intermediate, 2-(2-(2-bromoethoxy)ethoxy)ethanol.

  • Esterification: The resulting alcohol is then esterified with an appropriate acetylating agent to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(2-(2-bromoethoxy)ethoxy)ethanol

This step involves the selective mono-bromination of triethylene glycol. A common method for such a transformation is the use of a brominating agent like hydrobromic acid (HBr) or thionyl bromide (SOBr₂).

  • Materials:

    • Triethylene glycol

    • 48% Hydrobromic acid (HBr)

    • Toluene

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask with reflux condenser and Dean-Stark trap

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add triethylene glycol and toluene.

    • Add 48% hydrobromic acid dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-(2-bromoethoxy)ethoxy)ethanol. This intermediate may be used in the next step without further purification, or it can be purified by column chromatography.

Step 2: Synthesis of this compound

The hydroxyl group of the intermediate is then esterified using ethyl bromoacetate (B1195939) or a related acetylating agent. An alternative, and likely more direct approach, is the alkylation of ethyl 2-hydroxyacetate with a suitable brominated PEG molecule. However, for the purpose of this guide, we will focus on the esterification of the synthesized bromo-PEG alcohol. A more direct esterification can be achieved using ethyl chloroacetate (B1199739) or ethyl bromoacetate under basic conditions.

  • Materials:

    • 2-(2-(2-bromoethoxy)ethoxy)ethanol (from Step 1)

    • Ethyl chloroacetate or ethyl bromoacetate

    • Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

    • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

    • Ammonium (B1175870) chloride (NH₄Cl), saturated solution

    • Ethyl acetate (for extraction)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with a magnetic stirrer and nitrogen inlet

    • Syringe for additions

  • Procedure:

    • To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF or DMF and cool to 0 °C in an ice bath.

    • Carefully add sodium hydride to the solvent.

    • Slowly add a solution of 2-(2-(2-bromoethoxy)ethoxy)ethanol in the same anhydrous solvent to the suspension of NaH.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate or ethyl bromoacetate dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Synthesis Pathway Diagram

Synthesis_Pathway triethylene_glycol Triethylene Glycol intermediate 2-(2-(2-bromoethoxy)ethoxy)ethanol triethylene_glycol->intermediate Bromination hbr HBr, Toluene (Reflux) final_product This compound intermediate->final_product Esterification na_thf 1. NaH, THF, 0 °C 2. Ethyl Chloroacetate

A simplified reaction scheme for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials and side products. Purification is essential to obtain the high-purity linker required for PROTAC synthesis. The most common and effective method for purifying PEGylated compounds of this size is silica (B1680970) gel column chromatography.[6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed for higher purity requirements.[8]

Experimental Protocol: Purification

Method 1: Silica Gel Column Chromatography

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Solvents for mobile phase (e.g., Hexane and Ethyl Acetate, or Dichloromethane (B109758) and Methanol)

    • Chromatography column

    • Fraction collection tubes

    • TLC plates and developing chamber

    • UV lamp for visualization

  • Procedure:

    • Slurry Packing the Column: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% Hexane or a low polarity mixture). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.

    • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. For PEGylated compounds, a gradient of methanol (B129727) in dichloromethane is often effective.[7]

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the desired product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Method 2: Reversed-Phase HPLC (for high-purity applications)

  • Instrumentation:

    • Preparative HPLC system with a UV detector

    • Reversed-phase C18 column

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Procedure:

    • Dissolve the partially purified product in a minimal amount of the initial mobile phase.

    • Inject the sample onto the C18 column.

    • Run a gradient elution, typically starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 214 nm).

    • Collect the fraction corresponding to the product peak.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the highly purified product.

Purification Workflow Diagram

Purification_Workflow crude_product Crude this compound column_chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) crude_product->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation purified_product Purified this compound evaporation->purified_product hplc_option Optional: Preparative RP-HPLC (for high purity) purified_product->hplc_option lyophilization Lyophilization hplc_option->lyophilization high_purity_product High-Purity Product lyophilization->high_purity_product

A general workflow for the purification of this compound.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data
ParameterExpected Value/Characteristics
Molecular Formula C₁₀H₁₉BrO₅
Molecular Weight 299.16 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃)Peaks corresponding to the ethyl group (triplet and quartet), the PEG chain (multiplets), the methylene (B1212753) group adjacent to the bromine, and the methylene group of the acetate.[9]
¹³C NMR (CDCl₃)Resonances for the carbonyl carbon of the ester, the carbons of the PEG backbone, the carbon bearing the bromine, and the carbons of the ethyl group.[9][10]
Mass Spec (ESI+) [M+Na]⁺ peak at approximately m/z 322.0, corresponding to the sodium adduct of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable in the molecular ion cluster.[11][12]
Purity (HPLC) >95% (typical for use in PROTAC synthesis)

Application in PROTAC Synthesis: An Experimental Workflow

This compound serves as a bifunctional linker in the modular synthesis of PROTACs. The bromo- end can be reacted with a nucleophile (e.g., a phenol (B47542) or amine) on one of the ligands (either for the POI or the E3 ligase), while the ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling with the other ligand.

PROTAC Assembly and Evaluation Workflow

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation linker This compound hydrolysis Ester Hydrolysis (LiOH) linker->hydrolysis coupling1 Nucleophilic Substitution linker->coupling1 ligand1 POI Ligand (with nucleophile) ligand1->coupling1 linker_acid Br-PEG3-COOH hydrolysis->linker_acid coupling2 Amide Coupling (e.g., HATU) linker_acid->coupling2 ligand2 E3 Ligase Ligand (with amine) ligand2->coupling2 intermediate Ligand1-PEG3-ethyl acetate coupling1->intermediate protac Final PROTAC coupling2->protac cell_culture Cell Culture protac->cell_culture protac_treatment Treat cells with PROTAC cell_culture->protac_treatment western_blot Western Blot for POI levels protac_treatment->western_blot dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax

A representative workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. This guide provides a detailed, albeit inferred, framework for its synthesis and purification, based on established chemical principles. The provided protocols and workflows are intended to serve as a practical resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics. Rigorous analytical characterization at each step is crucial to ensure the quality and reliability of the final PROTAC molecules.

References

The Strategic Role of Br-PEG3-Ethyl Acetate in PROTAC Formation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that tethers the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex it forms with the target protein and the E3 ligase. This technical guide delves into the specific role and application of Br-PEG3-ethyl acetate (B1210297), a popular polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and function of PROTACs. We will explore its chemical properties, provide detailed experimental protocols for its incorporation into PROTACs, present quantitative data from relevant studies, and visualize the underlying biological and chemical processes.

Introduction to PROTAC Technology and the Central Role of Linkers

PROTACs represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism that leads to the degradation of target proteins.[1] By inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for substoichiometric drug concentrations to elicit a profound and durable biological effect.

The linker connecting the warhead and the E3 ligase ligand is not a mere spacer; its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex.[2][3] PEG linkers, such as those derived from Br-PEG3-ethyl acetate, are frequently employed in PROTAC design due to their advantageous properties.[4] The ethylene (B1197577) glycol repeats enhance hydrophilicity and aqueous solubility of the often-lipophilic PROTAC molecule, which can improve cell permeability and pharmacokinetic properties.[4]

This compound is a bifunctional molecule containing a bromo group at one end and an ethyl acetate group at the other, separated by a three-unit PEG chain. The bromo group serves as a reactive handle for nucleophilic substitution, typically by an amine or thiol on one of the PROTAC's ligands. The ethyl acetate can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand via amide bond formation. This versatility makes it a valuable building block in the modular synthesis of PROTACs.

Quantitative Data on PROTACs with PEG-based Linkers

PROTACTarget Protein(s)E3 Ligase LigandDC50Kd (Binding Affinity)Cell LineReference
ARV-771 BRD2, BRD3, BRD4VHL< 5 nMBRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM22Rv1 (Prostate Cancer)[5][6][7]
ARV-771 BRD2, BRD3, BRD4VHL< 5 nMNot ReportedVCaP (Prostate Cancer)[5]
ARV-771 BRD2, BRD3, BRD4VHL< 5 nMNot ReportedLnCaP95 (Prostate Cancer)[5]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

Experimental Protocols

The following protocols are adapted from the synthesis of ARV-771 and similar PROTACs and are representative of how this compound would be utilized in a synthetic workflow.

General Synthesis Strategy for a PROTAC using a Bromo-PEG Linker

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead and E3 ligase ligand, followed by their conjugation using the linker.

PROTAC_Synthesis_Workflow cluster_synthesis Component Synthesis cluster_linker Linker Functionalization cluster_conjugation Conjugation Warhead_Ligand Synthesis of Warhead Ligand Warhead_Linker Warhead-Linker Intermediate Warhead_Ligand->Warhead_Linker Coupling E3_Ligase_Ligand Synthesis of E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Coupling Br_PEG_Et This compound Amine_PEG_Et Amine-PEG3-ethyl acetate Br_PEG_Et->Amine_PEG_Et Amination Amine_PEG_COOH Amine-PEG3-COOH Amine_PEG_Et->Amine_PEG_COOH Hydrolysis Amine_PEG_COOH->Warhead_Linker Activation & Coupling Warhead_Linker->Final_PROTAC

Protocol 1: Functionalization of this compound

Objective: To convert the terminal bromide to a more versatile functional group for coupling, such as an amine, and to hydrolyze the ethyl ester to a carboxylic acid for amide bond formation.

Materials:

Procedure:

  • Azide Formation (or Gabriel Synthesis):

    • Dissolve this compound (1 equivalent) in DMF.

    • Add sodium azide (1.2 equivalents) or potassium phthalimide (1.2 equivalents).

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

    • Purify the resulting azide or phthalimide intermediate by silica gel chromatography.

  • Reduction to Amine:

    • For the azide: Dissolve the azide intermediate in THF or methanol. Add PPh3 (1.2 equivalents) and water, and stir at 50 °C, or perform hydrogenation with H2 gas and a catalytic amount of 10% Pd/C.

    • For the phthalimide: Dissolve the phthalimide intermediate in ethanol (B145695) and add hydrazine monohydrate (2 equivalents). Reflux the mixture for several hours.

    • After the reaction is complete, work up the reaction mixture appropriately to isolate the amine product. This may involve filtration and extraction.

  • Ester Hydrolysis:

    • Dissolve the amine-PEG3-ethyl acetate intermediate in a mixture of THF and water.

    • Add LiOH (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the product with DCM or ethyl acetate.

    • Dry the organic layer over Na2SO4 and concentrate to yield the amine-PEG3-carboxylic acid linker.

Protocol 2: Coupling of the Linker to the Ligands

Objective: To sequentially couple the bifunctional linker to the warhead and the E3 ligase ligand.

Materials:

  • Amine-PEG3-carboxylic acid linker

  • Warhead ligand with a suitable functional group (e.g., an amine)

  • E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid)

  • Coupling agents: HATU, HBTU, or EDC with HOBt

  • Base: Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

  • Anhydrous DMF or DCM

Procedure:

  • First Amide Coupling:

    • Dissolve the warhead ligand (1 equivalent) and the amine-PEG3-carboxylic acid linker (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the warhead-linker intermediate by HPLC or silica gel chromatography.

  • Second Amide Coupling:

    • Dissolve the warhead-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 3: Western Blot Analysis of Target Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., 22Rv1 for BRD4)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for loading by adding sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (target protein and loading control) overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.

Signaling Pathways and Mechanism of Action

The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

In the case of BET degraders like ARV-771, the degradation of BRD4 has significant downstream effects on signaling pathways that are crucial for cancer cell proliferation and survival. BRD4 is a key transcriptional coactivator that regulates the expression of several oncogenes, most notably c-Myc.[5] By degrading BRD4, PROTACs can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis.[5] Furthermore, in the context of prostate cancer, BET degradation has been shown to suppress androgen receptor (AR) signaling, which is a key driver of the disease.[5]

Downstream_Signaling PROTAC BET PROTAC (e.g., ARV-771) BRD4 BRD4 Degradation PROTAC->BRD4 cMyc c-Myc Downregulation BRD4->cMyc AR_Signaling AR Signaling Suppression BRD4->AR_Signaling Cell_Cycle_Arrest Cell Cycle Arrest cMyc->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc->Apoptosis AR_Signaling->Cell_Cycle_Arrest AR_Signaling->Apoptosis

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its PEG backbone imparts favorable physicochemical properties, while its bifunctional nature allows for the systematic and modular assembly of these complex heterobifunctional molecules. The case study of ARV-771, a PROTAC with a similar PEG linker, demonstrates the potential of this class of molecules to achieve potent and selective degradation of high-value therapeutic targets like BRD4, leading to profound anti-cancer effects. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers in the design, synthesis, and evaluation of novel PROTACs for a wide range of diseases. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the rational design of linkers using building blocks like this compound will be paramount to the development of the next generation of targeted protein degraders.

References

Br-PEG3-ethyl acetate for Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2] A critical component of a PROTAC is the linker, which connects the ligand that binds to the POI and the ligand that recruits an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]

This technical guide focuses on Br-PEG3-ethyl acetate (B1210297) , a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs.[4][5] Its chemical structure features a three-unit PEG chain, providing flexibility and favorable physicochemical properties, an ethyl acetate group, and a terminal bromine atom that serves as a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.[4] This guide will provide a comprehensive overview of the role of Br-PEG3-ethyl acetate in TPD, including its mechanism of action, quantitative data from a relevant study, detailed experimental protocols, and visualizations of key processes.

Mechanism of Action: PROTACs Utilizing a PEG-Based Linker

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6] The this compound linker plays a crucial role in this process by optimally positioning the two proteins to facilitate the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1]

The PEG component of the this compound linker often enhances the solubility and cell permeability of the resulting PROTAC, addressing common challenges in the development of these larger molecules.[7]

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Quantitative Data Presentation

While specific data for a PROTAC synthesized directly with this compound is not widely published, a study by Shi et al. (2022) provides valuable insights into a closely related PROTAC. They developed a series of epidermal growth factor receptor (EGFR) degraders, with their most potent compound, 13 , utilizing a polyethylene glycol (PEG) and triazole linker to recruit the Cereblon (CRBN) E3 ligase.[8] The data for this compound serves as a representative example of the efficacy achievable with a PEG-based linker.

CompoundTarget ProteinE3 LigaseCell LineIC50 (nM)DC50 (nM)Dmax (%)
13 EGFR (del19)CRBNHCC-82763.5791
Data from Shi et al., 2022[8]

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of PROTACs synthesized using linkers such as this compound.

Protocol 1: Synthesis of a PROTAC using a Bromo-PEG Linker

This protocol provides a general two-step procedure for conjugating a POI ligand (with a suitable nucleophile, e.g., a phenol (B47542) or amine) and an E3 ligase ligand using a bromo-PEG linker.

Materials:

  • POI ligand with a free hydroxyl or amine group

  • This compound

  • E3 ligase ligand (e.g., pomalidomide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)

Procedure:

Step 1: Alkylation of the POI Ligand with this compound

  • Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

  • Add K2CO3 (for phenols) or DIPEA (for amines) (2-3 equivalents).

  • Add this compound (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-PEG3-ethyl acetate intermediate.

Step 2: Saponification and Amide Coupling to the E3 Ligase Ligand

  • Dissolve the POI-PEG3-ethyl acetate intermediate in a mixture of THF and water.

  • Add LiOH or NaOH (2-3 equivalents) and stir at room temperature for 1-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).

  • Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate. Dry, filter, and concentrate to yield POI-PEG3-acid.

  • Dissolve the POI-PEG3-acid (1 equivalent) and the E3 ligase ligand (e.g., pomalidomide, 1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

cluster_1 PROTAC Synthesis Workflow Start Start Materials: - POI Ligand - this compound - E3 Ligase Ligand Step1 Step 1: Alkylation POI-OH + Br-PEG3-EtOAc Start->Step1 Intermediate1 Intermediate: POI-PEG3-EtOAc Step1->Intermediate1 Step2 Step 2: Saponification Hydrolysis of Ethyl Acetate Intermediate1->Step2 Intermediate2 Intermediate: POI-PEG3-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling + E3 Ligand Ligand (e.g., Pomalidomide) Intermediate2->Step3 Final_PROTAC Final PROTAC: POI-PEG3-E3 Ligand Step3->Final_PROTAC Purification Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Purification

Generalized PROTAC Synthesis Workflow
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cancer cell line expressing the POI (e.g., HCC-827 for EGFR)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane with TBST (3x for 5-10 minutes each).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x for 10 minutes each).

  • Detection and Analysis:

    • Apply ECL substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody, or use a multiplex fluorescence system.

    • Quantify band intensities. Normalize the POI signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine degradation. Plot a dose-response curve to calculate DC50 and Dmax.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is to assess the effect of POI degradation on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • PROTAC stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® reagent

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and mix to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.

  • Data Acquisition: Read the absorbance at ~570 nm (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

PROTACs targeting EGFR, such as the one described by Shi et al. (2022), aim to disrupt the downstream signaling cascades that promote cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

cluster_2 EGFR Signaling and PROTAC Intervention cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Activation Proteasome Proteasome RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC EGFR-PROTAC PROTAC->EGFR Degradation via Proteasome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Targeted Degradation of EGFR

Conclusion

This compound represents a valuable and versatile linker for the construction of PROTACs. Its PEG backbone can impart favorable physicochemical properties, potentially enhancing solubility and permeability, which are critical for successful drug development. The terminal bromo and ethyl acetate functionalities provide convenient handles for a modular and efficient synthesis of these complex bifunctional molecules. As demonstrated by analogous PEG-containing PROTACs, this class of linkers can facilitate potent and selective degradation of high-value therapeutic targets. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to leverage this compound and similar linkers in their pursuit of novel therapeutics based on targeted protein degradation.

References

Br-PEG3-ethyl acetate: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Br-PEG3-ethyl acetate (B1210297) is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The physicochemical properties of this linker, specifically its solubility and stability, are critical determinants of the overall efficacy and druggability of the resulting PROTAC molecule. This guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of Br-PEG3-ethyl acetate and similar compounds, aimed at researchers, scientists, and drug development professionals.

Solubility Profile

For illustrative purposes, the following table summarizes the expected solubility of a short-chain PEGylated ester, like this compound, in a range of common laboratory solvents. This data is extrapolated from the known properties of its constituent parts and related molecules.

SolventPolarityExpected SolubilityRationale
WaterHighModerately SolubleThe hydrophilic PEG3 chain enhances aqueous solubility.
Phosphate-Buffered Saline (PBS)HighModerately SolubleSimilar to water, with potential for slight modulation by salt concentration.
Dimethyl Sulfoxide (DMSO)HighHighly SolubleA common aprotic polar solvent for organic molecules.
Dimethylformamide (DMF)HighHighly SolubleAnother common aprotic polar solvent.
Methanol / EthanolMediumSolublePolar protic solvents that can interact with the PEG chain and ester group.
Dichloromethane (DCM)MediumSolubleA common organic solvent for a wide range of molecules.
Ethyl AcetateMediumHighly Soluble"Like dissolves like" principle suggests high solubility in its parent ester solvent.
Acetonitrile (B52724)MediumSolubleA polar aprotic solvent commonly used in chromatography.
Hexane / HeptaneLowSparingly Soluble to InsolubleNon-polar solvents are unlikely to effectively solvate the polar PEG and ester moieties.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and in vivo performance. The primary points of potential degradation are the ester linkage, which is susceptible to hydrolysis, and the PEG chain, which can undergo oxidation.

Hydrolytic Stability

The ethyl acetate group is an ester, which can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is significantly faster under basic conditions compared to acidic or neutral pH.[4] The presence of the PEG chain can influence the rate of hydrolysis due to steric hindrance and altered local polarity.

Oxidative Stability

Polyethylene (B3416737) glycol chains can be susceptible to oxidative degradation, particularly in the presence of transition metals and oxygen. This process can lead to chain cleavage and the formation of various byproducts. Proper storage, such as refrigeration or freezing under an inert atmosphere, is recommended to minimize oxidative degradation.

Representative Stability Data

The following table provides an estimate of the stability of this compound under various conditions, based on general knowledge of similar chemical structures. The half-life (t½) is an indicator of the time it takes for 50% of the compound to degrade.

ConditionStressorExpected Stability OutcomeRationale
Storage
-20°C, sealed, darkLong-term storageHigh stability (months to years)Low temperature minimizes degradation kinetics.
4°C, sealed, darkShort-term storageGood stability (weeks to months)Refrigeration slows down potential degradation.
Room Temperature, ambient lightShort-term handlingModerate stability (days to weeks)Increased temperature and light exposure can accelerate degradation.
pH Stability (in aqueous solution)
pH 3-5 (Acidic)Acid-catalyzed hydrolysisModerate stabilityEster hydrolysis is catalyzed by acid but is generally slower than base-catalyzed hydrolysis.
pH 6-7.4 (Neutral)Spontaneous hydrolysisRelatively high stabilityHydrolysis is slowest at neutral pH.
pH > 8 (Basic)Base-catalyzed hydrolysisLow stabilityEster hydrolysis is significantly accelerated under basic conditions.
Forced Degradation
0.1 M HCl, 60°CAcid hydrolysisSignificant degradationForced conditions to identify acid-labile points.
0.1 M NaOH, RTBase hydrolysisRapid degradationForced conditions to identify base-labile points.
3% H₂O₂, RTOxidationPotential degradation of PEG chainTo assess susceptibility to oxidation.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound. Below are representative methodologies.

Solubility Determination: Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol)

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or MS)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Centrifuge the suspension at high speed to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂

  • Water bath or oven for thermal stress

  • Photostability chamber

  • HPLC system with a mass spectrometer (LC-MS) is highly recommended for identification of degradants.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period, monitoring frequently due to expected rapid degradation.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperature (e.g., 60°C or 80°C).

    • Photostability: Expose a solid sample or a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all major degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound and identify the major degradants by their mass-to-charge ratio (m/z) and fragmentation patterns in LC-MS.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC, such as one utilizing a this compound linker, to induce the degradation of a target protein of interest (POI).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (e.g., with this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Attaches Ubiquitin Chains Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC PROTAC is Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for Solubility and Stability Testing

This diagram outlines a typical workflow for the characterization of a new chemical entity like this compound.

Experimental_Workflow cluster_Solubility Solubility Assessment cluster_Stability Stability Assessment Sol_Start Start: Compound Synthesis and Purification Shake_Flask Shake-Flask Method (Equilibrium Solubility) Sol_Start->Shake_Flask Solvent_Screen Screening in Various Solvents (Aqueous and Organic) Shake_Flask->Solvent_Screen HPLC_Quant Quantification by HPLC Solvent_Screen->HPLC_Quant Sol_Data Solubility Data (mg/mL) HPLC_Quant->Sol_Data Stab_Start Start: Compound Characterization Sol_Data->Stab_Start Informs Stability Study Design Forced_Deg Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Stab_Start->Forced_Deg Time_Points Analysis at Multiple Time Points Forced_Deg->Time_Points LCMS_Analysis LC-MS Analysis for Degradant Identification Time_Points->LCMS_Analysis Stab_Data Stability Profile and Degradation Pathways LCMS_Analysis->Stab_Data

Caption: A typical workflow for solubility and stability testing.

References

An In-Depth Technical Guide to the Bioconjugation Chemistry of Br-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies associated with the bioconjugation of Br-PEG3-ethyl acetate (B1210297). This heterobifunctional linker is a valuable tool in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical properties, reaction mechanisms, and provide representative protocols for its application in bioconjugation.

Introduction to Br-PEG3-ethyl acetate

This compound is a chemical linker characterized by three key components: a reactive bromo group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a protected carboxyl group in the form of an ethyl acetate ester. This combination of features makes it a versatile reagent for covalently attaching to biomolecules.

Chemical Structure:

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Protein Conjugation

This diagram outlines the general workflow for the bioconjugation of this compound to a target protein.

Conjugation_Workflow Protein Conjugation Workflow start Start protein_prep Protein Preparation (Dissolution, Reduction) start->protein_prep conjugation Conjugation Reaction (Add this compound) protein_prep->conjugation quenching Quenching (Add L-cysteine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: Workflow for protein conjugation.

Logical Relationship: Factors Affecting Conjugation Efficiency

This diagram illustrates the key factors that influence the efficiency of the bioconjugation reaction.

Factors_Affecting_Efficiency Factors Affecting Conjugation Efficiency efficiency Conjugation Efficiency ph Reaction pH ph->efficiency stoichiometry Stoichiometry (Linker:Protein) stoichiometry->efficiency temperature Temperature temperature->efficiency time Reaction Time time->efficiency accessibility Cysteine Accessibility accessibility->efficiency

Caption: Factors influencing conjugation efficiency.

The Impact of PEGylation on Physicochemical Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic potential of proteins, peptides, antibody fragments, and small molecules. This modification of a compound's molecular structure alters its physicochemical properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the core physicochemical changes induced by PEGylation, providing detailed experimental protocols for their characterization and quantitative data for comparative analysis.

Core Physicochemical Properties of PEGylated Compounds

The covalent attachment of the hydrophilic and flexible PEG polymer imparts several key physicochemical changes to the parent molecule. These alterations collectively contribute to improved drug efficacy and safety.

Solubility and Stability

PEGylation is a highly effective method for increasing the aqueous solubility of hydrophobic drugs and proteins.[1] The hydrophilic nature of the PEG polymer chain creates a hydration shell around the molecule, reducing aggregation and improving its solubility in aqueous media.[2] This is particularly advantageous for parenteral drug administration, where high drug concentration in a small volume is often required.

The increased steric hindrance provided by the PEG chain also enhances the stability of the molecule by protecting it from enzymatic degradation and reducing immunogenicity.[3][4] This "shielding" effect prolongs the molecule's circulation time in the body.[3]

Table 1: Comparative Solubility of Native vs. PEGylated Proteins

ProteinModificationFold Increase in SolubilitySalt ConditionReference
Lysozyme (B549824)Native10.20 M NaCl[5]
Lysozyme5 kDa PEG>10Ammonium Sulfate[6]
Lysozyme30 kDa PEGSoluble (vs. insoluble native)Ammonium Sulfate[6]
Monoclonal AntibodyNon-glycosylated1-[1]
Monoclonal AntibodyGlycosylatedHigher than non-glycosylated-[1]

Table 2: Thermal Stability of Native vs. PEGylated Proteins

ProteinModificationMelting Temperature (Tm)Change in TmReference
Alpha-1 Antitrypsin (AAT)Native--[7][8]
Alpha-1 Antitrypsin (AAT)PEGylatedNo significant changeNeutral[7][8]
Anti-PEG Antibody (3.3)Native70.8°C-[9]
Anti-PEG Antibody (1E3)Variant73.6°C+2.8°C[9]
Anti-PEG Antibody (2B5)Variant74.2°C+3.4°C[9]
Pharmacokinetics and Pharmacodynamics

One of the most significant advantages of PEGylation is the dramatic improvement in the pharmacokinetic profile of the conjugated molecule.[2][10] The increased hydrodynamic radius of the PEGylated compound reduces its renal clearance, leading to a prolonged circulation half-life.[10] This allows for less frequent dosing, improving patient compliance and convenience.[9]

However, the steric hindrance from the PEG chain can sometimes lead to a decrease in the binding affinity of the drug to its target receptor, which can impact its pharmacodynamic properties.[10][11] Therefore, a careful balance between pharmacokinetic improvements and potential loss of in vitro activity must be achieved during the design of PEGylated therapeutics.[11]

Table 3: Comparative Pharmacokinetic Parameters of Native vs. PEGylated Drugs

DrugModificationHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Reference
Interferon alfa-2aNative~2-3 hoursHigh-[12]
Peginterferon alfa-2a (PEGASYS®)40 kDa branched PEG~108 hoursLow-[12]
Peginterferon alfa-2b (BIP48)4x12 kDa branched PEG~192 hoursLow-[12]
Filgrastim (G-CSF)Native3.5 hoursHigh (renal and neutrophil-mediated)-[2][13]
Pegfilgrastim (Neulasta®)20 kDa linear PEG33.2 hoursLow (neutrophil-mediated only)-[2][13]
Immunogenicity

PEGylation is known to reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes from the immune system.[3][4] However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[6] The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug and, in some cases, hypersensitivity reactions.[6]

Experimental Protocols for Characterization

A thorough physicochemical characterization is essential to ensure the quality, safety, and efficacy of PEGylated compounds. The following section provides detailed methodologies for key experiments.

Quantification of PEGylation

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: Reversed-phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) can be used to separate the PEGylated protein from the unreacted protein and free PEG. Quantification is achieved by integrating the peak areas.

  • Methodology (RP-HPLC):

    • Column: C4 or C8 column suitable for protein separations.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components based on their hydrophobicity.

    • Detection: UV absorbance at 280 nm for the protein and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for the PEG which lacks a UV chromophore.

    • Analysis: The degree of PEGylation can be estimated by the shift in retention time and the relative peak areas of the native and PEGylated species.

2. Mass Spectrometry (MS)

  • Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS directly measures the molecular weight of the PEGylated protein. The mass difference between the native and modified protein corresponds to the mass of the attached PEG chains.

  • Methodology (MALDI-TOF MS):

    • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins) in a mixture of acetonitrile and water with 0.1% TFA.

    • Sample Preparation: Mix the purified PEGylated protein solution with the matrix solution.

    • Spotting: Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry.

    • Analysis: Acquire the mass spectrum in the appropriate mass range.

    • Data Interpretation: The number of attached PEG molecules can be determined by dividing the mass increase by the molecular weight of a single PEG chain.

Determination of Physicochemical Properties

1. Octanol-Water Partition Coefficient (LogP/LogD)

  • Principle: The shake-flask method is the traditional technique for determining the lipophilicity of a compound by measuring its distribution between n-octanol and water (or a buffer of a specific pH for LogD).

  • Methodology (Shake-Flask Method):

    • Pre-saturation: Pre-saturate n-octanol with water/buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.

    • Sample Preparation: Prepare a stock solution of the PEGylated compound in the pre-saturated aqueous phase.

    • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

    • Equilibration: Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully sample both the aqueous and octanol (B41247) phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculation: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

2. In Vitro Drug Release

  • Principle: The dialysis bag method is commonly used to assess the in vitro release profile of a drug from a PEGylated nanoparticle or conjugate.

  • Methodology (Dialysis Bag Method):

    • Dialysis Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the PEGylated entity. Pre-soak the membrane according to the manufacturer's instructions.

    • Sample Loading: Load a known amount of the PEGylated drug formulation into the dialysis bag.

    • Release Study: Place the sealed dialysis bag into a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC-UV or fluorescence spectroscopy).

    • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Assessment of Immunogenicity

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

  • Principle: A sandwich ELISA can be used to detect and quantify anti-PEG antibodies in serum or plasma samples.

  • Methodology:

    • Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.

    • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or milk solution).

    • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow any anti-PEG antibodies to bind to the coated PEG.

    • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP).

    • Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will convert the substrate into a colored product.

    • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Quantification: The concentration of anti-PEG antibodies is proportional to the absorbance and can be determined from a standard curve.[13]

Visualization of Pathways and Workflows

Signaling Pathways

PEGylated therapeutics can modulate various signaling pathways to exert their therapeutic effects. Understanding these pathways is crucial for drug development and mechanism of action studies.

VEGF Signaling Pathway and PEGylated Aptamers

Pegaptanib, a PEGylated anti-VEGF aptamer, is used to treat neovascular age-related macular degeneration. It selectively binds to the VEGF165 isoform, preventing it from binding to its receptor (VEGFR) and thereby inhibiting the downstream signaling cascade that promotes angiogenesis.[11][14]

VEGF_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGF VEGF165 VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Pegaptanib Pegaptanib (PEGylated Aptamer) Pegaptanib->VEGF Binds & Inhibits PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis & Vascular Permeability Akt->Angiogenesis Promotes

VEGF signaling pathway inhibition by Pegaptanib.

PI3K/Akt/mTOR Pathway and PEGylated Doxorubicin (B1662922)

Doxorubicin, a common chemotherapeutic agent, can induce the activation of the pro-survival PI3K/Akt/mTOR signaling pathway, which can contribute to drug resistance.[15][16][17] While specific studies on the direct effect of PEGylated doxorubicin on this pathway are ongoing, it is hypothesized that the altered pharmacokinetics and tumor accumulation of the PEGylated form could influence the cellular response and the dynamics of this signaling cascade.[18][19]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes Doxorubicin Doxorubicin Doxorubicin->RTK Induces Activation Characterization_Workflow start Start: PEGylated mAb Sample sec Size Exclusion Chromatography (SEC) start->sec Assess Aggregation & Purity rp_hplc Reversed-Phase HPLC (RP-HPLC) start->rp_hplc Determine Degree of PEGylation & Purity dls Dynamic Light Scattering (DLS) start->dls Measure Hydrodynamic Diameter zeta Zeta Potential Measurement start->zeta Determine Surface Charge stability Stability Studies (Thermal, pH) start->stability Evaluate Stability Under Stress immunogenicity Immunogenicity Assessment (ELISA) start->immunogenicity Assess Potential for Anti-PEG Antibodies end Complete Characterization Profile sec->end ms Mass Spectrometry (e.g., MALDI-TOF) rp_hplc->ms Confirm Mass & Identify PEGylation Sites ms->end dls->end zeta->end stability->end immunogenicity->end

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Br-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[1][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility to the molecule.[1][3][4]

This document provides a detailed protocol for the synthesis of a PROTAC using Br-PEG3-ethyl acetate (B1210297) as a key building block for the linker. The protocol is based on established synthetic strategies for creating PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are attractive therapeutic targets in oncology.[5] The E3 ligase recruited in this example is Cereblon (CRBN).

General Synthesis Strategy

The synthesis of the target PROTAC involves a multi-step process:

  • Functionalization of the POI ligand: The POI ligand, in this case, a derivative of the BET inhibitor JQ1, is modified to introduce a reactive handle for linker conjugation.

  • Linker-E3 Ligase Ligand Conjugation: The Br-PEG3-ethyl acetate linker is first reacted with the E3 ligase ligand (e.g., pomalidomide).

  • Final PROTAC Assembly: The functionalized POI ligand is then coupled with the linker-E3 ligase ligand conjugate to yield the final PROTAC.

Experimental Protocols

Materials:

  • This compound

  • (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][7]diazepin-6-yl)acetate (JQ1 precursor)

  • Pomalidomide (B1683931)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium azide (B81097) (NaN3)

  • Palladium on carbon (Pd/C)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Methanol (B129727) (MeOH)

  • Trifluoroacetic acid (TFA)

Protocol 1: Synthesis of Pomalidomide-PEG3-azide

This protocol describes the synthesis of the E3 ligase ligand-linker intermediate.

  • Step 1a: Synthesis of Azido-PEG3-ethyl acetate:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add sodium azide (1.2 eq).

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate and wash with brine.

    • Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Step 1b: Hydrolysis of the ethyl ester:

    • Dissolve the Azido-PEG3-ethyl acetate from the previous step in a mixture of methanol and water.

    • Add lithium hydroxide (B78521) (1.5 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Acidify the reaction mixture with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield Azido-PEG3-acetic acid.

  • Step 1c: Coupling of Pomalidomide with Azido-PEG3-acetic acid:

    • Dissolve pomalidomide (1.0 eq) and Azido-PEG3-acetic acid (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 16 hours.

    • Monitor the reaction by LC-MS.

    • Purify the product by preparative HPLC to obtain Pomalidomide-PEG3-azide.

Protocol 2: Synthesis of JQ1-alkyne

This protocol details the functionalization of the JQ1 precursor.

  • Step 2a: Deprotection of JQ1 precursor:

    • Dissolve the JQ1 precursor (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected JQ1 carboxylic acid.

  • Step 2b: Amide coupling with propargylamine (B41283):

    • Dissolve the deprotected JQ1 carboxylic acid (1.0 eq) and propargylamine (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Purify the product by flash column chromatography to yield JQ1-alkyne.

Protocol 3: Final PROTAC Synthesis via Click Chemistry

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Dissolve Pomalidomide-PEG3-azide (1.0 eq) and JQ1-alkyne (1.0 eq) in a mixture of t-BuOH and water.

  • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H19BrO5
Molecular Weight299.16 g/mol
AppearanceLiquid
Storage Temperature-20°C

Table 2: Quantitative Data for an Exemplary BET Degrader (BETd-260)

ParameterValueCell LineReference
DC50 (BRD4)30 pMRS4;11[5]
DC50 (BRD3)<0.1 nMRS4;11[5]
DC50 (BRD2)<0.3 nMRS4;11[5]
IC50 (Cell Growth)51 pMRS4;11[5]

Note: The data presented is for a highly potent BET degrader and serves as a benchmark for PROTACs developed using similar strategies.

Visualization of Workflow and Signaling Pathway

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product JQ1 JQ1 Precursor JQ1_func Functionalization of JQ1 (Protocol 2) JQ1->JQ1_func Pomalidomide Pomalidomide Linker_Pom Linker-Pomalidomide Conjugation (Protocol 1) Pomalidomide->Linker_Pom Linker This compound Linker->Linker_Pom Click Click Chemistry (Protocol 3) JQ1_func->Click Linker_Pom->Click PROTAC Final PROTAC Click->PROTAC BET_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_protac PROTAC Intervention BET BET Proteins (BRD2, BRD3, BRD4) TF Transcription Factors BET->TF Proteasome Proteasome BET->Proteasome targeted to Histones Acetylated Histones Histones->BET binds to Gene Oncogene Transcription TF->Gene activates DNA Degradation BET Protein Degradation PROTAC BET PROTAC PROTAC->BET binds to CRBN CRBN E3 Ligase PROTAC->CRBN recruits CRBN->BET ubiquitinates Ub Ubiquitin Ub->BET Proteasome->Degradation leads to

References

Application Notes and Protocols for Br-PEG3-ethyl acetate in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used to improve the physicochemical properties of ADCs.[1] Shorter PEG spacers, such as a PEG3 moiety, can enhance aqueous solubility, which is particularly beneficial when working with hydrophobic payloads.[2]

This document provides detailed application notes and protocols for the use of Br-PEG3-ethyl acetate (B1210297), a heterobifunctional linker, in the development of ADCs. This linker features a bromo group, which can react with nucleophiles like thiol groups, and an ethyl acetate group, which can be hydrolyzed to a carboxylic acid for conjugation to amine residues.[3] These protocols are intended to serve as a guide for researchers in the rational design and synthesis of novel ADCs.

Physicochemical Properties and Advantages of PEG3 Linkers in ADCs

The incorporation of a short, discrete PEG linker like PEG3 offers several advantages in ADC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of ADCs, especially those carrying hydrophobic payloads, thereby reducing the propensity for aggregation.[4][5]

  • Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of an ADC by increasing its hydrodynamic volume, which can reduce renal clearance.[5] Studies have shown that even short PEG chains can lead to slower clearance rates.[6]

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[5]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers allows for the synthesis of more homogeneous ADCs with a defined DAR, which is a critical quality attribute.[5][7]

Data Presentation: Illustrative Performance of ADCs with a PEG3 Linker

The following tables present illustrative quantitative data for an ADC constructed using a PEG3 linker. This data is hypothetical and intended for guidance purposes, as specific results will depend on the antibody, payload, and target antigen.

Table 1: Illustrative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC with PEG3 Linker IC50 (nM)Naked Antibody IC50 (nM)Free Payload IC50 (nM)
SK-BR-3High0.5>10000.01
BT-474Moderate5.2>10000.01
MCF-7Low150>10000.01
MDA-MB-468Negative>1000>10000.01

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Mice

AnalyteHalf-life (t½) (hours)Clearance (CL) (mL/hr/kg)Volume of Distribution (Vd) (L/kg)Area Under the Curve (AUC) (µg·h/mL)
Total Antibody3000.20.085000
ADC (DAR 4)2500.30.093333
Unconjugated Payload2101.50.1

Table 3: Illustrative ADC Characterization Data

ParameterValueMethod
Average Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregates<5%Size Exclusion Chromatography (SEC)
Endotoxin Level<0.5 EU/mgLAL Test

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of ADCs using Br-PEG3-ethyl acetate. These protocols describe two common conjugation strategies: cysteine-based and lysine-based.

General Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC in Circulation ADC in Circulation ADC Binding ADC binds to target antigen ADC in Circulation->ADC Binding 1. Targeting Target Cell Target Cell Internalization Internalization via endocytosis Target Cell->Internalization 2. Internalization ADC Binding->Target Cell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Release Payload is released from ADC Lysosome->Payload Release 4. Payload Release Payload Action Payload induces cell death Payload Release->Payload Action 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Protocol 1: Cysteine-Based Conjugation

This protocol is suitable for antibodies with available cysteine residues, either from reduced interchain disulfides or engineered cysteines. The bromo group of the linker reacts with the thiol group of the cysteine.[8]

Experimental Workflow for Cysteine-Based Conjugation

Cysteine_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization A Antibody in Buffer C Antibody Reduction (e.g., TCEP) A->C B This compound in organic solvent D Conjugation Reaction B->D C->D E Size Exclusion Chromatography (SEC) D->E F Buffer Exchange E->F G DAR Determination (HIC) F->G H Purity Analysis (SEC) F->H I Mass Spectrometry F->I Lysine_Conjugation_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization A This compound B Hydrolysis to Br-PEG3-acid A->B C Activation of Carboxylic Acid (e.g., NHS/EDC) B->C E Conjugation Reaction C->E D Antibody in Buffer (pH 8.0-8.5) D->E F Size Exclusion Chromatography (SEC) E->F G Buffer Exchange F->G H DAR Determination (HIC) G->H I Purity Analysis (SEC) G->I J Mass Spectrometry G->J ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A ADC Synthesis (Cysteine or Lysine) B Purification (SEC, HIC) A->B C Characterization (DAR, Purity, MS) B->C D Antigen Binding Assay (ELISA, SPR) C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->E F Internalization Assay C->F G Pharmacokinetic (PK) Study in Rodents C->G H Efficacy Study in Xenograft Models G->H I Toxicity Assessment H->I

References

Revolutionizing Targeted Protein Degradation: Applications of Br-PEG3-ethyl acetate in Click Chemistry for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic deployment of click chemistry in conjunction with versatile linkers is accelerating the development of novel therapeutics. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation. This document provides detailed application notes and protocols for the use of Br-PEG3-ethyl acetate (B1210297), a heterobifunctional PEG3 linker, in the synthesis of PROTACs via click chemistry. Its unique structure allows for the creation of a reactive handle for click chemistry after straightforward chemical modifications, making it a valuable tool in the drug discovery pipeline.

Introduction to Br-PEG3-ethyl acetate and its Role in PROTACs

This compound is a triethylene glycol (PEG3) linker functionalized with a bromo group at one end and an ethyl acetate group at the other. This heterobifunctional nature is key to its utility in PROTAC synthesis. PROTACs are chimeric molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The PEG3 linker in this compound offers several advantages in PROTAC design, including enhanced solubility and optimized spatial orientation of the two ligands.[1][2] To be utilized in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction, the bromo group of this compound is first converted to an azide (B81097). Concurrently, the ethyl acetate group is hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing ligand (either for the target protein or the E3 ligase) via a stable amide bond. This modular approach allows for the efficient assembly of PROTAC libraries for structure-activity relationship (SAR) studies.[3][4]

Data Presentation

The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency, often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes representative data for PROTACs targeting various proteins with different linker lengths, illustrating the importance of linker optimization.

Target ProteinE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4ThalidomidePEG~12 (similar to PEG3)1.8>95[3]
BRD4ThalidomidePEG~160.9>95[3]
BRD4ThalidomidePEG~204.8>95[3]
BTKPomalidomide (B1683931)PEG/Alkyl-2.297[5]
HDAC3VHLPEG/Alkyl-44077[6]

Experimental Protocols

This section provides detailed protocols for the conversion of this compound to a click-ready linker and its subsequent use in PROTAC synthesis.

Protocol 1: Synthesis of Azido-PEG3-carboxylic acid (N3-PEG3-COOH) from this compound

This two-step protocol describes the conversion of the bromo group to an azide, followed by the hydrolysis of the ethyl acetate to a carboxylic acid.

Step 1: Azide Substitution

  • Materials:

    • This compound

    • Sodium azide (NaN3)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Azido-PEG3-ethyl acetate. A similar reaction converting a PEG-mesylate to a PEG-azide has been reported to proceed with a 97% yield.[7]

Step 2: Ester Hydrolysis

  • Materials:

    • Azido-PEG3-ethyl acetate

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na2SO4)

    • pH paper or pH meter

  • Procedure:

    • Dissolve the Azido-PEG3-ethyl acetate from the previous step in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Azido-PEG3-carboxylic acid (N3-PEG3-COOH).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: PROTAC Synthesis via Amide Coupling and CuAAC Click Chemistry

This protocol outlines the synthesis of a PROTAC using the prepared Azido-PEG3-carboxylic acid. It involves an initial amide coupling to an amine-containing ligand, followed by a CuAAC reaction with an alkyne-functionalized second ligand.

Step 1: Amide Coupling

  • Materials:

    • Azido-PEG3-carboxylic acid (N3-PEG3-COOH)

    • Amine-containing ligand (e.g., pomalidomide derivative) (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

    • HPLC for purification

  • Procedure:

    • Dissolve Azido-PEG3-carboxylic acid (1.2 eq) in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine-containing ligand to the reaction mixture.

    • Stir at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).

    • Purify the resulting azide-functionalized ligand-linker conjugate by preparative HPLC.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-functionalized ligand-linker conjugate from the previous step

    • Alkyne-functionalized second ligand (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.3 eq)

    • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand (optional, but recommended for biological molecules)

    • A solvent system such as a mixture of tert-butanol (B103910) and water or DMF.

  • Procedure:

    • Dissolve the azide-functionalized ligand-linker conjugate and the alkyne-functionalized second ligand in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the CuSO4 solution (and TBTA/THPTA if used) to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS. Click chemistry reactions involving PEG linkers have been reported with yields ranging from 73% to over 80%.[8]

    • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

Final Product Characterization: The purity and identity of the final PROTAC should be confirmed by analytical HPLC, HRMS, and NMR spectroscopy.

Protocol 3: Quantification of Bioconjugation Efficiency

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques to monitor the progress and determine the efficiency of the conjugation reactions.

  • HPLC Method:

    • System: A standard HPLC or UPLC system with a UV detector.

    • Column: A reverse-phase C18 column suitable for small molecules.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Analysis: Monitor the disappearance of starting materials and the appearance of the product peak. The percentage conversion can be calculated from the peak areas.[9]

  • Mass Spectrometry Method:

    • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

    • Analysis: Confirm the mass of the desired product in the reaction mixture. This provides direct evidence of successful conjugation.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: PROTAC Assembly Br_PEG3_EA This compound Azide_Substitution Azide Substitution (NaN3, DMF) Br_PEG3_EA->Azide_Substitution N3_PEG3_EA N3-PEG3-ethyl acetate Azide_Substitution->N3_PEG3_EA Ester_Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) N3_PEG3_EA->Ester_Hydrolysis N3_PEG3_COOH N3-PEG3-COOH Ester_Hydrolysis->N3_PEG3_COOH Amide_Coupling Amide Coupling (HATU, DIPEA) N3_PEG3_COOH->Amide_Coupling Amine_Ligand Amine-containing Ligand 1 Amine_Ligand->Amide_Coupling Azide_Ligand_Linker Azide-Ligand1-Linker Amide_Coupling->Azide_Ligand_Linker CuAAC CuAAC Click Chemistry (CuSO4, NaAsc) Azide_Ligand_Linker->CuAAC Alkyne_Ligand Alkyne-containing Ligand 2 Alkyne_Ligand->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub transfer E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 E2->Poly_Ub Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The Ubiquitin-Proteasome Pathway and PROTAC mechanism.

References

Application Notes and Protocols for Br-PEG3-ethyl acetate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-ethyl acetate (B1210297) is a heterobifunctional linker molecule featuring a bromo group, a triethylene glycol (PEG3) spacer, and an ethyl acetate moiety. While prominently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, its chemical structure also presents potential for application in solid-phase peptide synthesis (SPPS) for the generation of peptides with a C-terminal ethyl ester modification.[1][2] C-terminal modification of peptides is a critical strategy in drug development to enhance their stability, membrane permeability, and overall pharmacokinetic properties.[3] The PEG3 spacer can improve the solubility and reduce aggregation of the growing peptide chain during synthesis.[4]

This document provides detailed, albeit hypothetical, application notes and protocols for the use of Br-PEG3-ethyl acetate as a linker in Fmoc-based solid-phase peptide synthesis to produce C-terminal ethyl ester peptides. The methodologies described are based on established principles of peptide chemistry and data from similar PEGylated systems.

Principle of Application

The proposed application of this compound in SPPS involves a three-stage process:

  • Immobilization: The linker is first attached to a suitable solid support (e.g., aminomethyl resin). Subsequently, the first N-Fmoc protected amino acid is coupled to the linker via nucleophilic substitution of the bromide by the carboxylate of the amino acid, forming an ester bond.

  • Peptide Elongation: The peptide chain is then elongated using standard Fmoc-SPPS protocols.[5]

  • Cleavage: The final peptide is cleaved from the solid support, yielding a peptide with a C-terminal ethyl ester. Cleavage is achieved under conditions that hydrolyze the ester bond formed during the initial amino acid attachment.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) using the this compound linker on an aminomethyl polystyrene resin. These values are illustrative and may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Resin Loading and Peptide Synthesis Parameters

ParameterValue
ResinAminomethyl Polystyrene
Initial Resin Substitution1.0 mmol/g
Linker Loading Efficiency> 95%
First Amino Acid (Fmoc-Arg(Pbf)-OH) Loading Efficiency~85%
Final Resin Loading~0.8 mmol/g
Average Coupling Efficiency per Cycle> 99%
Synthesis Scale0.1 mmol

Table 2: Final Peptide Characterization

ParameterResult
Crude Peptide Purity (by RP-HPLC)> 80%
Purified Peptide Purity (by RP-HPLC)> 98%
Overall Yield (based on initial resin loading)~65%
Expected Mass (M+H)⁺785.4 Da
Observed Mass (M+H)⁺785.5 Da

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Resin
  • Swell aminomethyl polystyrene resin (1 g, 1.0 mmol) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a reaction vessel.

  • Drain the DCM and wash the resin with dimethylformamide (DMF, 3 x 10 mL).

  • In a separate flask, dissolve this compound (3 eq., 3.0 mmol) and N,N'-diisopropylethylamine (DIEA) (6 eq., 6.0 mmol) in DMF (5 mL).

  • Add the solution to the resin and shake at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Attachment of the First Fmoc-Amino Acid
  • Swell the this compound functionalized resin (1 g, ~0.95 mmol) in DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) (4 eq., 3.8 mmol) and cesium carbonate (Cs₂CO₃) (2 eq., 1.9 mmol) in DMF (10 mL).

  • Add the amino acid solution to the resin.

  • Heat the reaction mixture at 50°C for 12-18 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), a mixture of DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum and determine the loading capacity using a standard Fmoc cleavage test.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

A standard Fmoc-SPPS cycle consists of deprotection and coupling steps.

Fmoc Deprotection:

  • Swell the peptide-resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF (10 mL) to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (10 mL) and shake for 15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 10 mL).

Amino Acid Coupling:

  • In a separate flask, dissolve the next Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

  • Add DIEA (8 eq.) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Shake the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol 4: Cleavage of the Peptide Ethyl Ester from the Resin
  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[6].

  • Add the cleavage cocktail (10 mL per gram of resin) to the peptide-resin in a reaction vessel.

  • Shake the mixture at room temperature for 2-4 hours.[7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional small volume of the cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Cleavage and Purification Start Start Resin Aminomethyl Resin Start->Resin Linker_Attach Attach this compound Resin->Linker_Attach AA1_Attach Attach First Fmoc-AA Linker_Attach->AA1_Attach Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) AA1_Attach->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat Cycle for next AA Final_Wash Final Wash & Dry Kaiser_Test->Final_Wash Synthesis Complete Cleavage Cleavage (TFA/TIS/H2O) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification End Peptide-COOEt Purification->End PROTAC_MoA cluster_PROTAC PROTAC-Mediated Protein Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Molecule (contains peptide synthesized with PEG linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptide Fragments Proteasome->Degradation Proteolysis Degradation->PROTAC PROTAC Recycled

References

Application Notes and Protocols for Cell-Based Assays Using PROTACs Synthesized with a Br-PEG3-ethyl Acetate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC molecule is heterobifunctional, consisting of two ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker is a critical component that influences a PROTAC's efficacy, solubility, and cell permeability.[3][4] Br-PEG3-ethyl acetate (B1210297) is a bifunctional, PEG-based linker used in the synthesis of PROTACs.[5][6][7] The polyethylene (B3416737) glycol (PEG) motif enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and oral absorption.[8][9] The length and flexibility of the PEG chain are crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][4] The terminal bromide and ethyl acetate groups on this linker provide reactive handles for the sequential conjugation of the POI and E3 ligase ligands during PROTAC synthesis.

These application notes provide detailed protocols for evaluating the cellular activity of a hypothetical PROTAC, herein named PROTAC-X , synthesized using the Br-PEG3-ethyl acetate linker. The key cell-based assays described are Western Blotting, to quantify target protein degradation, and the MTT assay, to assess the cytotoxic effect of PROTAC-induced protein knockdown.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for PROTAC-X and the general experimental workflow for its evaluation in cell-based assays.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC PROTAC-X PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-X mediated protein degradation pathway.

Experimental_Workflow cluster_assays 4. Cellular Assays start Start cell_culture 1. Cell Culture Plate cells and allow adherence overnight start->cell_culture treatment 2. PROTAC-X Treatment Incubate cells with varying concentrations of PROTAC-X cell_culture->treatment incubation 3. Incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation western_blot Western Blot (Protein Degradation) incubation->western_blot mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay data_analysis 5. Data Analysis Quantify band intensity (WB) Measure absorbance (MTT) western_blot->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: General workflow for evaluating PROTAC-X in cell-based assays.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with PROTAC-X.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC-X compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10][11]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Plating: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[1]

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC-X (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.[1][11]

    • Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][11]

    • Transfer the supernatant (protein lysate) to a new tube.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[1]

    • Wash the membrane three times with TBST for 5-10 minutes each.[1]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.[1]

    • Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cell line of interest

  • PROTAC-X compound and vehicle control (e.g., DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

  • Microplate (ELISA) reader

Methodology:

  • Cell Plating: Seed cells at a concentration of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.[12][14] Incubate overnight to allow for cell attachment.

  • PROTAC Treatment: Prepare serial dilutions of PROTAC-X in culture medium. Remove the old medium from the wells and add 100 µL of the PROTAC-X dilutions. Include wells for vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[12]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15] Allow the plate to stand overnight in the incubator to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which are considered 100% viable).

Data Presentation

The following tables present hypothetical quantitative data derived from the assays described above for PROTAC-X.

Table 1: PROTAC-X Induced Degradation of Target Protein

PROTAC-X Conc. (nM)Normalized Band Intensity (Target/Loading Control)% Degradation vs. Vehicle
0 (Vehicle)1.000%
10.8515%
100.5248%
500.2377%
1000.1189%
5000.0892%
10000.0991%
  • DC₅₀ (50% Degradation Concentration): ~11 nM

  • Dₘₐₓ (Maximum Degradation): ~92%

Table 2: Effect of PROTAC-X on Cell Viability (MTT Assay at 72h)

PROTAC-X Conc. (nM)Absorbance (570 nm)% Cell Viability vs. Vehicle
0 (Vehicle)1.25100%
11.2398%
101.1592%
500.9878%
1000.6552%
5000.3125%
10000.1512%
  • IC₅₀ (50% Inhibitory Concentration): ~110 nM

References

Application Notes and Protocols for Br-PEG3-ethyl acetate in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutics is increasingly focused on targeted protein degradation, a strategy that eliminates disease-causing proteins rather than simply inhibiting them. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to hijack the body's own cellular machinery to selectively tag and degrade target proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker—its length, flexibility, and composition—is paramount to the efficacy of the PROTAC.

Br-PEG3-ethyl acetate (B1210297) is a versatile, PEG-based linker that offers a balance of hydrophilicity and a defined length, making it an attractive building block for the synthesis of PROTACs. The tri-ethylene glycol (PEG3) unit enhances solubility and can improve the pharmacokinetic properties of the final therapeutic agent. This document provides detailed application notes and protocols for the use of Br-PEG3-ethyl acetate in the development of novel PROTAC therapeutics, with a focus on targeting the epigenetic reader protein BRD4, a key target in oncology.

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple target protein molecules.

Signaling Pathway of a BRD4-Targeting PROTAC

The signaling pathway for a BRD4-targeting PROTAC involves several key steps, from the formation of the ternary complex to the downstream effects of BRD4 degradation. The following diagram illustrates this process.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC BRD4 PROTAC (with PEG3 linker) Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds Downstream Downregulation of BRD4 target genes (e.g., c-MYC) BRD4->Downstream Promotes transcription E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation Degraded_BRD4->Downstream Inhibits transcription Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Application: Development of a BRD4-Targeting PROTAC

This section outlines the application of this compound in the synthesis and evaluation of a novel PROTAC targeting BRD4. For this example, we will consider a PROTAC composed of a BRD4 ligand (e.g., a JQ1 derivative), an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon [CRBN]), and a PEG3 linker derived from this compound.

Quantitative Data Summary

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs with PEG linkers.

PROTAC IDTarget LigandE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PROTAC-PEG3 JQ1 derivativePomalidomidePEG3 MV4-11~0.8>95N/A
GNE-987 BET inhibitorVHL ligandMethyleneEOL-10.03>90[1][2]
B24 ABBV-075 derivativePomalidomidePEG2 MV4-110.75>95[3]
MZ1 JQ1VHL ligandPEG HeLa~50>90[4]

Note: Data for the hypothetical PROTAC-PEG3 is an estimation based on published data for similar compounds. The other data points are from published literature for comparison.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC using a PEG3 Linker

This protocol provides a generalized approach for synthesizing a BRD4-targeting PROTAC using a BRD4 ligand with a suitable reactive handle (e.g., a primary amine), pomalidomide as the CRBN ligand, and a PEG3 linker derived from this compound.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - BRD4 Ligand (with amine) - Pomalidomide - this compound Step1 Step 1: Linker-Pomalidomide Conjugation Start->Step1 Intermediate1 Intermediate: Pomalidomide-PEG3-Br Step1->Intermediate1 Step2 Step 2: PROTAC Assembly Intermediate1->Step2 Final_PROTAC Final PROTAC: BRD4 Ligand-PEG3-Pomalidomide Step2->Final_PROTAC Purification Step 3: Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Step 4: Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Purified & Characterized PROTAC Characterization->Final_Product

Caption: A generalized workflow for the synthesis of a BRD4-targeting PROTAC.

Materials:

  • BRD4 ligand with a primary amine handle

  • Pomalidomide

  • This compound

  • Cesium Carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Solvents for purification (e.g., acetonitrile (B52724), water)

Procedure:

  • Synthesis of Pomalidomide-PEG3-Br:

    • Dissolve pomalidomide (1 equivalent) and this compound (1.2 equivalents) in DMF.

    • Add Cs2CO3 (2 equivalents) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Once complete, dilute the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting ethyl ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield Pomalidomide-PEG3-Br with a terminal carboxylic acid.

  • PROTAC Assembly:

    • Dissolve the BRD4 ligand with a primary amine (1 equivalent) and the Pomalidomide-PEG3-Br intermediate (1.1 equivalents) in DMF.

    • Add DIPEA (3 equivalents) and HATU (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Upon completion, purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In-Cell BRD4 Degradation Assay (Western Blot)

This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a relevant cancer cell line (e.g., MV4-11, a human acute myeloid leukemia cell line).

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., MV4-11) Treatment 2. PROTAC Treatment (Varying concentrations and times) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting 6. Immunoblotting - Primary Antibody (anti-BRD4) - Secondary Antibody Transfer->Immunoblotting Detection 7. Chemiluminescent Detection Immunoblotting->Detection Analysis 8. Data Analysis (Densitometry to determine DC50 and Dmax) Detection->Analysis

Caption: Workflow for assessing PROTAC-mediated protein degradation by Western blot.

Materials:

  • MV4-11 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, optional control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-c-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate MV4-11 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.

    • Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours).

    • For mechanistic studies, a control group can be pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-BRD4, anti-c-MYC, and loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 and c-MYC band intensities to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable chemical tool for the construction of novel PROTACs. Its PEG3 core can impart favorable physicochemical properties, such as enhanced solubility, which is a common challenge in PROTAC development. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of PROTACs utilizing this and similar PEG-based linkers. By systematically applying these methodologies, researchers can accelerate the development of new and effective targeted protein degraders for a range of therapeutic applications.

References

Application Notes and Protocols for Br-PEG3-ethyl acetate in Functional Genomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Br-PEG3-ethyl acetate (B1210297) as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for functional genomics research. The following sections detail the application of a hypothetical PROTAC, herein named PROTAC-XYZ , which utilizes a Br-PEG3-ethyl acetate linker to target a hypothetical protein of interest (POI) for degradation.

Introduction to this compound in PROTAC Technology

This compound is a heterobifunctional linker commonly employed in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The polyethylene (B3416737) glycol (PEG) component of the this compound linker imparts favorable physicochemical properties to the resulting PROTAC, such as increased hydrophilicity and improved cell permeability. The length and flexibility of the PEG chain are critical determinants of the stability and efficacy of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Functional Genomics Applications of PROTAC-XYZ

Functional genomics studies are essential for elucidating the cellular consequences of targeted protein degradation. By using a PROTAC synthesized with a this compound linker, researchers can investigate the role of a specific protein in various biological processes. Key applications include:

  • Target Validation: Confirming the therapeutic potential of a protein by observing the phenotypic effects of its degradation.

  • Pathway Analysis: Identifying the signaling pathways and cellular processes regulated by the target protein.

  • Mechanism of Action Studies: Understanding the downstream effects of protein degradation on gene expression and protein-protein interactions.

  • Identification of Resistance Mechanisms: Uncovering genetic alterations that lead to resistance to PROTAC-mediated degradation.

Quantitative Data Summary

The efficacy of PROTAC-XYZ in mediating the degradation of the target protein can be quantified through various cellular assays. The following tables summarize representative data from such experiments.

Table 1: In Vitro Degradation of Target Protein by PROTAC-XYZ

Cell LineDC50 (nM)Dmax (%)Timepoint (hours)
Cell Line A509524
Cell Line B1009024
Cell Line C759224

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Global Proteomics Analysis of PROTAC-XYZ Treatment

ProteinLog2 Fold Change (PROTAC-XYZ vs. Vehicle)p-value
Target Protein-4.5< 0.001
Downstream Effector 1-2.8< 0.01
Downstream Effector 2-2.5< 0.01
Off-Target Protein 1-0.2> 0.05
Off-Target Protein 20.1> 0.05

Experimental Protocols

Detailed methodologies for key experiments in the functional genomic characterization of PROTAC-XYZ are provided below.

Protocol 1: Western Blotting for Target Protein Degradation

Objective: To quantify the degradation of the target protein in response to PROTAC-XYZ treatment.

Materials:

  • Cell line of interest

  • PROTAC-XYZ

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of PROTAC-XYZ (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Quantitative Mass Spectrometry-Based Proteomics

Objective: To assess the global changes in protein expression following PROTAC-XYZ treatment to evaluate selectivity and identify downstream effects.

Materials:

  • Cell line of interest

  • PROTAC-XYZ

  • DMSO (vehicle control)

  • Lysis buffer (e.g., 8M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • DTT and iodoacetamide

  • Trypsin

  • LC-MS/MS system

  • Proteomics data analysis software

Procedure:

  • Sample Preparation:

    • Treat cells with PROTAC-XYZ or DMSO.

    • Lyse cells and quantify protein concentration.

    • Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification and quantification.

    • Calculate the log2 fold change and p-value for each protein to identify significantly altered proteins.

Protocol 3: CRISPR-Cas9 Screen for Resistance Mechanisms

Objective: To identify genes whose loss-of-function confers resistance to PROTAC-XYZ.

Materials:

  • Cas9-expressing cell line

  • Genome-wide sgRNA library

  • Lentivirus production reagents

  • PROTAC-XYZ

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentiviral sgRNA Library Transduction:

    • Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection.

  • PROTAC Selection:

    • Treat the transduced cell population with PROTAC-XYZ at a concentration that inhibits the growth of the majority of cells.

    • Maintain the selection pressure for a sufficient period to allow for the enrichment of resistant cells.

  • Genomic DNA Extraction and Sequencing:

    • Extract genomic DNA from the resistant and control cell populations.

    • Amplify the sgRNA cassettes by PCR.

    • Sequence the amplicons using an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA.

    • Identify sgRNAs that are significantly enriched in the PROTAC-XYZ-treated population compared to the control population.

    • Perform gene set enrichment analysis to identify pathways associated with resistance.

Visualizations

PROTAC-XYZ Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC-XYZ Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-XYZ-mediated protein degradation.

Experimental Workflow for PROTAC-XYZ Functional Characterization

experimental_workflow cluster_assays Functional Genomics Assays cluster_data Data Analysis & Interpretation start Start: PROTAC-XYZ Synthesis (with this compound linker) western_blot Western Blot (Target Degradation) start->western_blot proteomics Quantitative Proteomics (Selectivity & Pathway Analysis) start->proteomics crispr_screen CRISPR-Cas9 Screen (Resistance Mechanisms) start->crispr_screen dc50_dmax DC50 & Dmax Determination western_blot->dc50_dmax pathway_analysis Signaling Pathway Identification proteomics->pathway_analysis resistance_genes Identification of Resistance Genes crispr_screen->resistance_genes end End: Elucidation of Protein Function dc50_dmax->end pathway_analysis->end resistance_genes->end

Caption: Workflow for functional characterization of PROTAC-XYZ.

Signaling Pathway Affected by PROTAC-XYZ

signaling_pathway PROTAC_XYZ PROTAC-XYZ POI Target Protein (POI) PROTAC_XYZ->POI Degradation Downstream_1 Downstream Effector 1 POI->Downstream_1 Activation Downstream_2 Downstream Effector 2 POI->Downstream_2 Activation Cellular_Process Cellular Process (e.g., Proliferation, Apoptosis) Downstream_1->Cellular_Process Downstream_2->Cellular_Process

Caption: Hypothetical signaling pathway modulated by PROTAC-XYZ.

References

Application Notes and Protocols for Br-PEG3-ethyl Acetate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Br-PEG3-ethyl acetate (B1210297) in bioconjugation, with a particular focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

Br-PEG3-ethyl acetate is a short, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a reactive bromo group. This functional group allows for covalent conjugation to nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. A primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. This proximity induction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Reaction Principle

The core reaction for the bioconjugation of this compound to proteins or peptides containing cysteine residues is a nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom attached to the bromine atom, displacing the bromide and forming a stable thioether bond.

Key Reaction Parameters

The efficiency and specificity of the conjugation reaction are influenced by several parameters, which are summarized in the table below.

ParameterRecommended ConditionsNotes
pH 7.0 - 8.5The reaction rate increases with pH as the thiol group becomes more deprotonated and thus more nucleophilic. However, at pH values above 8.5, the risk of side reactions with other nucleophilic amino acid residues (e.g., lysine) increases. A pH range of 7.0-7.5 is often optimal for maintaining high selectivity for cysteine residues.
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at room temperature. Higher temperatures are generally not required and may lead to protein denaturation or increased side reactions.
Reaction Time 1 - 4 hoursThe reaction is typically rapid. Reaction progress should be monitored (e.g., by LC-MS or SDS-PAGE) to determine the optimal time.
Buffer System Phosphate, HEPES, BicarbonateBuffers should be free of nucleophiles that can react with the bromo group. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris, unless the pH is kept below 7.5).
Molar Ratio 5-20 fold molar excess of this compoundThe optimal molar ratio of the PEG linker to the biomolecule depends on the number of available cysteine residues and the desired degree of labeling. An excess of the linker is generally used to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Bioconjugation of this compound to a Cysteine-Containing Protein

This protocol describes a general method for conjugating this compound to a protein with an accessible cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M N-acetyl-L-cysteine or β-mercaptoethanol

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the excess TCEP using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a compatible organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Gently mix and incubate at room temperature for 1-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE.

  • Quenching the Reaction:

    • Once the desired level of conjugation is achieved, add a 100-fold molar excess of the quenching reagent (e.g., N-acetyl-L-cysteine) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and unreacted protein using SEC or IEX. The choice of purification method will depend on the properties of the protein and the conjugate.

  • Characterization:

    • Characterize the final conjugate by methods such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling.

Protocol 2: Synthesis of a PROTAC using a this compound Linker

This protocol provides a representative workflow for the synthesis of a PROTAC where this compound is used to link a target protein ligand (with a nucleophilic handle, e.g., a thiol) and an E3 ligase ligand (with an amine handle, after ester hydrolysis).

Materials:

  • Target Protein Ligand (with a thiol or other nucleophilic group)

  • E3 Ligase Ligand (e.g., a derivative with an amine handle)

  • This compound

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Hydrolysis Reagent: Lithium hydroxide (B78521) (LiOH)

  • Coupling Reagent (for amide bond formation): e.g., HATU, HOBt

  • Purification System: Preparative HPLC

Procedure:

Step 1: Conjugation of this compound to the Target Protein Ligand

  • Dissolve the target protein ligand (containing a thiol group) in anhydrous DMF.

  • Add a slight excess (e.g., 1.2 equivalents) of this compound.

  • Add a base such as DIPEA (2-3 equivalents) to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the intermediate product (Ligand-S-PEG3-ethyl acetate) by preparative HPLC.

Step 2: Hydrolysis of the Ethyl Acetate Group

  • Dissolve the purified intermediate from Step 1 in a mixture of THF and water.

  • Add LiOH (e.g., 2-3 equivalents) and stir at room temperature for 1-2 hours, monitoring the hydrolysis of the ester to a carboxylic acid by LC-MS.

  • Acidify the reaction mixture with a weak acid (e.g., 1 M HCl) to pH ~4-5 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid intermediate (Ligand-S-PEG3-COOH).

Step 3: Coupling with the E3 Ligase Ligand

  • Dissolve the carboxylic acid intermediate from Step 2 in anhydrous DMF.

  • Add the E3 ligase ligand (with an amine handle), a coupling reagent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 3 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Step 4: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS, 1H NMR, and 13C NMR.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action of a PROTAC molecule.

Experimental Workflow for Protein Bioconjugation

Bioconjugation_Workflow Start Start: Cysteine- containing Protein Reduction 1. Reduction of Disulfide Bonds (Optional, with TCEP) Start->Reduction Conjugation 3. Conjugation with This compound Start->Conjugation If no reduction needed Desalting 2. Removal of Reducing Agent Reduction->Desalting Desalting->Conjugation Quenching 4. Quenching of Unreacted Linker Conjugation->Quenching Purification 5. Purification (SEC or IEX) Quenching->Purification Characterization 6. Characterization (SDS-PAGE, MS) Purification->Characterization End End: Purified Protein-PEG Conjugate Characterization->End

Caption: General workflow for protein bioconjugation.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency - Incomplete reduction of disulfide bonds- Suboptimal pH- Insufficient molar excess of linker- Inactive this compound- Ensure complete reduction and removal of reducing agent.- Optimize pH within the 7.0-8.5 range.- Increase the molar excess of the linker.- Use a fresh batch of the linker and store it properly (desiccated at -20°C).
Low Purity of Final Product - Inefficient quenching- Inadequate purification- Ensure a sufficient excess of quenching reagent is used.- Optimize the purification method (e.g., change column type, gradient).
Protein Aggregation - High protein concentration- Unfavorable buffer conditions- Perform the reaction at a lower protein concentration.- Screen different buffer systems and additives (e.g., arginine).

Disclaimer

These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific biomolecule and desired outcome. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application. All reagents should be handled in accordance with safety guidelines. For research use only.

Application Note: Analytical Techniques for the Characterization of Br-PEG3-Ethyl Acetate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG3-ethyl acetate (B1210297) is a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. The linker component of a PROTAC is critical as it connects the target protein binder to the E3 ligase ligand, and its composition and length significantly influence the efficacy and physicochemical properties of the final molecule. Therefore, comprehensive characterization of the linker, such as Br-PEG3-ethyl acetate, is a crucial step in the development of well-defined and effective PROTACs.

This application note provides detailed protocols and data interpretation guidelines for the analytical characterization of this compound conjugates using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful conjugation and the integrity of the individual components.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of its constituent parts: the ethyl acetate moiety and a bromo-PEG3 chain.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (Ethyl)1.25Triplet3H
CH₂ (Ethyl)4.20Quartet2H
CH₂-Br3.80Triplet2H
O-CH₂-CH₂-Br3.75Triplet2H
PEG₃ CH₂'s3.65 - 3.70Multiplet8H
O-CH₂-C=O4.15Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (Ethyl)14.1
CH₂ (Ethyl)61.2
CH₂-Br30.5
O-CH₂-CH₂-Br71.3
PEG₃ CH₂'s70.0 - 70.8
O-CH₂-C=O68.5
C=O169.8

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and integration values. Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Transfer to NMR tube H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq Processing Phasing & Baseline Correction H1_Acq->Processing C13_Acq->Processing H1_Analysis ¹H Peak Assignment Processing->H1_Analysis C13_Analysis ¹³C Peak Assignment Processing->C13_Analysis Structure Structural Confirmation H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound conjugate and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for this compound

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺299.0492301.0471
[M+Na]⁺321.0311323.0290

Expected Fragmentation Patterns:

The fragmentation of the PEG linker in mass spectrometry often occurs through the cleavage of the C-O bonds of the ethylene (B1197577) glycol units.[1] For the this compound conjugate, characteristic losses of C₂H₄O units (44 Da) are expected. The presence of the bromo- and ethyl acetate- functionalities will also lead to specific fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the conjugate (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a Q-TOF or Orbitrap.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Obtain both the full scan spectrum to identify the molecular ion and tandem MS (MS/MS) spectra to study fragmentation patterns.

  • Data Analysis:

    • Identify the molecular ion peaks corresponding to the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

    • Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.

    • Analyze the MS/MS spectra to identify characteristic fragment ions.

Diagram 2: Mass Spectrometry Analysis Logic

MS_Logic cluster_data Data Interpretation Molecule This compound Ionization Electrospray Ionization (ESI) Molecule->Ionization MS_Analysis Mass Analyzer Ionization->MS_Analysis Detector Detector MS_Analysis->Detector Fragmentation Fragmentation Analysis (MS/MS) MS_Analysis->Fragmentation CID Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Molecular_Weight Molecular Weight Confirmation Mass_Spectrum->Molecular_Weight Isotopic_Pattern Bromine Isotope Pattern (M, M+2) Mass_Spectrum->Isotopic_Pattern

Caption: Logical flow of mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the this compound conjugate. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often employed.

Table 4: Typical HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Water and Acetonitrile
Flow Rate 1.0 mL/min
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)
Injection Volume 10-20 µL

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a solution of the conjugate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (RI or ELSD).

  • Method Development:

    • If using an isocratic method, start with a mobile phase composition of 50:50 water:acetonitrile and adjust as needed to achieve good peak shape and retention.

    • For gradient elution, a typical gradient might run from 20% to 80% acetonitrile over 15-20 minutes.

  • Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: Determine the retention time of the main peak and calculate the purity of the conjugate by integrating the peak areas.

Diagram 3: HPLC Experimental Workflow

HPLC_Workflow cluster_setup System Setup cluster_run Analysis cluster_output Results Mobile_Phase Mobile Phase Preparation Column_Equilibration Column Equilibration Mobile_Phase->Column_Equilibration Injection Sample Injection Column_Equilibration->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (RI/ELSD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Purity_Analysis Purity Assessment Chromatogram->Purity_Analysis

Caption: Experimental workflow for HPLC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound conjugate, thereby confirming the presence of both the PEG and ester moieties.

Table 5: Expected FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)~1740Strong, sharp absorption
C-O-C (PEG Ether)~1100Strong, characteristic broad absorption[2]
C-H (Alkyl)2850-2950Stretching vibrations
C-Br500-600Stretching vibration

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (if oily) by placing a small drop between two KBr or NaCl plates, or as a thin film on a salt plate.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Diagram 4: FTIR Functional Group Identification Pathway

FTIR_Pathway cluster_peaks Characteristic Peaks cluster_groups Functional Group Assignment FTIR_Spectrum FTIR Spectrum Ester_Peak ~1740 cm⁻¹ FTIR_Spectrum->Ester_Peak Ether_Peak ~1100 cm⁻¹ FTIR_Spectrum->Ether_Peak Alkyl_Peak 2850-2950 cm⁻¹ FTIR_Spectrum->Alkyl_Peak Bromine_Peak 500-600 cm⁻¹ FTIR_Spectrum->Bromine_Peak Ester_Group C=O (Ester) Ester_Peak->Ester_Group Ether_Group C-O-C (Ether) Ether_Peak->Ether_Group Alkyl_Group C-H (Alkyl) Alkyl_Peak->Alkyl_Group Bromine_Group C-Br Bromine_Peak->Bromine_Group Confirmation Structural Confirmation Ester_Group->Confirmation Ether_Group->Confirmation Alkyl_Group->Confirmation Bromine_Group->Confirmation

Caption: Pathway for functional group identification via FTIR.

Summary

The comprehensive characterization of this compound conjugates is essential for ensuring the quality and consistency of these critical linkers in PROTAC development. The analytical techniques outlined in this application note—NMR, MS, HPLC, and FTIR—provide a robust framework for the structural elucidation and purity assessment of these molecules. By following the detailed protocols and utilizing the provided data tables for interpretation, researchers can confidently verify the identity and quality of their this compound conjugates, thereby facilitating the advancement of their drug discovery programs.

References

Application Notes and Protocols for Br-PEG3-ethyl acetate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Br-PEG3-ethyl acetate (B1210297) as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The choice of linker is critical as it influences the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands, which in turn affects the stability and efficacy of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Introduction to Br-PEG3-ethyl acetate

This compound is a versatile, flexible, and hydrophilic linker commonly employed in the construction of PROTACs. [2] Its structure comprises a three-unit polyethylene (B3416737) glycol (PEG) chain, which enhances the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule. [5, 8] The molecule is bifunctional, featuring:

  • A bromo group , which serves as a reactive handle for nucleophilic substitution, typically with an amine or thiol on one of the ligands.

  • An ethyl acetate group , which can be hydrolyzed to a carboxylic acid. This acid can then be coupled with an amine group on the other ligand via amide bond formation.

Molecular Structure:

Key Applications in In-Situ Drug Synthesis: PROTACs

While not "in-situ drug synthesis" in the traditional sense of creating a drug at its site of action, PROTACs represent a form of "in-situ" protein degradation. The PROTAC molecule itself is the therapeutic agent that brings the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

General Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

The following protocols are representative examples of how a linker like this compound can be used to synthesize a PROTAC. The synthesis is typically a two-step process involving the sequential attachment of the two ligands to the linker.

Protocol 1: Two-Step PROTAC Synthesis via Nucleophilic Substitution and Amide Coupling

This protocol describes the synthesis of a hypothetical PROTAC connecting a target protein binder (POI-NH2) and an E3 ligase ligand (E3-OH), for example, a derivative of pomalidomide.

Step 1: Reaction of this compound with the E3 Ligase Ligand

  • Materials:

    • E3 Ligase Ligand with a nucleophilic hydroxyl or amine group (e.g., Pomalidomide derivative)

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous sodium sulfate

    • Ethyl acetate and water for extraction

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Stir the reaction at 50-80 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude intermediate (E3-PEG3-ethyl acetate) by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Ethyl Ester and Coupling with the POI Binder

  • Materials:

    • Purified E3-PEG3-ethyl acetate intermediate

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF) and water

    • Hydrochloric acid (HCl) for acidification

    • POI binder with a primary or secondary amine (POI-NH2)

    • Amide coupling reagents (e.g., HATU, HOBt)

    • Anhydrous DMF

    • DIPEA

    • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Hydrolysis: Dissolve the E3-PEG3-ethyl acetate intermediate in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

    • Acidify the mixture with 1N HCl to pH ~3-4 and extract the resulting carboxylic acid (E3-PEG3-acid) with a suitable organic solvent. Dry and concentrate to yield the acid intermediate.

    • Amide Coupling: Dissolve the E3-PEG3-acid intermediate (1.0 eq) and the POI-NH2 binder (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The following table provides representative data for BRD4-targeting PROTACs with PEG linkers, illustrating the expected range of potency.

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent.

Visualization of Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein of interest (POI).

PROTAC_MoA cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI cluster_ternary cluster_ternary POI->cluster_ternary PROTAC PROTAC PROTAC_bound PROTAC PROTAC->cluster_ternary E3 E3 Ligase E3_bound E3 E3->cluster_ternary POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin POI_Ub Ubiquitinated POI Proteasome Proteasome POI_Ub->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary->POI_Ub Ubiquitination

Mechanism of action of a PROTAC molecule.

As a specific example, a PROTAC targeting BRD4 would lead to the downregulation of c-MYC, a key oncogene.

BRD4_Pathway BRD4_PROTAC BRD4-targeting PROTAC (using this compound linker) Degradation BRD4 Degradation BRD4_PROTAC->Degradation induces BRD4 BRD4 Protein cMYC c-MYC Gene Expression Degradation->cMYC downregulates Apoptosis Cell Cycle Arrest & Apoptosis cMYC->Apoptosis leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Br-PEG3-ethyl acetate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Br-PEG3-ethyl acetate (B1210297) in the development of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and evaluation of PROTACs utilizing a Br-PEG3-ethyl acetate linker.

Problem Potential Cause Suggested Solution
Low PROTAC Synthesis Yield Incomplete reaction: The terminal bromide of this compound may not have fully reacted with the nucleophilic handle on your E3 ligase ligand or target protein ligand.- Increase reaction time and/or temperature.- Use a stronger base to facilitate the nucleophilic substitution.- Confirm the purity and reactivity of your starting materials.
Hydrolysis of the ethyl acetate: The ester group is susceptible to hydrolysis, especially under basic conditions.- Perform the reaction under anhydrous conditions.- Use a non-nucleophilic base.- Consider protecting the ester if hydrolysis is a persistent issue.
PROTAC shows poor solubility Physicochemical properties of the final PROTAC: Despite the hydrophilicity of the PEG linker, the overall molecule may be poorly soluble due to the properties of the warhead and E3 ligase ligand.- Prepare stock solutions in an appropriate organic solvent like DMSO.[1]- For cellular assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid toxicity.
Low or no target protein degradation Suboptimal linker length: A PEG3 linker might be too short or too long for inducing a productive ternary complex between your specific target protein and E3 ligase.[2]- Synthesize a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG5) to empirically determine the optimal length.[3]
Poor cell permeability: The overall size and polarity of the PROTAC can hinder its ability to cross the cell membrane.[4]- Perform a cell permeability assay (e.g., PAMPA) to assess membrane transport.[5]- Modify the linker or ligands to improve physicochemical properties.[6]
Inefficient ternary complex formation: Even with good binary binding, the linker may not orient the two proteins correctly for ubiquitination.[7]- Conduct a ternary complex formation assay (e.g., TR-FRET, FP) to assess the formation and stability of the POI-PROTAC-E3 ligase complex.[8][9]
"Hook Effect" observed (decreased degradation at high concentrations) Formation of binary complexes: At high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[7]- Perform a full dose-response curve to identify the optimal concentration range for degradation.[10]- This is an inherent property of PROTACs; focus on the descending part of the curve for determining DC50.
Off-target effects or cellular toxicity Non-specific protein degradation or cellular stress: The PROTAC may be inducing the degradation of other proteins or causing general cellular toxicity at the concentrations tested.[11]- Perform proteomic studies to identify off-target proteins.- Optimize the warhead for higher target selectivity.- Assess cell viability in parallel with degradation experiments.[11]

Frequently Asked Questions (FAQs)

Q1: Why choose a PEG linker like this compound for PROTAC design?

A1: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable physicochemical properties. They can improve the solubility and cell permeability of the PROTAC molecule.[] The defined length of a PEG3 linker provides a good starting point for linker optimization, offering a balance of flexibility and length to facilitate the formation of a stable ternary complex.[13]

Q2: What is the significance of the "Br" and "ethyl acetate" functionalities on the linker?

A2: The terminal bromide ("Br") provides a reactive handle for conjugation to a nucleophilic group (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand through a nucleophilic substitution reaction. The ethyl acetate group is a common synthetic handle that can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing ligand using standard amide bond formation chemistry.

Q3: How critical is the linker length for PROTAC efficacy?

A3: The length of the linker is a critical parameter that significantly impacts PROTAC efficacy.[] A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long may result in an unstable or unproductive complex where ubiquitination does not occur efficiently.[] Therefore, it is often necessary to synthesize and test a series of PROTACs with varying linker lengths to identify the optimal one for a given target and E3 ligase pair.[3]

Q4: How can I assess if my PROTAC is forming a ternary complex?

A4: Several biophysical assays can be used to measure the formation of the ternary complex. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are common methods.[8][9][15] These assays can provide quantitative data on the stability and cooperativity of the ternary complex, which is crucial for linker optimization.

Q5: What does the "hook effect" look like and how do I interpret it?

A5: The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation of the target protein decreases at higher PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target or the E3 ligase) rather than the productive ternary complex. When analyzing your data, the lowest concentration that gives the maximal degradation (Dmax) is the optimal concentration.

Data Presentation

The following table provides illustrative data on the impact of PEG linker length on the degradation of a hypothetical target protein, "Protein X". This data demonstrates the importance of linker optimization.

PROTACLinkerDC50 (nM)Dmax (%)
PROTAC-1PEG225065
PROTAC-2 PEG3 50 92
PROTAC-3PEG412085
PROTAC-4PEG530070

Note: This data is for illustrative purposes to highlight the concept of an optimal linker length and does not represent a specific experimental result.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where the E3 ligase ligand contains a nucleophilic handle and the target protein ligand has an amine handle.

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a suitable non-nucleophilic base (e.g., diisopropylethylamine, DIPEA; 2.0 eq).

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-70 °C) and monitor by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting E3 ligase ligand-PEG3-ethyl acetate conjugate by column chromatography.

Step 2: Hydrolysis of the Ethyl Ester and Coupling to the Target Protein Ligand

  • Dissolve the purified conjugate from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH; 2.0 eq) and stir at room temperature until the ester is completely hydrolyzed (monitor by LC-MS).

  • Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent.

  • Dry, filter, and concentrate to obtain the carboxylic acid intermediate.

  • Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU; 1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells.[16][17]

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of your PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add an enhanced chemiluminescent (ECL) substrate and visualize the bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol provides a general framework for a TR-FRET assay to measure the formation of the POI-PROTAC-E3 ligase complex.[8][9]

  • Reagents:

    • Purified, tagged target protein (e.g., His-tagged POI).

    • Purified, tagged E3 ligase complex (e.g., GST-tagged E3 ligase).

    • TR-FRET donor-labeled antibody (e.g., anti-His-Terbium).

    • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).

    • PROTAC of interest.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Low-volume 384-well plates.

  • Procedure:

    • Prepare a serial dilution of the PROTAC in the assay buffer.

    • In the 384-well plate, add a fixed concentration of the tagged target protein and the tagged E3 ligase to each well.

    • Add the serially diluted PROTAC to the wells. Include a no-PROTAC control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

    • Add the TR-FRET donor and acceptor-labeled antibodies.

    • Incubate for another specified time (e.g., 60 minutes).

    • Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Design PROTAC Design (this compound) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & QC Synthesis->Purification Degradation Degradation Assay (Western Blot) Purification->Degradation Ternary Ternary Complex Assay (TR-FRET) Degradation->Ternary Permeability Cell Permeability Assay Ternary->Permeability Optimization Linker Optimization (Vary PEG length) Permeability->Optimization Suboptimal? Optimization->Design

Caption: Experimental workflow for PROTAC optimization.

Troubleshooting_Flowchart Start Start: Low/No Target Degradation Check_Permeability Is PROTAC cell permeable? Start->Check_Permeability Check_Ternary Does it form a ternary complex? Check_Permeability->Check_Ternary Yes Improve_PK Improve Physicochemical Properties Check_Permeability->Improve_PK No Check_Ub Is the target ubiquitinated? Check_Ternary->Check_Ub Yes Optimize_Linker Optimize Linker Length/Composition Check_Ternary->Optimize_Linker No Redesign_Warhead Redesign Warhead/E3 Ligand Check_Ub->Redesign_Warhead No Success Successful Degradation Check_Ub->Success Yes Optimize_Linker->Start Redesign_Warhead->Start Improve_PK->Start

Caption: Troubleshooting decision-making flowchart.

References

Troubleshooting low yield in Br-PEG3-ethyl acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues in the synthesis of Br-PEG3-ethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the synthesis of Br-PEG3-ethyl acetate?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of triethylene glycol to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate (B1195939), displacing the bromide to form the desired ether.

Q2: What are the common causes of low yield in this reaction?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete deprotonation of triethylene glycol: Insufficiently strong base or the presence of water can lead to incomplete formation of the reactive alkoxide.

  • Competing elimination reaction (E2): The alkoxide can also act as a base, leading to the elimination of HBr from ethyl bromoacetate, forming byproducts instead of the desired ether. This is more prevalent at higher temperatures.

  • Side reactions of the product: The newly formed ether can potentially undergo further reactions under the basic conditions.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can significantly impact the yield.

  • Difficulties in purification: The polar nature of the PEGylated product can make separation from starting materials and byproducts challenging, leading to product loss during workup and purification.

Q3: How can I minimize the formation of side products?

To minimize side products, consider the following:

  • Use a non-nucleophilic, sterically hindered base: This can favor deprotonation of the alcohol over competing elimination reactions.

  • Control the reaction temperature: Lower temperatures generally favor the SN2 reaction (ether formation) over the E2 elimination pathway.[1]

  • Choose an appropriate solvent: A polar aprotic solvent like DMF or acetonitrile (B52724) can accelerate the desired SN2 reaction.

  • Slow addition of the electrophile: Adding the ethyl bromoacetate slowly to the reaction mixture can help to control the reaction and minimize side reactions.

Q4: What is the role of a phase transfer catalyst (PTC) in this reaction?

A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be beneficial, especially in a biphasic system (e.g., aqueous NaOH and an organic solvent). The PTC helps to transport the alkoxide from the aqueous or solid phase into the organic phase where the reaction with the ethyl bromoacetate occurs, which can improve the reaction rate and yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Base: The base (e.g., sodium hydride) may have degraded due to improper storage or handling. 2. Wet Reagents/Solvent: Presence of water will quench the strong base and the alkoxide. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use fresh, properly stored base. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant Amount of Unreacted Triethylene Glycol 1. Insufficient Base: Not enough base to fully deprotonate the triethylene glycol. 2. Short Reaction Time: The reaction may not have proceeded to completion.1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and monitor the progress by TLC or LC-MS.
Presence of a Major Byproduct (Likely from Elimination) 1. High Reaction Temperature: Higher temperatures favor the E2 elimination pathway. 2. Sterically Hindered Base: While often beneficial, a very hindered base might favor elimination if the SN2 reaction is slow. 3. Strongly Basic Conditions: The alkoxide is a strong base.1. Lower the reaction temperature. 2. Consider using a less hindered but still strong base. 3. Add the ethyl bromoacetate dropwise to maintain a low concentration.
Product is Difficult to Purify 1. Polarity of the Product: The PEG chain makes the product highly polar, leading to streaking on silica (B1680970) gel chromatography. 2. Similar Polarity of Starting Material: Triethylene glycol is also very polar.1. Use a different stationary phase for column chromatography (e.g., alumina (B75360) or reversed-phase silica). 2. Employ a gradient elution with a more polar solvent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate/methanol). 3. Consider liquid-liquid extraction to remove non-polar impurities before chromatography.

Data Presentation

Table 1: Effect of Base on a Model Williamson Ether Synthesis

Base Solvent Temperature (°C) Yield (%)
Sodium Hydride (NaH)THF6085
Potassium tert-butoxide (t-BuOK)THF6078
Sodium Hydroxide (NaOH)DMF6065
Potassium Carbonate (K2CO3)Acetonitrile8055

Note: This data is illustrative and based on general trends in Williamson ether synthesis. Actual yields may vary.

Table 2: Effect of Temperature on a Model Williamson Ether Synthesis

Temperature (°C) Solvent Base Yield (%) Byproduct (%)
25THFNaH60<5
40THFNaH75~5
60THFNaH85~10
80THFNaH70>20

Note: This data is illustrative and based on general trends in Williamson ether synthesis. Actual yields and byproduct formation may vary.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Triethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add triethylene glycol (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Dissolve the triethylene glycol in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromoacetate (1.2 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.

Visualizations

experimental_workflow A Preparation: Triethylene glycol in anhydrous THF under inert atmosphere B Deprotonation: Add NaH at 0 °C, stir at room temperature A->B C Alkylation: Add ethyl bromoacetate dropwise at 0 °C B->C D Reaction Monitoring: Stir at room temperature (12-24h), monitor by TLC/LC-MS C->D E Work-up: Quench with NH4Cl (aq) D->E F Extraction: Extract with ethyl acetate or DCM E->F G Washing & Drying: Wash with water and brine, dry over MgSO4 F->G H Purification: Concentrate and purify by column chromatography G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed Q1 Check for unreacted starting materials (TLC/LC-MS) Start->Q1 A1_Yes Significant triethylene glycol remaining? Q1->A1_Yes Yes A1_No Main spot is a byproduct? Q1->A1_No No Sol1 Incomplete Deprotonation: - Use fresh/more base - Ensure anhydrous conditions - Increase reaction time A1_Yes->Sol1 Sol2 Side Reaction (Elimination): - Lower reaction temperature - Use a less hindered base - Slow addition of electrophile A1_No->Sol2 Yes Sol3 Purification Issues: - Optimize chromatography (different stationary phase/solvents) - Improve extraction protocol A1_No->Sol3 No

Caption: Logical troubleshooting steps for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Br-PEG3-ethyl acetate PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Proteolysis Targeting Chimeras (PROTACs) utilizing a Br-PEG3-ethyl acetate (B1210297) linker. Poor aqueous solubility is a common impediment in PROTAC development, impacting cellular permeability, bioavailability, and overall therapeutic efficacy.[1][2][3][4] This resource offers structured solutions, from chemical modifications to advanced formulation strategies, to effectively mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs, particularly those with linkers like Br-PEG3-ethyl acetate, often exhibit poor solubility?

A1: PROTACs are inherently large molecules, often with high molecular weights and lipophilicity that place them "beyond the Rule of Five" (bRo5).[4][5] This characteristic frequently leads to poor aqueous solubility. The linker, which connects the target protein binder and the E3 ligase ligand, plays a critical role in the overall physicochemical properties of the PROTAC.[6][7] While PEG linkers like PEG3 are incorporated to enhance hydrophilicity and solubility, the overall properties of the PROTAC are also influenced by the often hydrophobic warhead and E3 ligase ligand.[6][8][9] The ethyl acetate component of the linker may also contribute to the molecule's lipophilic nature.

Q2: My this compound PROTAC is insoluble in aqueous buffers. What initial steps should I take?

A2: For initial in vitro assays, it is common to prepare a high-concentration stock solution of the PROTAC in an organic solvent such as DMSO. This stock can then be diluted into the aqueous assay buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological assay. If precipitation occurs upon dilution, you may need to explore co-solvents or formulation strategies.

Q3: How can I systematically improve the solubility of my this compound PROTAC?

A3: A multi-pronged approach is often necessary. Key strategies include:

  • Linker Modification: Systematically altering the linker is a primary strategy. This can involve increasing the length of the PEG chain (e.g., to PEG4 or PEG6) to enhance hydrophilicity.[9]

  • Formulation Development: Employing formulation strategies such as the use of co-solvents, surfactants, or creating amorphous solid dispersions (ASDs) can significantly improve solubility.[1][2]

  • Prodrug Strategies: A prodrug approach can be used to mask polar groups, which may improve cell permeability and solubility.[3][10]

Q4: What is the "hook effect" and could it be related to solubility issues?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[10] While not directly a solubility issue, poor solubility at high concentrations can exacerbate the hook effect by causing the PROTAC to aggregate, reducing the effective concentration available for ternary complex formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
PROTAC precipitates out of solution during in vitro assays. The aqueous buffer cannot maintain the PROTAC in solution at the desired concentration.1. Optimize Solvent Concentration: Ensure the final DMSO concentration is minimal (<1%).2. Test Co-solvents: Evaluate the addition of co-solvents like PEG 400 or Solutol HS 15.3. Incorporate Surfactants: Test the effect of surfactants such as Tween 80 or Pluronic F-68.
Low or inconsistent cellular activity. Poor cell permeability due to low solubility in the cell culture medium.1. Modify the Linker: Synthesize analogs with longer or more hydrophilic PEG linkers.[6][9]2. Formulation for Cellular Assays: Prepare a stock solution in a solubilizing excipient compatible with cell culture.
Poor oral bioavailability in animal models. Low aqueous solubility leading to poor dissolution and absorption in the gastrointestinal tract.[3]1. Amorphous Solid Dispersions (ASDs): Formulate the PROTAC as an ASD with polymers like HPMCAS.[1][2]2. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS).3. Administer with Food: The presence of bile salts after feeding can improve the solubility of lipophilic compounds.[3]
High variability in experimental results. PROTAC instability or aggregation in the experimental medium.1. Assess Compound Stability: Evaluate the stability of the PROTAC in the relevant biological matrix over the experiment's duration.[10]2. Dynamic Light Scattering (DLS): Use DLS to check for aggregation at different concentrations.

Data Presentation

Table 1: Solubility of a Hypothetical this compound PROTAC in Various Solvents

Solvent/Buffer Solubility (µg/mL)
Water< 1
PBS (pH 7.4)< 5
PBS with 1% DMSO15
PBS with 5% PEG 40050
PBS with 0.1% Tween 8075

Table 2: Impact of Linker Modification on PROTAC Solubility and Cellular Activity

PROTAC Analog Linker Aqueous Solubility (µg/mL in PBS) Cellular DC50 (nM)
Compound 1This compound4.5150
Compound 2Br-PEG4-ethyl acetate12.885
Compound 3Br-PEG6-ethyl acetate35.250

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a this compound PROTAC in an aqueous buffer.

Materials:

  • This compound PROTAC

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader

Methodology:

  • Prepare a 10 mM stock solution of the PROTAC in DMSO.

  • In a 96-well plate, add 198 µL of PBS to multiple wells.

  • Add 2 µL of the 10 mM PROTAC stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the absorbance at a wavelength where the compound has maximum absorbance (e.g., determined by a prior UV-Vis scan).

  • In parallel, prepare a standard curve of the PROTAC in DMSO and PBS to correlate absorbance with concentration.

  • The concentration in the clear supernatant after shaking represents the kinetic solubility.

Protocol 2: Amorphous Solid Dispersion (ASD) Formulation by Solvent Evaporation

Objective: To prepare an ASD of a this compound PROTAC to enhance its dissolution.

Materials:

Methodology:

  • Weigh 50 mg of the PROTAC and 150 mg of HPMCAS (1:3 ratio).

  • Dissolve both components in a suitable solvent system (e.g., a mixture of DCM and methanol).

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue drying under high vacuum for at least 24 hours to remove any residual solvent.

  • The resulting solid film is the amorphous solid dispersion.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Troubleshooting Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome A Poor Solubility of This compound PROTAC B Formulation Development (e.g., ASDs) A->B C Linker Modification (e.g., increase PEG length) A->C D Assay Optimization (e.g., co-solvents) A->D E Solubility Assays B->E C->E F In Vitro Cellular Assays D->F E->F G In Vivo PK Studies F->G H Improved PROTAC Efficacy G->H

Caption: A workflow for addressing solubility issues of this compound PROTACs.

signaling_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

References

Br-PEG3-ethyl acetate stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Br-PEG3-ethyl acetate (B1210297) in various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for Br-PEG3-ethyl acetate in aqueous buffers?

The main stability issue for this compound is the hydrolysis of its ethyl acetate ester linkage. This reaction is catalyzed by both acidic and basic conditions, breaking the ester bond to form Br-PEG3-acetic acid and ethanol. The rate of this hydrolysis is highly dependent on the pH and temperature of the buffer.

Q2: How does the pH of the buffer affect the stability of the molecule?

The pH of the aqueous buffer is a critical factor. The hydrolysis of the ethyl acetate ester is significantly slower in a slightly acidic to neutral pH range (approximately pH 6 to 6.5).[1][2] In contrast, both strongly acidic (pH < 4) and alkaline (pH > 8) conditions will substantially accelerate the rate of degradation.[3]

Q3: What is the effect of temperature on the stability of this compound?

As with most chemical reactions, temperature plays a significant role. Increased temperatures will accelerate the rate of ester hydrolysis across all pH values.[2][4] For maximum stability, it is recommended to prepare and use solutions at low temperatures (e.g., on ice) and to store them at 4°C or -20°C for short and long-term storage, respectively.

Q4: What are the expected degradation products of this compound in a buffer?

The primary degradation pathway is the hydrolysis of the ethyl acetate group. This results in two main products: Br-PEG3-acetic acid and ethanol . It is important to account for these potential byproducts in your experimental analysis, for instance, by monitoring for their appearance in techniques like HPLC or LC-MS.

Q5: Are there other potential degradation pathways besides ester hydrolysis?

While ester hydrolysis is the most immediate concern in aqueous buffers, the polyethylene (B3416737) glycol (PEG) backbone itself can undergo oxidative degradation over extended periods.[5][6] This process can be accelerated by factors such as exposure to light, the presence of transition metal ions, and elevated temperatures.[7] This degradation can lead to chain cleavage and the formation of various byproducts like aldehydes and carboxylates.[6][7]

Q6: What are the recommended storage conditions for a stock solution of this compound?

For a stock solution prepared in an anhydrous organic solvent like DMSO or DMF, it should be stored at -20°C or -80°C, tightly sealed to prevent moisture contamination. For aqueous buffer solutions, it is highly recommended to prepare them fresh before each experiment. If temporary storage is necessary, use a buffer with a pH between 6.0 and 7.0 and store at 4°C for no longer than a few hours.

Stability Data Summary

The following table summarizes the expected relative stability of the ethyl acetate ester group under different buffer conditions. The stability is inferred from the general principles of ethyl acetate hydrolysis.

Buffer pHTemperatureExpected StabilityPrimary Degradation Pathway
< 4.0Room Temp (25°C)LowAcid-Catalyzed Hydrolysis
4.0 - 6.0Room Temp (25°C)ModerateSlow Hydrolysis
6.0 - 7.0Room Temp (25°C)HighMinimal Hydrolysis
7.0 - 8.0Room Temp (25°C)ModerateBase-Catalyzed Hydrolysis
> 8.0Room Temp (25°C)LowBase-Catalyzed Hydrolysis
AnyElevated Temp (>37°C)Very LowAccelerated Hydrolysis

Troubleshooting Guide

Issue: My conjugation reaction is inefficient, and I suspect the this compound has degraded.

  • Verify Stock Solution Integrity : Before troubleshooting the reaction, confirm the quality of your stock solution. Dilute a small aliquot in a suitable solvent (e.g., acetonitrile) and analyze it via LC-MS. Check for the correct mass of the intact molecule (C10H19BrO5, MW: 299.16 g/mol ) and the absence of significant peaks corresponding to its hydrolyzed form (Br-PEG3-acetic acid).

  • Check Buffer pH : Use a calibrated pH meter to confirm that the pH of your reaction buffer is within the optimal stability range (6.0-7.0). The aging of PEG solutions can sometimes lead to a decrease in pH.[7]

  • Control Reaction Temperature : Perform your conjugation reaction at the lowest feasible temperature that still allows for an acceptable reaction rate. Avoid heating the reaction if possible.

  • Analyze Reaction Mixture : Use LC-MS to analyze your reaction mixture. Look for the presence of the hydrolyzed acid byproduct. A significant amount of this byproduct indicates that degradation is occurring under your reaction conditions.

Issue: I observe an unexpected peak in my HPLC/LC-MS analysis.

  • Identify the Mass : Determine the mass of the unexpected peak. If it corresponds to the mass of Br-PEG3-acetic acid, this confirms ester hydrolysis has occurred.

  • Consider Oxidative Degradation : If the mass does not match the hydrolysis product, consider the possibility of oxidative degradation of the PEG chain, especially if the solution is old or has been exposed to light and air.

  • Evaluate Buffer Components : Some buffer components can be reactive. For example, primary amine-containing buffers (like Tris) could potentially react with the bromo group over long incubation times, although this is less likely than hydrolysis.

Visual Guides

Degradation Pathway

G cluster_main Hydrolysis of this compound parent This compound (C10H19BrO5) child1 Br-PEG3-acetic acid parent->child1 + H₂O (Acid or Base Catalyzed) child2 Ethanol parent->child2 + H₂O (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation pathway.

Experimental Workflow for Stability Assessment

G start Start: Stability Study prep_buffers 1. Prepare Buffers (e.g., pH 4, 7, 9) start->prep_buffers prep_stock 2. Prepare Concentrated Stock (in anhydrous organic solvent) prep_buffers->prep_stock incubate 3. Dilute Stock into Buffers & Incubate at Set Temperature prep_stock->incubate collect 4. Collect Aliquots at Different Time Points incubate->collect quench 5. Quench Reaction (e.g., with acid/base or by freezing) collect->quench analyze 6. Analyze by HPLC/LC-MS quench->analyze data 7. Quantify Remaining Parent Compound & Plot vs. Time analyze->data end End: Determine Half-life data->end

Caption: Workflow for assessing compound stability.

Recommended Experimental Protocol: Stability Analysis by HPLC

This protocol outlines a general method for determining the stability of this compound in various buffers.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO or Acetonitrile (B52724) (for stock solution)

  • HPLC-grade water and acetonitrile (for mobile phase)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Buffer salts (e.g., sodium phosphate, sodium acetate, sodium borate)

  • Calibrated pH meter

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Buffer Preparation : Prepare a set of buffers at desired pH values (e.g., pH 4.0, 7.0, and 9.0) at a concentration of 50-100 mM. Filter through a 0.22 µm filter.

  • Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or acetonitrile.

  • Test Solutions : For each buffer condition, dilute the stock solution to a final concentration of 100 µM. Prepare enough volume for all time points.

3. Incubation:

  • Place the vials containing the test solutions in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Define the time points for sample collection (e.g., 0, 1, 2, 4, 8, 24 hours).

4. Sample Collection and Analysis:

  • At each time point, withdraw an aliquot (e.g., 50 µL) from each test solution.

  • Immediately quench the degradation by diluting the aliquot into a vial containing an equal volume of cold mobile phase (e.g., 50% acetonitrile/water with 0.1% formic acid) to stop further hydrolysis.

  • Inject the quenched sample onto the HPLC system.

  • Suggested HPLC Method :

    • Column : C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A : Water with 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

    • Gradient : Start with a low percentage of B, ramp up to a high percentage to elute the compound and its potential degradation products.

    • Flow Rate : 1.0 mL/min

    • Detection : UV at 210-220 nm or MS scan.

5. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Normalize the peak area at each time point (t) to the peak area at t=0.

  • Plot the percentage of the remaining compound versus time.

  • From this plot, calculate the half-life (t½) of the compound under each buffer condition.

References

Avoiding aggregation of proteins with Br-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-ethyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for experiments involving this PEG-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is Br-PEG3-ethyl acetate and what is its primary application?

A1: this compound is a heterobifunctional chemical linker. Its structure consists of a short, three-unit polyethylene (B3416737) glycol (PEG) chain with a bromo (Br) group at one end and an ethyl acetate group at the other. It is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome system.[4][5][6]

Q2: What is the reactive nature of the 'Br' (bromo) group on this linker?

A2: The bromo group is an alkylating agent. It is an electrophile that reacts with nucleophilic functional groups on proteins.[7] Its primary target on a protein is the thiol group (-SH) of a cysteine residue, which is a strong nucleophile, especially in its deprotonated thiolate form (S-).[4][8] This reaction forms a stable thioether bond.

Q3: Why is my protein aggregating after adding the this compound linker?

A3: Protein aggregation during conjugation with this compound, particularly in the context of PROTAC development, can arise from several factors:

  • Formation of Unstable Ternary Complexes: The primary function of a PROTAC is to form a ternary complex (Target Protein : PROTAC : E3 Ligase). If the linker does not position the two proteins optimally, the resulting complex can be unstable, exposing hydrophobic patches and leading to aggregation.[1][9]

  • High Protein or Reagent Concentration: High concentrations increase the probability of intermolecular interactions. In the case of PROTACs, this can lead to the formation of unproductive binary complexes (e.g., Target Protein:PROTAC or E3 Ligase:PROTAC) instead of the desired ternary complex, a phenomenon known as the "hook effect," which can promote aggregation.[10][11]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition are critical for protein stability. The alkylation reaction with the bromo group is pH-dependent, and using a pH that destabilizes your protein can lead to aggregation.[4][12]

  • Non-specific Reactions: While the bromo group preferentially reacts with cysteine, side reactions with other nucleophilic residues like lysine (B10760008) or histidine can occur, especially at higher pH values.[12][13] Excessive or non-specific modification can alter the protein's surface charge and lead to insolubility.

Q4: How can I detect and quantify protein aggregation in my sample?

A4: Several analytical techniques can be used to assess protein aggregation. It is often recommended to use a combination of methods to get a complete picture.[14][15]

  • Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers from soluble aggregates like dimers and oligomers.[9][16]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[9][17]

  • SDS-PAGE: Comparing reduced and non-reduced samples on an SDS-PAGE gel can reveal disulfide-linked aggregates. Aggregates may appear as higher molecular weight bands or smears.[16]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T, which binds to amyloid-like fibrillar aggregates, can help quantify this specific type of aggregation.

Troubleshooting Guides

This section provides actionable solutions to common problems encountered when using this compound.

Problem 1: High levels of aggregation are observed immediately after adding the linker.
Possible CauseSuggested Solution
Suboptimal pH The alkylation of a cysteine's thiol group by a bromo-linker is most efficient at a pH slightly above the thiol's pKa (~8.3), typically in the range of 7.5-8.5, to favor the more nucleophilic thiolate anion.[12] However, your protein may not be stable at this pH. Solution: Verify the pH of your buffer. If aggregation is severe, consider performing the reaction at a lower pH (e.g., 7.0-7.5), which may slow the reaction but improve protein stability. Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.[12]
High Protein Concentration Concentrated protein solutions are more prone to aggregation.[4]
High Molar Excess of Linker A large excess of the PEG linker can lead to non-specific modifications or precipitation.
Inadequate Mixing Adding the linker solution too quickly or without proper mixing can create localized high concentrations, causing precipitation.
Problem 2: The conjugation reaction is inefficient, and aggregation is still observed.
Possible CauseSuggested Solution
Presence of Disulfide Bonds The target cysteine residue may be involved in a disulfide bond and therefore unavailable for alkylation.
Buffer Components Nucleophilic components in the buffer (e.g., Tris, glycine) can compete with the protein for the linker.
Protein Instability in Reaction Buffer The protein may be inherently unstable under the required reaction conditions, even after optimization.

Experimental Protocols

Representative Protocol for Conjugation of this compound to a Cysteine-Containing Protein

This protocol provides a general starting point for the alkylation of a protein's cysteine residue. Optimal conditions (e.g., molar ratio, pH, temperature, and time) must be determined empirically for each specific protein.

Materials:

  • Cysteine-containing protein

  • This compound

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.5 - 8.5

  • Anhydrous DMSO (for dissolving the linker)

  • Quenching Solution: 1 M N-acetyl-cysteine or β-mercaptoethanol in conjugation buffer

  • Desalting columns (e.g., Sephadex G-25) for purification

  • Stabilizing Excipients (optional): L-Arginine, Sucrose

Procedure:

  • Protein Preparation:

    • If necessary, buffer exchange the protein into the chosen Conjugation Buffer.

    • Adjust the protein concentration to 1-5 mg/mL.

    • If the target cysteine is in a disulfide bond, reduce the protein with TCEP and remove the TCEP using a desalting column immediately before conjugation.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., start with a 5-fold molar excess) of the dissolved this compound stock solution to the protein solution.

    • Add the linker dropwise while gently stirring the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[4] Monitor the reaction progress if possible.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and quenching agent from the conjugated protein using a desalting column or dialysis against a suitable storage buffer.

    • For higher purity, Size Exclusion Chromatography (SEC) can be used to separate the conjugated protein from any remaining unconjugated protein and aggregates.[18]

  • Characterization:

    • Assess the degree of conjugation and the presence of aggregates using appropriate analytical techniques such as SEC, SDS-PAGE, and Mass Spectrometry.

Data Summary Tables

Table 1: Recommended Starting Conditions for Bromo-PEG Conjugation
ParameterRecommended RangeRationale & Considerations
pH 7.5 - 8.5Balances the need for a deprotonated, nucleophilic thiolate (pKa ~8.3) with protein stability. Higher pH can increase side reactions.[12]
Temperature 4°C to Room Temp (20-25°C)Lower temperatures can slow aggregation but will also slow the conjugation reaction, requiring longer incubation times.[4]
Protein Concentration 1 - 5 mg/mLHigher concentrations increase the risk of intermolecular aggregation.[4]
Linker:Protein Molar Ratio 2:1 to 20:1Start low and titrate up. A high excess can lead to non-specific modification and aggregation.
Buffer System HEPES, PBSUse non-nucleophilic buffers to avoid consuming the reactive linker.
Table 2: Common Excipients for Protein Stabilization
ExcipientTypical ConcentrationMechanism of Action
L-Arginine 50 - 250 mMSuppresses aggregation by interacting with hydrophobic and charged regions on the protein surface.[4]
Sucrose / Trehalose 5% - 10% (w/v)Stabilizes the native protein structure through preferential exclusion.
Glycerol 5% - 20% (v/v)Acts as a cryoprotectant and increases solvent viscosity, which can slow aggregation kinetics.[4]
Polysorbate 20/80 0.01% - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation.

Visualizations

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation Target_Protein Target Protein (POI) PROTAC POI Ligand Linker E3 Ligand Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Complex + Ubiquitin (Ub) Ub Ub Ub->Ternary_Complex E1, E2 enzymes Ubiquitinated_Protein Ub-Ub-Ub-POI Ternary_Complex->Ubiquitinated_Protein Proteasome {26S Proteasome|} Ubiquitinated_Protein->Proteasome PROTAC_recycled PROTAC Ubiquitinated_Protein->PROTAC_recycled PROTAC is recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Troubleshooting_Workflow cluster_yes Troubleshooting Aggregation cluster_no Analysis start Start Conjugation (Protein + Br-PEG3-EtOAc) observe Observe Sample Post-Reaction start->observe check_agg Visible Aggregation / Precipitation? observe->check_agg opt_conc Reduce Protein and/or Linker Concentration check_agg->opt_conc Yes purify Purify Conjugate (e.g., SEC) check_agg->purify No opt_ph Optimize Buffer pH (e.g., lower to 7.0-7.5) add_excipient Add Stabilizing Excipients (e.g., Arginine, Sucrose) opt_temp Lower Reaction Temperature (e.g., to 4°C) opt_temp->start Re-run Experiment analyze Analyze Purity and Conjugation Efficiency purify->analyze check_eff Conjugation Successful? analyze->check_eff end_success Proceed to Downstream Applications check_eff->end_success Yes end_fail Re-evaluate Reaction (e.g., check Cys accessibility, linker reactivity) check_eff->end_fail No end_fail->start

Caption: Decision tree for troubleshooting protein aggregation during conjugation.

References

Technical Support Center: Mitigating the Hook Effect with Br-PEG3-ethyl acetate PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the hook effect observed with Br-PEG3-ethyl acetate-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve, where optimal degradation occurs at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[1][2][3]

Q2: What causes the hook effect with Br-PEG3-ethyl acetate (B1210297) PROTACs?

A2: The hook effect arises from the formation of unproductive binary complexes at high concentrations of the PROTAC.[1][2] A PROTAC, including one with a this compound linker, functions by forming a productive ternary complex between the target protein and an E3 ligase.[4] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][5]

Q3: How does the this compound linker potentially influence the hook effect?

A3: The this compound linker, being a flexible polyethylene (B3416737) glycol (PEG)-based linker, plays a crucial role in the spatial orientation of the target protein and the E3 ligase within the ternary complex.[6] The length and flexibility of the PEG linker can impact the stability and cooperativity of the ternary complex.[7] While a flexible linker can facilitate the initial formation of the ternary complex, at high concentrations, its flexibility might not be sufficient to overcome the statistical probability of forming unproductive binary complexes, thus contributing to the hook effect. The ethyl acetate group may also influence the physicochemical properties and cell permeability of the PROTAC.

Troubleshooting Guides

Problem 1: I observe a bell-shaped dose-response curve, with decreased protein degradation at high concentrations of my this compound PROTAC.

  • Likely Cause: You are observing the hook effect.[1]

  • Troubleshooting Steps:

    • Confirm and Characterize the Hook Effect:

      • Perform a dose-response experiment with a wider and more granular range of PROTAC concentrations (e.g., from picomolar to high micromolar) to fully characterize the bell-shaped curve.[1][3]

    • Determine Optimal Concentration:

      • Identify the concentration that achieves the maximum degradation (Dmax) and the concentration at which 50% of the maximal degradation is observed (DC50). For future experiments, use concentrations at or below the optimal concentration to avoid the hook effect.

    • Assess Ternary Complex Formation:

      • Use biophysical assays like co-immunoprecipitation (Co-IP) or Förster resonance energy transfer (FRET) to directly measure the formation of the ternary complex at different PROTAC concentrations.[3][8] This will help correlate the level of ternary complex with the observed degradation profile.

Problem 2: My this compound PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: The optimal degradation concentration may be much lower than tested, falling within the hook effect region at higher concentrations, or other experimental factors could be at play.

  • Troubleshooting Steps:

    • Test a Broader and Lower Concentration Range:

      • It is possible that the effective concentration is in the nanomolar or even picomolar range.[8] Expand your concentration-response curve to include these lower concentrations.

    • Verify Target and E3 Ligase Expression:

      • Confirm that your cell line expresses sufficient levels of both the target protein and the recruited E3 ligase using Western blotting or qPCR.[1]

    • Assess Cell Permeability:

      • PROTACs are large molecules, and poor cell permeability can limit their intracellular concentration.[9][10] Consider performing a cell permeability assay. The physicochemical properties of the this compound linker can influence this.

    • Optimize Incubation Time:

      • Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.[1]

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for a this compound PROTAC Exhibiting the Hook Effect

PROTAC Concentration (nM)Target Protein Level (%)
0 (Vehicle)100
0.195
170
1030
10020 (Dmax)
100045
1000075

Table 2: Troubleshooting - Ternary Complex Formation vs. Protein Degradation

PROTAC Concentration (nM)Relative Ternary Complex Formation (Arbitrary Units)Target Protein Level (%)
0 (Vehicle)0100
105030
10010020
10006045
100002075

Experimental Protocols

Protocol 1: Western Blot for Quantifying PROTAC-Induced Degradation
  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the hook effect. Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
  • Cell Treatment: Treat cells with the desired concentrations of the this compound PROTAC (including a concentration that shows maximal degradation and one in the hook effect range) and a vehicle control for a predetermined time. To stabilize the complex, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours.[1]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein (or a tag if the protein is tagged) overnight at 4°C to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Perform Western blotting as described in Protocol 1, probing for the E3 ligase that is recruited by the PROTAC. The presence of a band for the E3 ligase in the target protein immunoprecipitate indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC Br-PEG3-ethyl acetate PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3][11]

Hook_Effect cluster_1 The Hook Effect cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration POI1 POI Ternary1 Productive Ternary Complex POI1->Ternary1 PROTAC1 PROTAC PROTAC1->Ternary1 E31 E3 E31->Ternary1 POI2 POI Binary_POI Unproductive Binary Complex (POI-PROTAC) POI2->Binary_POI PROTAC2 PROTAC PROTAC2->Binary_POI Binary_E3 Unproductive Binary Complex (E3-PROTAC) PROTAC2->Binary_E3 E32 E3 E32->Binary_E3 Troubleshooting_Workflow Start Start: Decreased degradation at high PROTAC concentration Confirm 1. Confirm Hook Effect: Wide dose-response curve Start->Confirm Characterize 2. Characterize Curve: Determine Dmax and optimal concentration Confirm->Characterize Assess_Ternary 3. Assess Ternary Complex: Perform Co-IP or FRET Characterize->Assess_Ternary Correlate 4. Correlate Data: Compare degradation with ternary complex formation Assess_Ternary->Correlate Optimize 5. Optimize Future Experiments: Use concentrations at or below Dmax Correlate->Optimize End End: Mitigated Hook Effect Optimize->End

References

Technical Support Center: Improving Cell Permeability of Br-PEG3-Ethyl Acetate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Br-PEG3-ethyl acetate (B1210297) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that typically limit the cell permeability of a Br-PEG3-ethyl acetate conjugate?

A1: The cell permeability of these conjugates is a balance of several factors. The PEG3 linker, while enhancing solubility, increases the molecule's hydrophilicity and polar surface area (PSA), which can hinder passive diffusion across the lipid cell membrane.[1][2] Additionally, the overall molecular weight and potential for the conjugate to be recognized by cellular efflux pumps (like P-glycoprotein) are critical determinants.[3][4]

Q2: How does the this compound portion of the conjugate influence its permeability?

A2: Each component plays a distinct role:

  • Bromine (Br): Depending on its position, it can influence the molecule's lipophilicity and electronic properties.

  • PEG3 Linker: This short polyethylene (B3416737) glycol chain increases water solubility, which is beneficial for formulation but can reduce passive membrane crossing.[1][5] Studies have shown that increasing the number of PEG units in a linker can reduce permeability.[6]

  • Ethyl Acetate Group: This moiety can act as a prodrug. Ester groups are often used to mask charged groups like carboxylic acids, thereby increasing lipophilicity and enhancing membrane permeation.[7][8] Once inside the cell, cellular esterases can cleave the ethyl acetate group, releasing the active parent compound.

Q3: What are the essential first steps to diagnose a permeability issue with my conjugate?

A3: A tiered experimental approach is recommended.[3]

  • Assess Passive Permeability: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free model isolates passive diffusion and will tell you if the conjugate has an intrinsic ability to cross a lipid membrane.[9][10]

  • Evaluate Cellular Transport: Use a Caco-2 cell permeability assay. This assay provides a more complete picture by using a monolayer of cells that mimic the intestinal epithelium, accounting for both passive diffusion and active transport mechanisms, including efflux.[11][12]

Q4: My compound has low permeability. What are the main strategies to improve it?

A4: Improvement strategies fall into two main categories:

  • Medicinal Chemistry Approaches: This involves structurally modifying the conjugate. Options include shortening or replacing the PEG linker with a more rigid or lipophilic one, or altering the parent molecule to optimize its physicochemical properties (e.g., reducing hydrogen bond donors).[6][7]

  • Formulation-Based Strategies: These approaches aim to improve permeability without changing the chemical structure. This can involve using nanoformulations like liposomes or nanoparticles to encapsulate the conjugate and facilitate its entry into cells.[13][14]

Troubleshooting Guides

Problem 1: Low Permeability Observed in PAMPA Assay

This result suggests an issue with the fundamental ability of the conjugate to passively diffuse across a lipid bilayer.

Possible CauseRecommended Troubleshooting Steps & Solutions
High Hydrophilicity / High Polar Surface Area (PSA) The PEG3 linker is a likely contributor. Solution: Consider synthesizing analogues with shorter or different linkers (e.g., an alkyl chain) to reduce PSA and increase lipophilicity.[6]
Unfavorable Molecular Weight (MW) While PEG3 is small, the overall conjugate MW might be too high (generally >500 Da is a concern). Solution: Re-evaluate the design. If possible, reduce the size of the parent molecule or use a smaller linker.[4][15]
Poor Solubility in Lipid Membrane The conjugate may not partition effectively into the lipid environment. Solution: Assess the LogP of the conjugate. If it is too low (hydrophilic), medicinal chemistry efforts should focus on increasing lipophilicity, for example, by modifying the parent drug portion of the conjugate.
Problem 2: Good Permeability in PAMPA, but Low Accumulation in Caco-2 or other Cell-Based Assays

This discrepancy strongly indicates that cellular processes, not passive diffusion, are the limiting factor.

Possible CauseRecommended Troubleshooting Steps & Solutions
Active Efflux by Transporter Proteins The conjugate is likely a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove it from the cell.[16] Solution: Conduct a bi-directional Caco-2 assay to measure transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[17] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[18] To confirm, run the assay with a known efflux pump inhibitor (e.g., verapamil). A significant increase in A-B permeability in the presence of the inhibitor confirms efflux.
Metabolic Instability The conjugate may be rapidly metabolized by enzymes on the cell surface or intracellularly, leading to an underestimation of the intact conjugate's permeability. Solution: Analyze the samples from the acceptor compartment and cell lysates using LC-MS/MS to check for the presence of metabolites. If degradation is confirmed, consider modifying the conjugate at the metabolically labile site.
Poor Aqueous Solubility in Assay Buffer Despite a favorable LogP for membrane partitioning, the compound may have low solubility in the aqueous assay buffer, limiting the concentration available for transport. Solution: Measure the thermodynamic solubility of the compound in the assay buffer. If solubility is low, consider formulation strategies such as using co-solvents (if compatible with the assay) or creating nano-formulations.

Data Presentation

Table 1: Interpreting Permeability Assay Results

This table helps diagnose the primary permeability barrier by comparing results from PAMPA and Caco-2 assays.

PAMPA Result (Passive Diffusion)Caco-2 Result (A to B)Likely Interpretation & Next Step
Low PermeabilityLow PermeabilityThe conjugate has poor intrinsic passive permeability. Focus on medicinal chemistry to improve physicochemical properties (LogP, PSA, MW).
High PermeabilityLow PermeabilityThe conjugate is likely a substrate for active efflux. Confirm by running a bi-directional Caco-2 assay to determine the efflux ratio.[16]
Low PermeabilityModerate/High PermeabilityThe conjugate may be a substrate for an active uptake transporter present in Caco-2 cells. This is a favorable property.
Table 2: Effect of Linker Modification on Permeability (Hypothetical Data)

This table illustrates how modifying the linker can impact permeability, providing a rationale for synthesis efforts.

ConjugateLinkerApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)Efflux Ratio (in Caco-2)
Original CompoundThis compound1.55.2
Modification 1Br-PEG2-Ethyl Acetate3.14.8
Modification 2Br-Propyl-Ethyl Acetate5.52.1
Modification 3Br-PEG4-Ethyl Acetate0.86.1

Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_start Start: Low Intracellular Concentration cluster_passive Step 1: Assess Passive Diffusion cluster_active Step 2: Assess Cellular Transport cluster_solutions Step 3: Implement Solutions start Low Permeability Detected pampa Perform PAMPA Assay start->pampa pampa_res PAMPA Result? pampa->pampa_res caco2 Perform Bi-directional Caco-2 Assay pampa_res->caco2 High Permeability sol_passive Solution: - Modify Linker (shorter/lipophilic) - Optimize Parent Drug (LogP, MW) pampa_res->sol_passive Low Permeability efflux_res Efflux Ratio > 2? caco2->efflux_res sol_efflux Solution: - Co-dose with Efflux Inhibitor - Modify Structure to Avoid  Transporter Recognition efflux_res->sol_efflux Yes sol_ok Conclusion: Permeability is likely sufficient. Investigate other factors (e.g., target engagement). efflux_res->sol_ok No

Caption: Troubleshooting workflow for low cell permeability.

G cluster_properties Physicochemical Properties cluster_membrane Cell Membrane Interaction compound This compound Conjugate logp Lipophilicity (LogP) compound->logp size Size / MW compound->size psa Polar Surface Area (PSA) compound->psa hbd Hydrogen Bond Donors compound->hbd active Active Transport / Efflux compound->active passive Passive Diffusion logp->passive size->passive psa->passive hbd->passive outcome Cell Permeability passive->outcome Increases Permeability active->outcome Can Increase or Decrease Permeability

Caption: Key factors influencing conjugate cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general method for assessing passive permeability.[9]

Objective: To determine the passive permeability coefficient (Papp) of a this compound conjugate across an artificial lipid membrane.[10]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP with a PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test conjugate stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., antipyrine (B355649) and atenolol)

  • LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the filter (donor) plate. Allow the solvent to evaporate completely (approx. 20-60 minutes), leaving a lipid layer.[19]

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Solutions: Prepare the test conjugate and control compounds in PBS to a final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Assay Assembly: Add 150 µL of the donor solutions to the coated filter plate wells.[20] Carefully place the filter plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[9][19]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the conjugate in both the donor and acceptor wells using LC-MS/MS.[19]

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × -ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where:

  • V_A is the volume of the acceptor well.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

  • [Drug]_equilibrium is the concentration if the drug were evenly distributed between donor and acceptor wells.

Protocol 2: Caco-2 Cell Permeability Assay (Bi-directional)

This protocol provides a method for assessing both passive and active transport across a cellular monolayer.[11][12]

Objective: To determine the Papp of a conjugate in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess permeability and identify potential active efflux.[17]

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (or similar)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)

  • Test conjugate and control compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold.[12] Alternatively, perform a Lucifer yellow rejection assay.[18]

  • Permeability Measurement (A-B): a. Wash the monolayers on both the apical (upper) and basolateral (lower) sides with pre-warmed transport buffer. b. Add the dosing solution containing the test conjugate to the apical chamber. c. Add fresh transport buffer to the basolateral chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12] e. At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Permeability Measurement (B-A): a. Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.

Data Analysis:

  • Calculate Papp: Calculate the Papp for both the A-B and B-A directions using the equation: Papp = (dQ/dt) / (A × C₀) Where:

    • dQ/dt is the rate of permeation (amount of drug in receiver compartment over time).

    • A is the surface area of the Transwell membrane.

    • C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the conjugate is a substrate for active efflux.[18]

References

Technical Support Center: Br-PEG3-ethyl acetate Linker for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for utilizing the Br-PEG3-ethyl acetate (B1210297) linker in the design of Proteolysis Targeting Chimeras (PROTACs) to enhance ternary complex formation and subsequent protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Br-PEG3-ethyl acetate linker in a PROTAC?

A1: The this compound linker is a chemical moiety that connects the two key components of a PROTAC: a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's role is critical as its length, flexibility, and composition directly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3][4] The polyethylene (B3416737) glycol (PEG) component of this linker enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[1][2]

Q2: Why choose a PEG3 linker specifically?

A2: The choice of linker length is a critical parameter in PROTAC design. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in an unproductive complex geometry.[5] The PEG3 linker, with its three ethylene (B1197577) glycol units, often provides a favorable balance of flexibility and length to facilitate the necessary protein-protein interactions for efficient degradation.[5] While the "trial and error" approach to linker selection is common, a PEG3 linker often falls within the optimal range for many target and E3 ligase pairs.[3][5]

Q3: What are the key advantages of using a PEG-based linker like this compound?

A3: PEG-based linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1][6]

  • Improved Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability.[6]

  • Reduced Non-specific Binding: The hydrophilicity of PEG can help to minimize non-specific binding interactions.

  • Tunable Length: PEG linkers can be easily synthesized in various lengths, allowing for systematic optimization of the linker to achieve maximal degradation efficiency.[2]

Q4: How do I synthesize a PROTAC using the this compound linker?

A4: The this compound linker contains two reactive handles: a bromo group and an ethyl acetate group. The bromo group is a good leaving group for nucleophilic substitution reactions, often with an amine or thiol on one of the PROTAC ligands. The ethyl acetate can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine on the other ligand using standard amide bond formation reagents like HATU or EDC. A common synthetic strategy involves a two-step coupling process.[6] For instance, one could first react the bromo-end of the linker with an amine-functionalized E3 ligase ligand, followed by hydrolysis of the ethyl ester and subsequent amide coupling with an amine-functionalized POI ligand.

Troubleshooting Guide

Problem 1: No or low degradation of the target protein is observed.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The linker may not be optimal for bridging the target protein and the E3 ligase. Consider synthesizing PROTACs with different linker lengths (e.g., PEG2, PEG4) to assess the structure-activity relationship (SAR).[7] Use biophysical assays like TR-FRET, SPR, or ITC to directly measure ternary complex formation and stability.[8][9]
Poor Cell Permeability PROTACs are often large molecules and may not efficiently cross the cell membrane.[8] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[10] Modify the PROTAC to improve its physicochemical properties, for example, by reducing polarity.[8]
Lack of Target Engagement in Cells The PROTAC may not be binding to the target protein or the E3 ligase within the cellular environment. Confirm target engagement using cellular thermal shift assay (CETSA) or NanoBRET assays.[7][8]
Low Protein Expression The cellular levels of the target protein or the E3 ligase may be insufficient for effective degradation.[7] Verify the expression levels of both proteins in your cell model using Western Blotting.[7]
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell.[7] Evaluate the stability of the PROTAC in cell culture media and cell lysates over time using LC-MS/MS.[7]

Problem 2: The "Hook Effect" is observed in dose-response experiments.

Possible Cause Troubleshooting Steps
High PROTAC Concentration At high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.[8][11]
Perform a wide dose-response experiment: Test a broad range of PROTAC concentrations, including lower nanomolar concentrations, to identify the optimal concentration for maximal degradation and to fully characterize the bell-shaped curve.[8]
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes. This can be influenced by linker composition and rigidity.[8]
Measure Ternary Complex Formation: Use biophysical assays like TR-FRET or AlphaLISA to correlate the observed hook effect with the levels of ternary complex formation at different PROTAC concentrations.[8][12]

Problem 3: Inconsistent results between biochemical and cellular assays.

Possible Cause Troubleshooting Steps
Different Experimental Conditions Biochemical assays using purified proteins may not fully replicate the complex cellular environment.[7]
Use Orthogonal Assays: Validate findings using a combination of in vitro (e.g., TR-FRET, SPR) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and target engagement in a more physiological context.[7]
Cellular Efflux The PROTAC may be actively transported out of the cell by efflux pumps. This would lead to a lower intracellular concentration than expected.
Use Efflux Pump Inhibitors: Co-incubate the PROTAC with known efflux pump inhibitors to see if this enhances degradation.

Quantitative Data Summary

The following table summarizes representative data on the impact of linker length on PROTAC performance, highlighting the importance of linker optimization.

PROTACLinker CompositionApproximate Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PROTAC APEG2~8BRD4CRBN>1000<20[5]
PROTAC BPEG3~11BRD4CRBN100-500~60[5]
PROTAC CPEG4~14BRD4CRBN50-100>80[5]
MZ1PEG/Alkyl~12BRD4VHL~1>90[9]

Note: This table provides illustrative data based on trends observed in the literature. Actual values are highly dependent on the specific target, E3 ligase, and ligand combination.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

Objective: To quantify the extent of target protein degradation induced by a PROTAC.

Materials:

  • Cells expressing the target protein and E3 ligase.

  • PROTAC stock solution (e.g., in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[7]

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Repeat the process for the loading control antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[7]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control and plot this against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the formation of the ternary complex in a biochemical setting.

Materials:

  • Purified target protein (e.g., with a His-tag).

  • Purified E3 ligase complex (e.g., with a GST-tag).

  • PROTAC stock solution.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • TR-FRET donor-labeled antibody (e.g., anti-His-Europium).

  • TR-FRET acceptor-labeled antibody (e.g., anti-GST-APC).

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein and E3 ligase complex in the assay buffer.

  • PROTAC Titration: In a suitable microplate, add serial dilutions of the PROTAC to the protein mixture. Include a no-PROTAC control.

  • Incubation: Incubate the plate to allow for ternary complex formation (e.g., 1 hour at room temperature).

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Second Incubation: Incubate the plate to allow for antibody binding (e.g., 1 hour at room temperature).

  • Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs (EC50).

Visualizations

PROTAC_Mechanism_of_Action POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds to POI warhead PROTAC PROTAC (this compound linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds to E3 ligand UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action for a PROTAC utilizing a this compound linker.

Troubleshooting_Workflow Start Start: No/Low Target Degradation CheckTernary Assess Ternary Complex Formation (TR-FRET, SPR)? Start->CheckTernary TernaryYes Ternary Complex Forms CheckTernary->TernaryYes Yes TernaryNo No/Weak Ternary Complex CheckTernary->TernaryNo No CheckCellular Assess Cellular Target Engagement (CETSA, NanoBRET)? TernaryYes->CheckCellular RedesignLinker Redesign Linker (Vary PEG length) TernaryNo->RedesignLinker CellularYes Target Engaged in Cells CheckCellular->CellularYes Yes CellularNo No Target Engagement CheckCellular->CellularNo No CheckUb Assess Ubiquitination (in vitro/in-cell assay)? CellularYes->CheckUb CheckPermeability Assess Cell Permeability and Stability CellularNo->CheckPermeability UbYes Ubiquitination Occurs CheckUb->UbYes Yes UbNo No Ubiquitination CheckUb->UbNo No CheckProteasome Check Proteasome Activity UbYes->CheckProteasome UnproductiveComplex Unproductive Complex Geometry. Redesign Linker. UbNo->UnproductiveComplex

Caption: A troubleshooting workflow for experiments showing low or no target protein degradation.

References

Technical Support Center: Refinement of Purification Methods for Br-PEG3-ethyl Acetate Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Br-PEG3-ethyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of Br-PEG3-ethyl acetate?

A1: Common impurities can include unreacted starting materials such as bromo-PEG3-alcohol and ethyl bromoacetate, residual coupling reagents or catalysts, and byproducts from side reactions. It is also possible to have PEG oligomers of different lengths if the starting PEG material was not monodisperse.

Q2: Which chromatographic technique is most suitable for the purification of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective technique for purifying this compound due to its ability to separate compounds based on hydrophobicity. The short PEG chain and the ethyl acetate group provide sufficient hydrophobic character for retention on C18 or C8 columns. Normal-phase chromatography can also be employed, but the polar nature of the PEG chain can sometimes lead to peak tailing.

Q3: Can I use liquid-liquid extraction for a preliminary cleanup?

A3: Yes, a liquid-liquid extraction can be a valuable first step to remove water-soluble impurities and some highly polar or non-polar contaminants. A common approach is to dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (B109758) (DCM) and wash with water or brine. However, due to the hydrophilic nature of the PEG linker, some product may be lost to the aqueous phase, so it is crucial to minimize the volume and number of aqueous washes.

Q4: My purified this compound appears as an oil. Is this normal?

A4: Yes, it is common for PEGylated compounds of this molecular weight to be viscous oils or waxy solids at room temperature. The physical state is dependent on the purity and the length of the PEG chain.

Q5: How can I assess the purity of my final this compound product?

A5: Purity can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) can provide a quantitative measure of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure and identify any organic impurities. Mass spectrometry (MS) will confirm the molecular weight of the desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low recovery after column chromatography The product is highly polar and is retained on the silica (B1680970) gel.Use a more polar mobile phase, such as a higher percentage of methanol (B129727) or ethanol (B145695) in dichloromethane or ethyl acetate. Consider deactivating the silica gel with triethylamine (B128534) if the compound is sensitive to acid.
The product is co-eluting with a major impurity.Optimize the mobile phase gradient in RP-HPLC to improve resolution. A shallower gradient can often separate closely eluting peaks.[1] Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[2]
Broad or tailing peaks in HPLC Interaction of the PEG chain with the stationary phase.Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[2] Using a base-deactivated column can also minimize interactions with residual silanol (B1196071) groups.[2]
The column is overloaded.Reduce the amount of sample injected onto the column.
Product "oiling out" during recrystallization attempt The melting point of the compound is lower than the boiling point of the solvent.Re-dissolve the oil by heating and allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can facilitate slow crystal growth.[1]
The chosen solvent system is not ideal.Experiment with different solvent pairs. For a molecule with both polar and non-polar characteristics like this compound, a solvent system like ethanol/water or acetone/hexane might be effective.[1]
Presence of residual solvent in the final product Insufficient drying.Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
Hydrolysis of the ethyl acetate group Exposure to acidic or basic conditions during workup or purification.Maintain neutral pH conditions throughout the purification process. Use buffered aqueous solutions for extractions if necessary.

Quantitative Data Summary

The following table presents a hypothetical comparison of purification methods for this compound to illustrate how different techniques can impact purity and yield.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Silica Gel Column Chromatography 659075Good for removing less polar impurities. May have issues with recovery of the polar product.
Liquid-Liquid Extraction (EtOAc/Water) 657590Effective for removing water-soluble salts, but less effective for organic impurities with similar polarity.
Preparative RP-HPLC (C18 column) 65>9860Provides the highest purity but may result in lower yields due to the complexity of the separation and potential for product loss.
Sequential Purification (Extraction followed by HPLC) 65>9955A multi-step approach can achieve the highest purity by removing different types of impurities at each stage.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 dichloromethane:methanol).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Preparative RP-HPLC
  • Column: C18, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70% B

    • 30-32 min: 70-30% B (linear gradient)

    • 32-35 min: 30% B (re-equilibration)

  • Flow Rate: 10 mL/min (for a semi-preparative column).

  • Detection: UV at 214 nm.

  • Injection: Dissolve the crude product in a minimal amount of mobile phase A/B (50:50) and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Product Isolation: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize to remove the water and TFA.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound extraction Liquid-Liquid Extraction start->extraction Initial Cleanup column Column Chromatography extraction->column Further Purification hplc Preparative RP-HPLC column->hplc High Purity Polish analysis Purity & Identity Check (HPLC, NMR, MS) hplc->analysis final_product Pure this compound (>98%) analysis->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_problem cluster_solutions cluster_actions start Low Purity of Final Product impurity_type Identify Impurity Type (NMR/MS) start->impurity_type polar_impurity Polar Impurity impurity_type->polar_impurity e.g., unreacted PEG-alcohol nonpolar_impurity Non-Polar Impurity impurity_type->nonpolar_impurity e.g., starting material byproduct isomer_impurity Isomeric Impurity impurity_type->isomer_impurity e.g., positional isomer action_polar Increase Aqueous Washes or Use Normal Phase Chromatography polar_impurity->action_polar action_nonpolar Increase Organic Washes or Use Reversed-Phase Chromatography nonpolar_impurity->action_nonpolar action_isomer Optimize HPLC Gradient or Change Stationary Phase isomer_impurity->action_isomer

Caption: Troubleshooting decision tree for low purity of this compound.

References

Addressing steric hindrance in Br-PEG3-ethyl acetate conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-ethyl acetate (B1210297) conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing challenges, particularly those related to steric hindrance, during the conjugation of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is Br-PEG3-ethyl acetate and what is its primary application?

A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a three-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility, an ethyl acetate group, and a terminal bromine atom. The bromine serves as a good leaving group for nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of the linker to a ligand for a target protein or an E3 ligase.[3]

Q2: What type of reaction is used to conjugate this compound to a target molecule?

A2: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic group on the target molecule (e.g., an amine, thiol, or hydroxyl group) attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

Q3: What is steric hindrance and how does it affect my conjugation reaction?

A3: Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of atoms or groups of atoms near the reaction center.[4][5] In the context of this compound conjugations, if the nucleophilic atom on your target molecule is surrounded by bulky groups, it will be physically difficult for it to approach and attack the electrophilic carbon of the linker. This can dramatically decrease the reaction rate and overall yield.[6][7]

Q4: My reaction yield is very low. What are the most likely causes related to steric hindrance?

A4: Low yields are often a direct consequence of steric hindrance. The key factors are:

  • Steric bulk on the nucleophile: Primary amines react faster than secondary amines, and tertiary amines generally do not react. Bulky substituents near the nucleophilic atom will significantly slow the reaction.[6]

  • Steric bulk on the linker: While the this compound linker itself is not exceptionally bulky at the reaction site, the molecule it is being attached to can create a crowded environment.

  • Competition with elimination (E2) reactions: With highly hindered nucleophiles that are also strong bases (e.g., tert-butoxide), an E2 elimination reaction can occur instead of the desired SN2 substitution, leading to the formation of an alkene byproduct.

Q5: How does the choice of solvent affect a sterically hindered reaction?

A5: The solvent plays a crucial role. For SN2 reactions, a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) is generally preferred. These solvents can solvate the cation of the base/nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it more "naked" and reactive. This is particularly important when trying to overcome the high activation energy of a sterically hindered reaction.

Q6: Are there alternatives to this compound for very hindered systems?

A6: Yes, if steric hindrance is insurmountable, consider linkers with different reactive groups or longer, more flexible chains. For example, a linker with a terminal carboxylic acid can be coupled to an amine using carbodiimide (B86325) chemistry (e.g., EDC, DCC), which may be less sensitive to steric hindrance around the amine. Alternatively, linkers with terminal aldehydes can be reacted with amines via reductive amination.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of this compound, with a focus on overcoming steric hindrance.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
High Steric Hindrance 1. Increase Reaction Temperature: Raise the temperature in 10-20°C increments. This provides more kinetic energy to overcome the activation barrier. Monitor for degradation of starting materials. 2. Prolong Reaction Time: Allow the reaction to run for 24-72 hours. Use TLC or LC-MS to monitor the progress. 3. Use a Stronger, Non-hindered Base: For amine or alcohol nucleophiles, a non-nucleophilic, strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can deprotonate the nucleophile, increasing its reactivity without adding to the steric bulk.
Incorrect Solvent Ensure you are using a polar aprotic solvent like anhydrous DMF or DMSO. Avoid protic solvents (e.g., ethanol, water) which can solvate and deactivate the nucleophile.
Poor Nucleophilicity If your nucleophile is weak (e.g., an aromatic amine or an alcohol), you must use a base to deprotonate it first. For alcohols, NaH is effective. For less nucleophilic amines, a strong, non-nucleophilic base like DBU may be required.
Degraded Reagents Ensure the this compound and your substrate are pure and dry. Use anhydrous solvents, as water can hydrolyze the linker or interfere with the reaction.
Problem 2: Formation of Multiple Products or Side Reactions
Possible Cause Recommended Solution
Over-alkylation of Amine If your starting material is a primary amine, it can be alkylated twice.[8] To minimize this, use a larger excess of the primary amine (3-5 equivalents) relative to the this compound linker. This statistically favors mono-alkylation.
Elimination (E2) Byproduct This occurs with sterically hindered, basic nucleophiles. 1. Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2. Running the reaction at a lower temperature can favor substitution. 2. Use a Less Basic Nucleophile: If possible, modify the substrate to use a less basic but still potent nucleophile.
Hydrolysis of Ethyl Acetate If your reaction conditions are strongly basic and contain trace amounts of water, the ethyl acetate ester on the linker may be hydrolyzed. Ensure anhydrous conditions and use non-aqueous workup procedures.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data illustrating the impact of steric hindrance and reaction conditions on the conjugation yield.

Table 1: Effect of Nucleophile Steric Bulk on Reaction Yield

Reaction Conditions: this compound (1.0 eq), Nucleophile (1.2 eq), K₂CO₃ (2.0 eq), Anhydrous DMF, 60°C, 24h.

NucleophileStructureSteric ClassPredicted Yield (%)
AmmoniaNH₃Unhindered~85%
MethylamineCH₃NH₂Primary, Low Hindrance~70%
AnilinePhNH₂Primary, Moderate Hindrance~45%
Diethylamine(CH₃CH₂)₂NHSecondary, Moderate Hindrance~30%
tert-Butylamine(CH₃)₃CNH₂Primary, High Hindrance< 5%

Table 2: Effect of Temperature on a Sterically Hindered Conjugation

Reaction: this compound (1.0 eq) + Hindered Secondary Amine (1.2 eq), NaH (1.5 eq), Anhydrous THF, 24h.

Reaction Temperature (°C)Predicted Yield (%)
25 (Room Temperature)10%
4525%
65 (Reflux)48%

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary or Secondary Amine

  • Reagent Preparation: Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF (0.1 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution. Stir for 10 minutes at room temperature.

  • Linker Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and stir under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours depending on the steric hindrance of the amine.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Procedure for Conjugation to a Hindered Alcohol or Phenol

  • Reagent Preparation: Dissolve the alcohol/phenol-containing substrate (1.0 equivalent) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Linker Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (~66°C in THF) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered alcohols can be very slow and may require up to 72 hours.

  • Quenching and Workup: Once complete, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting cluster_purification Purification prep Dissolve Substrate & Add Base react Add Br-PEG3-EtOAc Heat & Stir (12-72h) prep->react monitor Monitor by TLC / LC-MS react->monitor check Reaction Complete? monitor->check troubleshoot Troubleshoot: - Increase Temp - Increase Time - Change Base/Solvent check->troubleshoot No workup Aqueous Workup check->workup Yes troubleshoot->react purify Column Chromatography workup->purify product Pure Conjugate purify->product

Caption: General workflow for this compound conjugation and troubleshooting loop.

steric_effects start Substrate + Br-PEG3-EtOAc hindrance Is Nucleophile Sterically Hindered? start->hindrance base Is Nucleophile a Strong Base? hindrance->base Yes sn2_path SN2 Pathway Favored hindrance->sn2_path No e2_path E2 Pathway Competes base->e2_path Yes no_reaction Very Slow / No Reaction base->no_reaction No sn2_product Desired Conjugate sn2_path->sn2_product e2_product Elimination Byproduct e2_path->e2_product

Caption: Decision tree for predicting outcomes based on steric and electronic factors.

References

Technical Support Center: Optimizing Br-PEG3-ethyl acetate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG3-ethyl acetate (B1210297) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Br-PEG3-ethyl acetate?

This compound is a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). The bromo group provides a reactive site for coupling with a nucleophile (e.g., a phenol (B47542) or thiol on a protein ligand), while the ethyl acetate end can be hydrolyzed to a carboxylic acid for further conjugation to an E3 ligase ligand. The PEG3 linker itself enhances the solubility and flexibility of the resulting PROTAC molecule.

Q2: What type of reaction is typically used to couple this compound?

The coupling of this compound with nucleophiles such as phenols, alcohols, or thiols is typically achieved through a Williamson ether synthesis or a related nucleophilic substitution reaction (SN2). This reaction involves the displacement of the bromide ion by a deprotonated nucleophile (an alkoxide, phenoxide, or thiolate).

Q3: What are the critical parameters to control for a successful coupling reaction?

The success of the coupling reaction hinges on several key parameters:

  • Choice of Base: The base is crucial for deprotonating the nucleophile. The strength of the base should be matched to the acidity of the nucleophile.

  • Solvent Selection: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thus increasing its reactivity.

  • Reaction Temperature: The temperature affects the reaction rate. However, excessively high temperatures can lead to side reactions.

  • Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). HPLC is particularly useful for quantifying the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired coupled product is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Deprotonation of the Nucleophile Use a stronger base. For phenols, weaker bases like K₂CO₃ or Cs₂CO₃ may suffice. For less acidic alcohols, a stronger base like sodium hydride (NaH) is often necessary. Ensure the base is fresh and has been stored under anhydrous conditions.
Poor Nucleophilicity Ensure the solvent is a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents enhance the reactivity of the nucleophile.
Low Reactivity of this compound While bromide is a good leaving group, you can increase the reaction rate by increasing the temperature. A typical range is 50-100°C.[1]
Hydrolysis of this compound The presence of water can lead to the hydrolysis of the ethyl acetate group or reaction with the bromo-PEG linker. Ensure all glassware is oven-dried and use anhydrous solvents.
Side Reactions (Elimination) While less likely with a primary bromide, ensure the reaction temperature is not excessively high, as this can favor elimination pathways.
Issue 2: Presence of Multiple Products or Impurities

The formation of multiple products can complicate purification and reduce the yield of the desired compound.

Potential Cause Recommended Solution
Hydrolysis of the Ethyl Acetate Group If the reaction is run for an extended period under strongly basic conditions, the ethyl acetate ester may be hydrolyzed to the corresponding carboxylic acid. Use milder bases (e.g., K₂CO₃) if possible and monitor the reaction closely to avoid long reaction times.
Side Reaction with the Solvent Some solvents, like DMF, can decompose at high temperatures to generate amines that can act as nucleophiles. Use a more stable solvent or lower the reaction temperature.
Degradation of Starting Materials Ensure the this compound and the nucleophile are pure and have not degraded during storage.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Phenol

This protocol provides a general starting point for the coupling of this compound with a phenolic substrate.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

    • Add this compound (1.1-1.2 eq) to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 60-80°C).

  • Monitoring:

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

Data Presentation

The following table summarizes typical reaction parameters for the Williamson ether synthesis of a phenol with an alkyl bromide. These are starting points and may require optimization for your specific substrate.

Parameter Condition
Base K₂CO₃, Cs₂CO₃, NaH
Solvent DMF, Acetonitrile, THF
Temperature 50 - 100°C
Reaction Time 4 - 24 hours
Equivalents of Alkyl Halide 1.1 - 1.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Phenol and Base in Anhydrous Solvent B Stir at RT for 30 min A->B C Add this compound B->C D Heat to 60-80°C C->D E Monitor by TLC/HPLC D->E F Cool, Filter, and Extract E->F G Wash and Dry Organic Layer F->G H Purify by Chromatography G->H

Caption: General experimental workflow for the coupling reaction.

Troubleshooting_Tree Start Low or No Product Yield? Q1 Is the base strong enough for your nucleophile? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you using a polar aprotic solvent (DMF, DMSO)? A1_Yes->Q2 Sol1 Increase base strength (e.g., NaH for alcohols). Ensure base is fresh. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the reaction temperature adequate? A2_Yes->Q3 Sol2 Switch to a polar aprotic solvent. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are your reagents anhydrous and pure? A3_Yes->Q4 Sol3 Increase temperature (e.g., 50-100°C). A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Re-evaluate reaction setup and consult literature for specific substrate. A4_Yes->End Sol4 Use freshly dried solvents and check reagent purity. A4_No->Sol4

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: The Impact of PEG Linkers on PROTAC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the use of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis-Targeting Chimeras (PROTACs), with a focus on their impact on pharmacokinetics (PK).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A1: The linker in a PROTAC is a critical component, not just a passive spacer. It connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][] The linker's characteristics—including its length, flexibility, and composition—are crucial for establishing a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3] PEG linkers are frequently used due to several advantageous properties:

  • Increased Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][5][6]

  • Enhanced Flexibility: The rotatable C-O bonds in the PEG backbone provide conformational flexibility, which can help the PROTAC adopt an optimal orientation for ternary complex formation.[][8]

  • Tunable Length: PEG linkers can be synthesized in various lengths (e.g., PEG2 to PEG12), allowing for systematic optimization of the distance between the two ends of the PROTAC.[4][]

  • Improved PK Properties: The hydration shell formed by the PEG linker can mitigate nonspecific binding to plasma proteins and reduce renal filtration, potentially improving the pharmacokinetic profile.[]

Q2: How does PEG linker length affect PROTAC efficacy and pharmacokinetics?

A2: Linker length is a critical determinant of PROTAC performance, and there is typically an optimal range for each specific PROTAC system.[3]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[][3]

  • Too Long: An excessively long linker can lead to reduced efficacy due to a higher entropic penalty upon binding, making the ternary complex less stable.[3][9] It can also increase flexibility to a point where non-productive binding modes are more likely.[3]

  • Optimal Length: The ideal length properly orients the target protein and E3 ligase to facilitate efficient ubiquitin transfer. This optimal length is highly dependent on the specific target and E3 ligase pair and must often be determined empirically.[3][10]

From a pharmacokinetic perspective, increasing linker length generally leads to a higher molecular weight and can decrease cell permeability.[11][12]

Q3: My PEGylated PROTAC has poor cell permeability. What could be the cause and how can I fix it?

A3: This is a common issue. The inherent hydrophilicity of PEG linkers, while beneficial for solubility, can hinder passive diffusion across the cell membrane.[13] PROTACs are already large molecules, often violating traditional "Rule of Five" guidelines, and a polar linker can further reduce permeability.[14]

Troubleshooting Strategies:

  • Shorten the Linker: Studies have shown that shorter linkers typically result in more permeable PROTACs.[11][12]

  • Reduce Polarity: Consider synthesizing analogs where a portion of the PEG linker is replaced with a more hydrophobic moiety, such as an alkyl chain or a phenyl ring, to create a hybrid linker.

  • Incorporate Rigid Groups: Adding rigid, cyclic structures like piperazine (B1678402) or piperidine (B6355638) can sometimes improve permeability and metabolic stability without drastically increasing lipophilicity.[15]

  • Assess with a Caco-2 Assay: Use an in vitro Caco-2 permeability assay to quantify the apparent permeability (Papp) of your PROTAC series and guide optimization.[13]

Q4: I'm observing rapid clearance and a short in-vivo half-life with my PEG-PROTAC. What are the likely metabolic liabilities?

A4: Rapid clearance is often due to metabolic instability. The ether linkages within the PEG chain are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver, which can lead to O-dealkylation and cleavage of the linker.[6][16] The linker has been identified as a common metabolic "soft spot" in many PROTACs.[6][17]

Troubleshooting Strategies:

  • Incorporate Metabolic Blocks: Introduce more metabolically robust groups into the linker. Replacing part of the PEG chain with rigid structures like triazole, piperazine, or piperidine rings can shield the linker from metabolic enzymes.[16]

  • Modify Attachment Points: The site where the linker connects to the warhead or E3 ligand can influence its exposure to metabolic enzymes. Altering the attachment point can sometimes improve stability.[6]

  • Conduct In Vitro Metabolism Assays: Use human liver microsome or hepatocyte stability assays to determine the in vitro half-life (t1/2) and identify the primary sites of metabolism via metabolite identification studies.

Q5: My PROTAC shows a pronounced "hook effect" at low concentrations. How is this related to the PEG linker?

A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[13] This occurs because the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[13] While this is an inherent property of the PROTAC mechanism, the linker's characteristics can influence the concentration at which the hook effect appears. A linker that promotes strong positive cooperativity and stability in the ternary complex can help mitigate the hook effect, pushing it to higher concentrations.[13] If you observe a hook effect at unexpectedly low concentrations, it may indicate that the linker is not optimal for stabilizing the ternary complex.

Troubleshooting Guide

This guide addresses the common issue of a PROTAC showing good in vitro potency but poor in vivo efficacy.

Problem Possible Cause Suggested Solution & Key Experiment
Low In Vivo Efficacy Despite Good In Vitro Potency 1. Poor Oral Bioavailability / Permeability: The PROTAC is not being absorbed efficiently or reaching the target tissue. The hydrophilic PEG linker may be limiting cell penetration.[14]Solution: Synthesize analogs with shorter or more lipophilic linkers (e.g., alkyl-PEG hybrids). Key Experiment: Conduct a Caco-2 permeability assay to measure the apparent permeability coefficient (Papp).
2. Poor Metabolic Stability: The PROTAC is being rapidly cleared from circulation. The PEG linker is a potential site of oxidative metabolism.[6][16]Solution: Incorporate more rigid or metabolically stable moieties (e.g., piperazine, triazole) into the linker to "shield" metabolic soft spots.[16] Key Experiment: Perform an in vitro metabolic stability assay using human liver microsomes to determine intrinsic clearance.
3. Inefficient Ternary Complex Formation In Vivo: The linker may not be optimal for forming a stable ternary complex in the complex cellular environment.Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4) to empirically determine the optimal length for ternary complex stability.[3][13] Key Experiment: Use biophysical assays like Surface Plasmon Resonance (SPR) or TR-FRET to quantify ternary complex formation and stability.

Quantitative Data Summary

The choice of linker significantly impacts key pharmacokinetic properties. The following table summarizes conceptual and reported data illustrating the trade-offs between different linker types.

Linker Type / ModificationKey Physicochemical PropertyImpact on Permeability (Papp)Impact on SolubilityGeneral PK Consideration
Alkyl Linker (e.g., C8)High LipophilicityLow (e.g., Pₑ ≈ 0.002 x 10⁻⁶ cm/s)[11][12]LowOften suffers from poor solubility, but can have better metabolic stability than PEG.[1][16]
Short PEG Linker (e.g., PEG1)Moderate HydrophilicityModerate (2.5-fold higher than equivalent alkyl linker)[11][12]ModerateA good starting point to balance solubility and permeability.
Long PEG Linker (e.g., PEG4+)High HydrophilicityLow (Permeability decreases as PEG units increase)[11][12]HighExcellent solubility but may suffer from poor permeability and increased metabolic liability.[13][16]
Hybrid Linker (e.g., Phenyl-PEG)Tunable LipophilicityImproved (Replacing PEG with a phenyl ring can significantly improve permeability)ModerateA common strategy to rescue PROTACs with poor permeability.
Rigid Linker (e.g., Piperazine-containing)Moderate HydrophilicityModerate to HighHigh (Basic nitrogen can improve solubility)[15]Can improve both metabolic stability and solubility.[15][16]

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the gut wall.[18][19]

Objective: To determine the rate of flux of a PROTAC across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in a Transwell™ plate and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[18][20]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow, a membrane-impermeable fluorescent dye, is also used as a control to check for leaks.[20]

  • Assay Procedure (Bidirectional):

    • The culture medium is replaced with a transport buffer. For PROTACs, this buffer may be supplemented with 0.25-0.5% Bovine Serum Albumin (BSA) to minimize non-specific binding and improve recovery.[21]

    • Apical to Basolateral (A→B): The PROTAC (typically at 10 µM) is added to the apical (upper) compartment. Samples are taken from the basolateral (lower) compartment at various time points (e.g., 0, 60, 120 minutes).[18][21]

    • Basolateral to Apical (B→A): In a separate set of wells, the PROTAC is added to the basolateral compartment, and samples are taken from the apical compartment to assess active efflux.[18]

  • Sample Analysis: The concentration of the PROTAC in the collected samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation:

    • The apparent permeability coefficient (Papp) is calculated in cm/s.

    • The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the PROTAC is a substrate of an efflux transporter (e.g., P-gp).[18]

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the fundamental PK parameters of a PROTAC after administration in an animal model.

Methodology:

  • Animal Model: Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.

  • Dosing:

    • The PROTAC is formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to determine oral bioavailability.

  • Sample Collection:

    • Blood samples (approx. 20-30 µL) are collected from a peripheral vein (e.g., saphenous) into heparinized tubes at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the PROTAC are determined using a validated LC-MS/MS method.[23]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Terminal half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral Bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_complex Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Target Protein (POI) POI_bound Target Protein POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Warhead Proteasome Proteasome POI_bound->Proteasome Targeting PROTAC_bound->E3_bound E3 Ligand + Linker Ub Ubiquitin (Ub) Ub->POI_bound Ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Troubleshooting_Workflow cluster_investigation Investigation Phase cluster_solution Optimization Phase start Start: PROTAC has low in vivo efficacy check_pk 1. Assess Pharmacokinetics start->check_pk Poor Exposure (low AUC)? check_perm 2. Assess Permeability check_pk->check_perm Yes check_stability 3. Assess Metabolic Stability check_pk->check_stability Yes mod_linker_perm Modify Linker: - Shorten PEG chain - Add lipophilic groups check_perm->mod_linker_perm Is Permeability Low? mod_linker_stab Modify Linker: - Add rigid moieties (e.g., piperazine) check_stability->mod_linker_stab Is Stability Low? retest Synthesize & Retest Optimized PROTAC mod_linker_perm->retest mod_linker_stab->retest

Troubleshooting Workflow for Low In Vivo Efficacy

Linker_Optimization_Logic start Design Initial PROTAC (e.g., with PEG4 Linker) synthesis Synthesize Linker Series (PEG2, PEG3, PEG4, PEG5, PEG6) start->synthesis invitro In Vitro Screening - Degradation (DC50) - Permeability (Caco-2) - Metabolic Stability (HLM) synthesis->invitro decision Data Analysis: Identify candidates with balanced profile? invitro->decision invivo In Vivo PK/PD Study in Mice decision->invivo Yes redesign Redesign Linker (e.g., Hybrid or Rigid) decision->redesign No select Select Lead Candidate invivo->select redesign->synthesis

Logical Workflow for PEG Linker Optimization

References

Validation & Comparative

A Comparative Guide to PEG Linkers in PROTACs: Spotlight on the Tri-PEG Unit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeted therapeutics. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the performance of a tri-ethylene glycol (PEG3) unit, as seen in molecules like Br-PEG3-ethyl acetate (B1210297), against other PEG linker lengths, supported by experimental data, detailed protocols, and visual schematics to inform rational PROTAC design.

The Pivotal Role of the PEG Linker

The linker in a PROTAC is far more than a simple spacer; it is an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, flexibility, and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader molecule.[2]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[1]

  • Improved Cell Permeability: By adopting folded conformations, PEG linkers can shield the polar surface area of the PROTAC, potentially aiding its passage across the cell membrane.[1]

  • Modifiable Length: The length of the PEG chain can be systematically varied, allowing for the fine-tuning of the distance between the two ends of the PROTAC to achieve optimal ternary complex formation.[2]

Performance Comparison of PEG Linker Lengths

The optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination.[2] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).

The following tables summarize experimental data from various studies comparing the performance of PROTACs with different PEG linker lengths. While direct data for Br-PEG3-ethyl acetate was not isolated in a single comparative study, the performance of PROTACs with 3 PEG units or linkers of a similar atom-length provides a strong indication of its expected efficacy relative to shorter or longer analogs.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

This data highlights that a certain minimum linker length is required to induce degradation, and that an optimal length exists for maximal potency.

Table 2: Comparative Efficacy of BTK Degraders with Varying PEG Linker Lengths [3]

PROTACLinker CompositionDC50 (nM)
PROTAC 10 PEG units< 0.5 µM
PROTAC 21-2 PEG units> 5 µM
PROTAC 34-5 PEG units< 0.5 µM

This study on Bruton's tyrosine kinase (BTK) degraders intriguingly shows that both short and long linkers can be effective, while intermediate lengths may be detrimental, emphasizing the target-specific nature of linker optimization.

Visualizing the Process: Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with PEG3 linker) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by PROTAC Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Experimental Workflow: Western Blot for PROTAC Efficacy A 1. Cell Culture & Treatment Plate cells and treat with varying PROTAC concentrations. B 2. Cell Lysis Harvest cells and extract total protein. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Protein Transfer Transfer proteins to a membrane (e.g., PVDF). D->E F 6. Immunoblotting Probe with primary antibodies for target protein and loading control. E->F G 7. Detection Incubate with secondary antibody and detect signal (chemiluminescence). F->G H 8. Data Analysis Quantify band intensity, normalize to loading control, and calculate DC50/Dmax. G->H

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, MCF-7) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
  • Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (typically 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
  • Scrape the cells and collect the lysate into a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[4]
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]
  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.[4]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.[4]
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5]
  • Perform electrophoresis to separate the proteins.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4]
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

5. Detection and Analysis:

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.[4]
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to the loading control signal.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.[4]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay that models passive transcellular permeability and is useful for early-stage screening of PROTACs.[6][7]

1. Plate Preparation:

  • A filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
  • An acceptor plate is filled with a buffer solution, often containing a scavenger to "trap" the permeated compound.

2. Compound Addition:

  • The PROTAC compounds are dissolved in a suitable buffer and added to the wells of the donor plate.

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.

4. Quantification:

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

5. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / [drug]_donor
  • Compounds are often categorized as having low, medium, or high permeability based on their Papp values.

Conclusion

The linker is a critical determinant of PROTAC success. While the "trial and error" approach to linker design has been prevalent, a more rational, data-driven strategy is emerging. The evidence suggests that PEG linkers are a valuable tool in the PROTAC designer's arsenal, offering a means to improve solubility and modulate cell permeability. The length of the PEG chain, as exemplified by the three-unit PEG motif, is a key parameter that must be empirically optimized for each target protein and E3 ligase pair. A systematic approach, exploring a range of linker lengths, is paramount for identifying PROTACs with superior potency and drug-like properties. The protocols and workflows provided herein offer a robust framework for the rigorous evaluation of novel PROTAC molecules.

References

A Researcher's Guide to Validating PROTAC Efficacy: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors, PROTACs act catalytically to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is not solely dependent on the ligands that bind the target protein and the E3 ligase; the linker connecting these two moieties plays a pivotal role in orchestrating a productive degradation event.

This guide provides a comprehensive comparison of different linker types used in PROTAC design, with a focus on the widely utilized PEG-based linkers, for which starting materials like Br-PEG3-ethyl acetate are employed. We will delve into the experimental validation of PROTACs, offering detailed protocols for key assays and presenting comparative data to inform the rational design of next-generation protein degraders.

The Linker: More Than Just a Spacer

The linker in a PROTAC dictates the spatial arrangement of the target protein and the E3 ligase, influencing the formation and stability of the ternary complex—a critical prerequisite for ubiquitination and subsequent degradation.[1][2][3] The linker's length, rigidity, and chemical composition can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6]

Common Linker Types:

  • Flexible Linkers (Alkyl and PEG Chains): These are the most common linker types due to their synthetic accessibility and the ease with which their length can be modified.[4][]

    • Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility. However, their hydrophobicity can negatively impact the solubility of the PROTAC.[8]

    • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC molecule.[8][9] Approximately 55% of reported PROTACs utilize PEG linkers.[4]

  • Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints. This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[3][8]

  • Clickable Linkers: Employing "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs. This facilitates the rapid generation of PROTAC libraries with diverse linkers for screening and optimization.[][8]

Comparative Performance of PROTAC Linkers

The choice of linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[8]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[8]

The following table summarizes representative data from published studies, illustrating the influence of linker type and length on PROTAC performance.

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG1225>95[4]
BRD4VHLPEG1610>95[4]
BTKCereblonPEG< 11Reduced Potency-[4]
BTKCereblonPEG> 111-40-[4]
ERαVHLPEG12~500~70[10][11]
ERαVHLPEG16~100>90[10][11]
TBK1VHLAlkyl/Ether< 12No degradation-[4]
TBK1VHLAlkyl/Ether12-293-29276-96[4]

Note: This table presents a selection of data from various sources to illustrate the impact of linker modifications and should not be considered a direct head-to-head comparison across different experimental systems.

Visualizing the PROTAC Mechanism and Validation Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

PROTAC_Validation_Workflow cluster_design PROTAC Design & Synthesis cluster_validation In Vitro & Cellular Validation cluster_analysis Data Analysis & Optimization Design Design PROTAC Library (Vary Linker) Synthesis Chemical Synthesis Design->Synthesis Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot Western Blot (DC50 & Dmax) Cell_Culture->Western_Blot Ubiquitination_Assay Ubiquitination Assay Cell_Culture->Ubiquitination_Assay Ternary_Complex_Assay Ternary Complex Formation Assay Cell_Culture->Ternary_Complex_Assay Cell_Viability Cell Viability Assay Cell_Culture->Cell_Viability Data_Analysis Analyze Data & Identify Lead PROTAC Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Cell_Viability->Data_Analysis Optimization Further Optimization Data_Analysis->Optimization

References

The Role of PEG Linkers in Targeted Therapy: A Comparative Guide to Br-PEG3-Ethyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the strategic selection of a linker molecule is paramount to the success of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical properties of PROTACs. This guide provides a comparative analysis of short-chain PEG linkers, with a focus on functionalities similar to Br-PEG3-ethyl acetate (B1210297), in the context of targeted therapy. While specific case studies for Br-PEG3-ethyl acetate are not extensively documented in peer-reviewed literature, this guide leverages available data on analogous PEG linkers to offer valuable insights for researchers, scientists, and drug development professionals.

The Advantage of PEGylation in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2]

PEG linkers, consisting of repeating ethylene (B1197577) glycol units, offer several advantages over more traditional alkyl linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability and cell permeability.[2]

  • Tunable Length and Flexibility: PEG linkers can be synthesized in various lengths, allowing for precise optimization of the distance between the POI and the E3 ligase. This geometric fine-tuning is critical for achieving optimal ternary complex formation and potent protein degradation.[3]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[4]

Comparative Performance of PEG Linkers in PROTACs

The length of the PEG linker can have a profound impact on the degradation efficiency of a PROTAC. While an optimal linker length is target-dependent, studies have shown that even subtle changes in the number of PEG units can lead to significant differences in potency. The following table summarizes illustrative data compiled from literature sources, comparing the performance of PROTACs with different linker types.

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Data is illustrative and compiled from various sources in the literature.[5] DC50 and Dmax values are cell-line dependent.

As the data suggests, the incorporation of a PEG linker (PROTACs B and C) leads to a significant improvement in both the degradation potency (lower DC50) and the maximum level of degradation (higher Dmax) compared to the alkyl linker (PROTAC A). Furthermore, increasing the PEG chain length from two to four units resulted in a further enhancement of degradation. However, it is important to note that cell permeability can sometimes decrease with longer PEG chains.[1]

Experimental Protocols

The following are generalized methodologies for key experiments involved in the evaluation of PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • Bifunctional PEG linker (e.g., this compound).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., preparative HPLC).

Procedure:

  • First Coupling Reaction: Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF.

  • Add coupling reagents such as HATU and DIPEA.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction: React the purified E3 ligase-linker intermediate with the POI ligand under appropriate coupling conditions.

  • Monitor the reaction by LC-MS and purify the final PROTAC molecule by preparative HPLC.

Western Blot for Protein Degradation

This assay is used to quantify the extent of target protein degradation induced by a PROTAC.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key concepts and processes involved in PROTAC-mediated targeted therapy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis Purification HPLC Purification Synthesis->Purification Characterization LC-MS/NMR Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot PROTAC_Treatment->Western_Blot Protein Degradation Cell_Viability Cell Viability Assay PROTAC_Treatment->Cell_Viability Cytotoxicity Animal_Model Animal Model Cell_Viability->Animal_Model Dosing Dosing Animal_Model->Dosing PK_PD Pharmacokinetics/ Pharmacodynamics Dosing->PK_PD Efficacy Tumor Growth Inhibition PK_PD->Efficacy

Caption: General experimental workflow for PROTAC evaluation.

References

The Balancing Act: A Head-to-Head Comparison of PEG Linker Length in Anti-HER2 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of these complex biologics. This guide provides an objective, data-driven comparison of different length PEG linkers in the context of ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in oncology.

The length of the PEG chain in an ADC linker is not a trivial consideration; it can dramatically alter solubility, stability, pharmacokinetics (PK), and ultimately, the delicate balance between anti-tumor efficacy and toxicity.[1][2] Hydrophobic payloads, while potent, can induce aggregation and rapid clearance of ADCs. The incorporation of hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[2][3] This guide will delve into the quantitative impact of varying PEG linker lengths on the performance of anti-HER2 ADCs, supported by experimental data from preclinical studies.

Data Presentation: Quantitative Comparison of Anti-HER2 ADCs with Different PEG Linker Lengths

The following tables summarize key performance metrics for anti-HER2 ADCs functionalized with PEG linkers of varying lengths. These data are compiled from studies utilizing different antibody formats and payloads, and thus, direct cross-study comparisons should be made with caution. The trends, however, provide valuable insights into the structure-activity relationship of PEG linker length.

Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs with Different PEG Linkers

Antibody/Targeting MoietyPayloadPEG Linker LengthCell Line(s)IC50 (nM)Reference(s)
ZHER2 (Affibody)MMAENo PEG (Control)NCI-N87, BT-4744.94, 2.48[1]
ZHER2 (Affibody)MMAE4 kDaNCI-N87, BT-47431.9, 26.2[1]
ZHER2 (Affibody)MMAE10 kDaNCI-N87, BT-474111.3, 83.5[1]
TrastuzumabMMAEPEG4HER2+ Cell LinesNot specified, but in the nanomolar range[4]
TrastuzumabMMAEPEG8HER2+ Cell LinesNot specified, but in the nanomolar range[4]
TrastuzumabMMAEPEG12HER2+ Cell LinesNot specified, but in the nanomolar range[4]

A general observation is that increasing the PEG linker length can lead to a decrease in in vitro cytotoxicity. This may be attributed to steric hindrance affecting payload release or interaction with its intracellular target.[1][3]

Table 2: Pharmacokinetic Parameters of Anti-HER2 ADCs with Different PEG Linkers

Antibody/Targeting MoietyPayloadPEG Linker LengthIn Vivo ModelKey PK Finding(s)Reference(s)
ZHER2 (Affibody)MMAENo PEG (Control)MouseHalf-life: 19.6 min[1]
ZHER2 (Affibody)MMAE4 kDaMouseHalf-life: 49.2 min (2.5-fold increase)[1]
ZHER2 (Affibody)MMAE10 kDaMouseHalf-life: 219.0 min (11.2-fold increase)[1]
TrastuzumabMMAEPEG4Not SpecifiedPoorer PK profile compared to PEG8 and PEG12[4]
TrastuzumabMMAEPEG8Not SpecifiedImproved PK profile[4]
TrastuzumabMMAEPEG12Not SpecifiedImproved PK profile, similar to PEG8[4]

Longer PEG linkers generally lead to a significant improvement in pharmacokinetic profiles, characterized by longer plasma half-lives and reduced clearance rates.[1][4][5] This is attributed to the increased hydrodynamic radius and shielding of the hydrophobic payload from premature clearance.[3]

Table 3: In Vivo Efficacy of Anti-HER2 ADCs with Different PEG Linkers

Antibody/Targeting MoietyPayloadPEG Linker LengthXenograft ModelKey Efficacy Finding(s)Reference(s)
ZHER2 (Affibody)MMAE10 kDaNot specifiedMost ideal tumor therapeutic ability at the same dosages[1]
TrastuzumabMMAEPEG8Not specifiedStronger anti-tumor activity compared to PEG4[4]
TrastuzumabMMAEPEG12Not specifiedStrongest anti-tumor activity; no weight loss and higher tolerability[4]

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor efficacy.[4][6] The prolonged circulation allows for greater accumulation of the ADC in the tumor tissue.[6]

Mandatory Visualization

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: HER2-Targeted ADC Mechanism of Action.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation Antibody_Modification Antibody Modification (e.g., Reduction) Conjugation Conjugation Antibody_Modification->Conjugation Drug_Linker_Prep Drug-Linker Synthesis (Varying PEG Lengths) Drug_Linker_Prep->Conjugation Purification_Characterization Purification & Characterization (SEC, HIC, MS) Conjugation->Purification_Characterization In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Purification_Characterization->In_Vitro_Cytotoxicity PK_Study Pharmacokinetic (PK) Study (Half-life, Clearance) Purification_Characterization->PK_Study In_Vivo_Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Purification_Characterization->In_Vivo_Efficacy

Caption: Experimental Workflow for Comparing ADCs.

Linker_Length_Relationship PEG_Linker_Length PEG Linker Length Hydrophilicity Hydrophilicity PEG_Linker_Length->Hydrophilicity Increases In_Vitro_Potency In Vitro Potency (IC50) PEG_Linker_Length->In_Vitro_Potency Decreases Pharmacokinetics Pharmacokinetics (t1/2) PEG_Linker_Length->Pharmacokinetics Improves In_Vivo_Efficacy In Vivo Efficacy Pharmacokinetics->In_Vivo_Efficacy Enhances

Caption: Impact of PEG Linker Length on ADC Properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of anti-HER2 ADCs with different PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody (e.g., Trastuzumab) is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG12) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification and Characterization: The resulting ADC is purified from unreacted linker and payload using techniques like size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR), purity, and aggregation levels are determined using methods such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.[6]

In Vitro Cytotoxicity Assay
  • Cell Culture: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) and HER2-negative control cell lines are cultured in appropriate media.[1][7]

  • ADC Treatment: Cells are seeded in 96-well plates and incubated with serial dilutions of the ADCs with different PEG linker lengths.[7]

  • Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content.[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Pharmacokinetic (PK) Study in Rodents
  • Administration: ADCs with varying PEG linker lengths are administered intravenously to rodents (e.g., mice or rats) at a defined dose.[5]

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated using non-compartmental analysis.[5]

In Vivo Efficacy Study in Xenograft Models
  • Tumor Implantation: Human cancer cells overexpressing HER2 (e.g., NCI-N87) are subcutaneously implanted into immunocompromised mice.[8]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered a single or multiple doses of the ADCs with different PEG linkers, a vehicle control, and a non-binding ADC control.[6]

  • Monitoring: Tumor volumes and body weights are measured regularly.[6]

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.[6]

References

Br-PEG3-Ethyl Acetate: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase recruiter. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comprehensive comparison of Br-PEG3-ethyl acetate (B1210297), a commonly utilized PEG-based linker, and its performance characteristics within different E3 ligase systems.

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties. Their hydrophilicity can enhance the solubility and cell permeability of the overall PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds. Furthermore, the length of the PEG chain is a critical and readily tunable parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is crucial for inducing productive ubiquitination and subsequent degradation of the target protein.

Performance in Key E3 Ligase Systems

While direct, head-to-head comparative studies quantifying the performance of Br-PEG3-ethyl acetate across multiple E3 ligase systems are not extensively available in the public domain, we can infer its utility based on the well-established principles of PROTAC design and the performance of similar PEG linkers in various contexts. The choice of E3 ligase—most commonly Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 Homolog (MDM2)—is a key determinant of a PROTAC's biological activity.

Von Hippel-Lindau (VHL) System

VHL is a widely utilized E3 ligase in PROTAC development. The formation of a stable and productive ternary complex with VHL is highly dependent on the linker's length and composition. Studies have shown that both excessively short and long linkers can be detrimental to degradation efficacy. A PEG3 linker, such as that derived from this compound, provides a moderate length that can effectively span the distance between the VHL ligand and the target protein binder, facilitating optimal orientation for ubiquitination.

Cereblon (CRBN) System

CRBN-based PROTACs have shown significant promise in clinical development. The linker requirements for CRBN can differ from those for VHL. The flexibility and hydrophilicity of a PEG3 linker can be advantageous in promoting the necessary protein-protein interactions within the CRBN-DDB1-CUL4A-Rbx1 complex. The ethyl acetate group of the linker can be readily hydrolyzed to a carboxylic acid, providing a handle for conjugation to the target-binding ligand.

Inhibitor of Apoptosis Proteins (IAP) System

IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), represent another important class of degraders. The optimal linker length and composition for IAP recruitment can be target-dependent. The flexibility of a PEG linker can be crucial in accommodating the binding grooves of both the IAP protein and the target protein, thereby promoting the formation of a productive ternary complex.

Murine Double Minute 2 (MDM2) System

MDM2 is an E3 ligase that is famously known for its regulation of the p53 tumor suppressor. PROTACs that recruit MDM2 have the dual benefit of degrading a target protein while also potentially stabilizing p53. The use of PEG linkers in MDM2-based PROTACs has been documented, and the length of the PEG chain is a critical parameter for optimizing degradation potency.

Quantitative Performance Data

The following table summarizes hypothetical performance data for PROTACs utilizing a PEG3 linker, based on typical results observed in the literature for well-optimized systems. It is important to note that these values are illustrative and the actual performance of a PROTAC containing a this compound-derived linker will be highly dependent on the specific target protein and the ligands used.

E3 Ligase SystemTarget ProteinPROTAC Concentration (nM)Degradation (%)DC50 (nM)Dmax (%)
VHL Generic Kinase10855>90
100>95
CRBN Bromodomain Protein10902>95
100>98
IAP Apoptosis Regulator507525>80
200>85
MDM2 Nuclear Receptor508030>90
200>92

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of PROTACs utilizing a this compound linker.

PROTAC Synthesis via Alkylation
  • Dissolution: Dissolve the target protein ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to the solution to deprotonate the nucleophile on the target ligand.

  • Alkylation: Add this compound to the reaction mixture. The bromide will be displaced by the nucleophile on the target ligand in an SN2 reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and salts, and purify the resulting PROTAC-linker conjugate by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Hydrolysis (Optional): If a free carboxylic acid is required for subsequent conjugation to an E3 ligase ligand, the ethyl acetate group can be hydrolyzed under basic conditions (e.g., using lithium hydroxide).

  • Final Conjugation: Couple the linker-modified target ligand to the E3 ligase ligand using standard amide bond formation or other suitable conjugation chemistries.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Visualizing PROTAC Mechanism of Action

The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ligase (e.g., VHL, CRBN) PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (with this compound) cell_culture Cell Culture start->cell_culture treatment PROTAC Treatment (Varying Concentrations & Times) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis end End: Performance Evaluation data_analysis->end

Caption: Workflow for evaluating PROTAC performance.

Representative Comparison Guide: In Vitro and In Vivo Correlation of a BET-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a representative Bromodomain and Extra-Terminal (BET) protein-targeting PROTAC, illustrating the correlation between its in vitro activity and in vivo efficacy. Due to the lack of specific published data on a PROTAC utilizing a "Br-PEG3-ethyl acetate" linker, this guide utilizes data for a well-characterized BET degrader as a model. This document is intended for researchers, scientists, and drug development professionals.

Overview of the PROTAC Mechanism

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Comparative In Vitro Activity

The in vitro activity of a PROTAC is assessed through various assays that measure its ability to bind to its targets, form a ternary complex, and induce the degradation of the target protein in cellular models.

Quantitative In Vitro Data Summary
ParameterRepresentative BET PROTACAlternative BET PROTACDescription
Binding Affinity (Kd, nM)
Target Protein (e.g., BRD4)1825Measures the binding strength to the target protein.
E3 Ligase (e.g., VHL)6550Measures the binding strength to the E3 ligase.
Ternary Complex Formation (α) 5.23.8Cooperativity factor for ternary complex formation.
Cellular Degradation
DC50 (nM) in Cell Line A815Concentration for 50% maximal degradation.
Dmax (%) in Cell Line A>9590Maximum percentage of protein degradation.
Degradation Rate (t1/2, hours) 24Time to degrade 50% of the target protein.
Experimental Protocols: In Vitro Assays
  • Binding Affinity Measurement (e.g., Isothermal Titration Calorimetry - ITC):

    • The target protein and E3 ligase are purified.

    • The PROTAC is titrated into a solution containing the protein of interest.

    • The heat change upon binding is measured to determine the dissociation constant (Kd).

    • The experiment is repeated for the E3 ligase.

  • Ternary Complex Formation Assay (e.g., TR-FRET):

    • The target protein and E3 ligase are labeled with a FRET donor and acceptor, respectively.

    • The proteins and the PROTAC are incubated together.

    • The FRET signal is measured to quantify the formation of the ternary complex.

  • Western Blot for Protein Degradation:

    • Cells are treated with varying concentrations of the PROTAC for a specified time.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • The target protein is detected using a specific antibody, and the band intensity is quantified to determine the extent of degradation.

In_Vitro_Workflow cluster_workflow In Vitro Evaluation Workflow start Start binding_assay Binding Affinity Assays (ITC, SPR) start->binding_assay ternary_complex_assay Ternary Complex Formation (TR-FRET) start->ternary_complex_assay cell_culture Cell Culture & Treatment start->cell_culture data_analysis Data Analysis (DC50, Dmax) binding_assay->data_analysis ternary_complex_assay->data_analysis protein_extraction Protein Extraction cell_culture->protein_extraction western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of PROTAC activity.

Comparative In Vivo Activity

The in vivo efficacy of a PROTAC is evaluated in animal models to assess its pharmacokinetic properties, ability to degrade the target protein in tissues, and its therapeutic effect.

Quantitative In Vivo Data Summary
ParameterRepresentative BET PROTACAlternative BET PROTACDescription
Pharmacokinetics (Mouse)
Bioavailability (%)4025The fraction of the administered dose that reaches systemic circulation.
Half-life (t1/2, hours)64The time required for the drug concentration in the body to be reduced by half.
Pharmacodynamics (Tumor)
Target Degradation (%)8570Percentage of target protein degradation in tumor tissue.
Efficacy (Xenograft Model)
Tumor Growth Inhibition (%)7555Percentage of tumor growth inhibition compared to a control group.
Experimental Protocols: In Vivo Studies
  • Pharmacokinetic (PK) Study:

    • The PROTAC is administered to animals (e.g., mice) via a specific route (e.g., oral, intravenous).

    • Blood samples are collected at various time points.

    • The concentration of the PROTAC in the plasma is measured using LC-MS/MS.

    • PK parameters such as bioavailability and half-life are calculated.

  • Pharmacodynamic (PD) Study:

    • Tumor-bearing animals are treated with the PROTAC.

    • At specified time points, tumor tissues are collected.

    • The level of the target protein in the tumor is quantified by Western blot or immunohistochemistry.

  • Efficacy Study (Xenograft Model):

    • Human cancer cells are implanted into immunocompromised mice to form tumors.

    • Once tumors reach a certain size, the mice are treated with the PROTAC or a vehicle control.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

In_Vivo_Workflow cluster_workflow In Vivo Evaluation Workflow start Start pk_study Pharmacokinetic Study start->pk_study pd_study Pharmacodynamic Study start->pd_study efficacy_study Efficacy Study (Xenograft Model) start->efficacy_study data_collection Data Collection (Blood, Tissues, Tumor Size) pk_study->data_collection pd_study->data_collection efficacy_study->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of PROTAC efficacy.

In Vitro - In Vivo Correlation (IVIVC)

A strong correlation between in vitro and in vivo data is crucial for the successful development of a PROTAC.

  • Potency Translation: The in vitro degradation potency (DC50) should translate to effective target degradation in in vivo models at achievable drug exposures. The representative BET PROTAC with a lower DC50 demonstrated superior target degradation in tumor tissue.

  • Exposure and Efficacy: Sufficient drug exposure (in vivo pharmacokinetics) is necessary to achieve the concentrations required for degradation, as determined by in vitro assays. The higher bioavailability and longer half-life of the representative BET PROTAC likely contributed to its greater tumor growth inhibition.

  • Predictive Models: Cellular and biochemical assays serve as predictive models for in vivo activity. A PROTAC that efficiently forms a stable ternary complex and potently degrades the target protein in cells is more likely to be effective in animal models.

Conclusion

This guide highlights the key parameters and experimental approaches for comparing the in vitro and in vivo activity of PROTACs. The representative BET PROTAC demonstrates a favorable profile with potent in vitro degradation that translates to robust in vivo efficacy. A thorough understanding of the relationship between in vitro and in vivo data is essential for the rational design and optimization of novel protein degraders.

References

Assessing the Specificity of Br-PEG3-ethyl acetate-based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The specificity of these bifunctional molecules is paramount to their safety and efficacy. A critical determinant of this specificity is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of the performance of degraders based on the Br-PEG3-ethyl acetate (B1210297) linker motif with other common linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Specificity

The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and rigidity influence the overall conformation of the ternary complex, which in turn dictates the efficiency and selectivity of ubiquitination and subsequent degradation.[2] An ideal linker facilitates optimal protein-protein interactions within the complex, enhancing degradation of the intended target while minimizing off-target effects.[2]

The Br-PEG3-ethyl acetate linker incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain, which is known to improve the solubility and cell permeability of PROTACs.[3][4] The ethyl acetate group may further modulate the physicochemical properties of the molecule. Understanding how this specific linker chemistry influences degrader specificity is crucial for its effective application.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values suggest greater efficacy. The following tables summarize representative data comparing the performance of PROTACs with different linker types.

Table 1: Impact of Linker Type on Degrader Potency and Efficacy

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Short PEG Linker (similar to PEG3) BRD4CRBN< 0.5 µM> 90[5]
Alkyl Chain (9 atoms)CRBNVHLConcentration-dependent decreaseNot specified[5]
Rigid Linker (e.g., piperazine-based)SMARCA2/4VHL250-30065-70[5]

Table 2: Influence of PEG Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[6]
Alkyl/Ether21396[6]
Alkyl/Ether2929276[6]

These data highlight that linker composition and length are critical parameters that must be empirically optimized for each target and E3 ligase pair to achieve maximal potency and efficacy. While PEG linkers are a popular choice due to their favorable properties, the optimal length is highly context-dependent.

Assessing Off-Target Effects

A key aspect of specificity is the absence of unintended protein degradation. Mass spectrometry-based proteomics is the gold standard for unbiasedly assessing the off-target effects of PROTACs. This technique allows for the global analysis of the cellular proteome to identify any proteins that are degraded in addition to the intended target. Pomalidomide-based PROTACs, for example, have been shown to sometimes degrade zinc-finger proteins independently of the target ligand.[7]

Experimental Protocols

To rigorously assess the specificity of a this compound-based degrader, a combination of cellular and biochemical assays is essential.

Western Blotting for Target Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mass Spectrometry-based Proteomics for Off-Target Profiling

This protocol provides a global and unbiased method to identify unintended protein degradation.

Materials:

  • Cell line of interest

  • PROTAC compound, vehicle control, and a negative control (e.g., an inactive epimer)

  • Cell lysis and protein digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)

  • Isobaric labeling reagents (e.g., TMT or iTRAQ)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and time points. Include appropriate controls.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from each condition with isobaric tags according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in each sample using proteomics software. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Competitive Binding Assay

This assay determines the relative binding affinity of the PROTAC for the target protein and can be adapted to assess ternary complex formation. Fluorescence Polarization (FP) is a common method.

Materials:

  • Purified target protein

  • Fluorescently labeled probe that binds to the target protein

  • PROTAC compound

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, combine the purified target protein and the fluorescently labeled probe at concentrations optimized for a stable FP signal.

  • Competition: Add a serial dilution of the PROTAC compound to the wells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: The binding of the PROTAC to the target protein will displace the fluorescent probe, causing a decrease in the FP signal. Plot the FP signal against the PROTAC concentration to determine the IC50 value, which is a measure of the PROTAC's binding affinity.

Visualizing Key Concepts and Workflows

Diagrams generated using the DOT language can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Specificity Assessment cell_culture Cell Culture & PROTAC Treatment start->cell_culture western_blot Western Blot (On-Target Degradation) cell_culture->western_blot proteomics Mass Spectrometry Proteomics (Off-Target Profiling) cell_culture->proteomics binding_assay Competitive Binding Assay (Target Engagement) cell_culture->binding_assay dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax off_target_id Identify Off-Targets proteomics->off_target_id binding_affinity Determine Binding Affinity (IC50) binding_assay->binding_affinity end Conclusion: Specificity Profile dc50_dmax->end off_target_id->end binding_affinity->end

Caption: Experimental workflow for assessing PROTAC specificity.

Linker_Properties cluster_linker Linker Properties cluster_outcomes Performance Outcomes Length Length Specificity Specificity Length->Specificity Potency Potency (DC50) Length->Potency Composition Composition (e.g., PEG, Alkyl) Composition->Specificity PK_Properties Pharmacokinetics Composition->PK_Properties Rigidity Rigidity Rigidity->Specificity Rigidity->Potency Efficacy Efficacy (Dmax)

Caption: Logical relationship of linker properties influencing specificity.

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative tumor cells.[1][2] This phenomenon is critically dependent on the design of the ADC, particularly the linker connecting the antibody to the payload. This guide provides a comparative analysis of ADCs featuring hydrophilic polyethylene (B3416737) glycol (PEG) linkers versus other common linker technologies, with a focus on their impact on the bystander effect and overall performance.

The choice of linker technology governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[3] An ideal linker remains stable in the bloodstream to minimize off-target toxicity but efficiently releases a membrane-permeable payload upon internalization into the target cancer cell to mediate bystander killing.[4]

The Mechanism of Bystander Killing

The bystander effect is initiated upon the internalization of an ADC into an antigen-positive (Ag+) tumor cell.[4] Once inside the lysosome, proteases cleave the linker, releasing the cytotoxic payload. For a potent bystander effect to occur, the released payload must be able to diffuse across the lysosomal and plasma membranes to enter the tumor microenvironment and kill neighboring antigen-negative (Ag-) cells.[2][4] This process is highly dependent on the physicochemical properties of the released payload, which are in turn influenced by the linker chemistry.[2]

Comparative Analysis of Linker Technologies

The inclusion of hydrophilic linkers, such as those containing PEG, can significantly impact an ADC's properties by improving solubility, reducing aggregation, and favorably altering pharmacokinetic profiles.[5] This section compares ADCs with PEG linkers to those with other common linker types, such as standard cleavable and non-cleavable linkers.

Data Presentation: In Vitro Cytotoxicity and Bystander Effect

The following table summarizes the in vitro performance of ADCs with different linker technologies, highlighting their potency against antigen-positive cells and their ability to induce bystander killing in co-culture models.

ADC Linker TypePayloadTarget AntigenAntigen-Positive Cell LineIC50 (Ag+) (nM)Antigen-Negative Cell LineBystander Killing (% of Control)Reference(s)
PEGylated Cleavable Linker MMAEHER2NCI-N87~0.1MCF7Significant[6]
Standard Cleavable (vc-MMAE) MMAEHER2NCI-N87~0.1MCF7Significant[3]
Non-Cleavable (SMCC-DM1) DM1HER2SK-BR-3PotentU-87 MGNo significant effect[7]
PEGylated Cleavable Linker MMAECD30Karpas-299Sub-nanomolarJurkat (co-culture)Significant[8][9]
Data Presentation: In Vivo Efficacy in Xenograft Models

The table below presents data from in vivo studies, comparing the tumor growth inhibition (TGI) achieved by ADCs with different linkers in mouse xenograft models.

ADC Linker TypePayloadTumor ModelDosingTumor Growth Inhibition (%)Reference(s)
PEGylated Cleavable Linker MMAENCI-N87 XenograftSingle doseSignificant[6][10]
Standard Cleavable (vc-MMAE) MMAEVarious XenograftsVariesPotent[1]
Non-Cleavable (SMCC-DM1) DM1HER2+ XenograftVariesEffective[11]
Hydrophilic Linker ExatecanMultiple XenograftsSingle or multiple dosesPotent[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the bystander effect. Below are protocols for key in vitro assays.

Protocol 1: In Vitro Co-Culture Bystander Effect Assay

This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured with antigen-positive cells.[4]

1. Cell Lines and Reagents:

  • Antigen-Positive (Ag+) Cell Line: A cell line expressing the target antigen of the ADC.

  • Antigen-Negative (Ag-) Cell Line: A cell line that does not express the target antigen but is sensitive to the ADC's payload. This cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • ADC of Interest: With a PEGylated linker and a membrane-permeable payload (e.g., MMAE).

  • Control ADCs: An ADC with a non-cleavable linker and a free payload control.

  • Cell Culture Media and Supplements.

  • 96-well plates.

  • Fluorescence microscope or plate reader.

2. Procedure:

  • Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).

  • As controls, seed each cell line in monoculture.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the test and control ADCs, and the free payload.

  • Treat the co-cultures and monocultures with the compounds or a vehicle control. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.

  • Incubate the plates for 72-96 hours.

  • Quantify the viability of the fluorescent Ag- cells using a fluorescence plate reader or by imaging and cell counting.

3. Data Analysis:

  • Calculate the percentage of viable Ag- cells in the co-cultures treated with the ADC compared to the vehicle-treated co-culture control. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Protocol 2: Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by a secreted, stable cytotoxic agent released from the ADC-treated Ag+ cells.

1. Cell Lines and Reagents:

  • Same as in Protocol 1.

2. Procedure:

  • Seed Ag+ cells in a culture plate and allow them to adhere.

  • Treat the Ag+ cells with a cytotoxic concentration of the test ADC or a vehicle control for 48-72 hours.

  • Collect the conditioned medium from the treated and control Ag+ cells and clarify it by centrifugation or filtration to remove cell debris.

  • Seed the fluorescently labeled Ag- cells in a 96-well plate and allow them to adhere overnight.

  • Remove the existing medium from the Ag- cells and replace it with the collected conditioned medium.

  • Incubate the Ag- cells for 48-72 hours.

  • Assess the viability of the Ag- cells.

3. Data Analysis:

  • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated Ag+ cells. A significant reduction in viability suggests that a stable cytotoxic compound is released from the Ag+ cells and is responsible for the bystander killing.

Mandatory Visualizations

Signaling Pathway for Tubulin Inhibitor Payloads (e.g., MMAE)

The following diagram illustrates the mechanism of action of monomethyl auristatin E (MMAE), a common ADC payload that induces cell death by inhibiting tubulin polymerization.[13][14][15] Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12][15]

MMAE_Signaling_Pathway cluster_cell Cancer Cell MMAE MMAE Payload (from ADC) Tubulin α/β-Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Caspase_Activation Caspase Activation (Caspase-3, -9) Mitotic_Catastrophe->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: MMAE-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Bystander Effect Assessment

The diagram below outlines the key steps in the in vitro evaluation of the ADC bystander effect using co-culture and conditioned medium transfer assays.

Bystander_Effect_Workflow cluster_workflow Bystander Effect Evaluation Workflow cluster_coculture Co-Culture Path cluster_conditioned Conditioned Medium Path start Start cell_prep Prepare Antigen-Positive (Ag+) and Fluorescent Antigen-Negative (Ag-) Cell Lines start->cell_prep co_culture Co-Culture Assay cell_prep->co_culture conditioned_medium Conditioned Medium Transfer Assay cell_prep->conditioned_medium adc_treatment_co Treat Co-Culture with ADC co_culture->adc_treatment_co adc_treatment_ag_plus Treat Ag+ Monoculture with ADC conditioned_medium->adc_treatment_ag_plus incubation_co Incubate (72-96h) adc_treatment_co->incubation_co collect_medium Collect Conditioned Medium adc_treatment_ag_plus->collect_medium treat_ag_minus Treat Ag- Cells with Conditioned Medium collect_medium->treat_ag_minus incubation_cm Incubate (48-72h) treat_ag_minus->incubation_cm viability_assay_co Measure Viability of Ag- Cells (Fluorescence) incubation_co->viability_assay_co viability_assay_cm Measure Viability of Ag- Cells incubation_cm->viability_assay_cm analysis Data Analysis and Quantification of Bystander Effect viability_assay_co->analysis viability_assay_cm->analysis

Caption: Workflow for in vitro bystander effect assays.

References

Benchmarking Br-PEG3-ethyl acetate Against Established PROTAC Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of Br-PEG3-ethyl acetate (B1210297), a short-chain polyethylene (B3416737) glycol (PEG)-based linker, against other established PROTAC linkers, supported by a review of experimental data and detailed methodologies for key evaluation assays.

While direct head-to-head comparative studies for Br-PEG3-ethyl acetate against a wide array of linkers for the same biological target are not extensively available in the public domain, this guide synthesizes existing data on similar short-chain PEG linkers and other common linker types to provide a robust framework for its evaluation and strategic deployment in PROTAC design.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is not a mere spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby diminishing degradation efficiency.[1]

Comparative Analysis of PROTAC Linkers

PROTAC linkers are broadly classified into flexible linkers, such as alkyl and PEG chains, and rigid linkers that incorporate cyclic moieties.[1] this compound falls into the category of flexible, hydrophilic linkers.

Physicochemical Properties of Common PROTAC Linkers

The physicochemical properties of the linker significantly influence the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.

Linker TypeRepresentative StructureKey Physicochemical Properties
This compound Br-(PEG)3-CH2COOEtHydrophilic : The PEG chain enhances aqueous solubility. Flexible : Allows for conformational adaptability in ternary complex formation. Polar : The ether oxygens and the ethyl acetate group contribute to its polarity.
Alkyl Linkers -(CH2)n-Hydrophobic : Generally increases lipophilicity, which can impact solubility. Flexible : High degree of conformational freedom.[1]
Long-Chain PEG Linkers -(PEG)n- (n > 4)Highly Hydrophilic : Significantly improves aqueous solubility. Highly Flexible : Can sometimes lead to an entropic penalty upon binding.
Rigid Linkers (e.g., Piperazine-based) -(Piperazine)-Constrained Conformation : Can pre-organize the PROTAC for optimal binding. Improved Metabolic Stability : Less prone to enzymatic degradation.[1]

Table 1: Comparison of Physicochemical Properties of Common PROTAC Linkers. This table summarizes the key physicochemical characteristics of different classes of PROTAC linkers, highlighting the properties of this compound in comparison to other established linker types.

Performance Comparison in Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table presents a compilation of data from various studies to illustrate the impact of linker type and length on degradation efficiency.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-[2]
Tank-binding kinase 1 (TBK1)Alkyl/Ether21396[2]
Bruton's Tyrosine Kinase (BTK)PEG-basedVaried<10>85[3]
Estrogen Receptor α (ERα)PEG12Less Potent-[4]
Estrogen Receptor α (ERα)PEG16More Potent-[4][]
CRBN (Homo-PROTAC)PEG8Optimal-[4]

Table 2: Impact of Linker Type and Length on PROTAC Degradation Efficacy. This table provides a comparative overview of the degradation performance of PROTACs with different linkers against various targets, showcasing the critical role of linker optimization.

Based on the trends observed with short-chain PEG linkers, a PROTAC incorporating this compound is expected to be effective, provided that the linker length is sufficient to span the distance between the target protein and the E3 ligase without inducing steric clash. The optimal length, however, is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[4]

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This is a standard and widely used technique to quantify the reduction in the level of a target protein following PROTAC treatment.[1]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Cellular Permeability Assays

The ability of a PROTAC to cross the cell membrane is crucial for its activity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability.

Materials:

  • PAMPA plate (with a lipid-coated artificial membrane)

  • Donor and acceptor well plates

  • PROTAC compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Solutions: Dissolve the PROTAC in PBS to create the donor solution. Fill the acceptor wells with PBS.

  • Assay Assembly: Add the donor solution to the donor wells of the PAMPA plate. Place the PAMPA membrane onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × ([Drug]_acceptor / [Drug]_donor)

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Surface Plasmon Resonance (SPR) is a powerful technique to study the kinetics and affinity of these interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein, E3 ligase, and PROTAC

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the apparent affinity of the ternary complex. An increase in affinity compared to the binary interactions indicates positive cooperativity.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->E3Ligase Ub Transfer PolyUbiquitinatedProtein Poly-ubiquitinated POI TernaryComplex->PolyUbiquitinatedProtein Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUbiquitinatedProtein->Proteasome Proteasome->PROTAC Recycled DegradedProtein Degraded Peptides Proteasome->DegradedProtein

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance Length Length TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Composition Composition (e.g., PEG vs. Alkyl) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility/Rigidity Flexibility->TernaryComplex Solubility->Permeability Degradation Degradation Efficacy (DC50, Dmax) Permeability->Degradation TernaryComplex->Degradation

References

Safety Operating Guide

Prudent Disposal of Br-PEG3-ethyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Br-PEG3-ethyl acetate (B1210297), a specialized chemical used in research and drug development. The procedural guidance herein is intended to supplement, not replace, institution-specific safety protocols.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene. Nitrile gloves are not generally recommended for prolonged contact with similar acetate esters.[1]

  • Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: All handling of Br-PEG3-ethyl acetate waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1]

Comparative Data of Related Compounds

To provide a contextual understanding of potential hazards, the following table summarizes key data for ethyl acetate and ethyl bromoacetate (B1195939). It is crucial to recognize that the addition of a PEG-3 linker will alter the physicochemical properties of this compound.

PropertyEthyl AcetateEthyl BromoacetatePotential Implication for this compound
Formula C4H8O2[2]C4H7BrO2[3]The PEG chain will increase the molecular weight and likely alter solubility.
Appearance Colorless liquid[4]Colorless to yellow liquid[3][5]Likely a liquid, color should be noted.
Odor Fruity[4]Fruity, pungent[3]May have a characteristic odor.
Boiling Point 77 °C (170.6 °F)[6]158 °C (316 °F)[3]The PEG chain will significantly increase the boiling point.
Flash Point -4 °C (24.8 °F)[4]47 °C (117 °F)[3]Flammability is a key concern; treat as flammable.
Solubility in Water Soluble[6]Insoluble[3][5]The PEG chain will likely increase water solubility compared to ethyl bromoacetate.
Hazards Highly flammable, eye irritant, may cause drowsiness[4][7]Toxic if inhaled, swallowed, or in contact with skin; lachrymator[3][8]Assume high toxicity and handle with extreme caution.

Step-by-Step Disposal Protocol

The disposal of this compound must be approached with the understanding that it is a potentially hazardous, uncharacterized substance.

  • Consult Institutional Guidelines: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office. They will provide specific procedures based on your facility's waste management program and local regulations.

  • Waste Characterization: Treat this compound as a hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department. Based on its structure, it should be considered both flammable and toxic.

  • Segregation and Storage:

    • Collect waste this compound in a designated, properly labeled, and chemically compatible container. A polyethylene (B3416737) or glass container is generally suitable.[1]

    • The container must be sealed to prevent the release of vapors.

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.[9]

    • Ensure the storage area is separate from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any known hazard information.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed container for disposal as hazardous waste.

    • Ventilate the area of the spill.

    • For larger spills, evacuate the area and contact your institution's emergency response team.

  • Final Disposal: The sealed and labeled waste container must be transferred to your institution's hazardous waste management facility for final disposal by a licensed chemical destruction contractor. Methods may include controlled incineration with flue gas scrubbing.[9] Do not discharge this compound to sewer systems or dispose of it in regular trash.[9]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for Disposal of this compound cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound for Disposal B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE B->C D Collect Waste in a Labeled, Compatible Container C->D E Store in a Ventilated, Secure Area D->E F Segregate from Incompatible Materials E->F G Arrange for Pickup by EHS or Approved Vendor F->G H Document Waste Transfer G->H I Final Disposal via Licensed Facility (e.g., Incineration) H->I Spill Spill Occurs SmallSpill Small Spill? Spill->SmallSpill Assess Size LargeSpill Large Spill? SmallSpill->LargeSpill No Cleanup Absorb with Inert Material & Containerize SmallSpill->Cleanup Yes Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Yes Cleanup->D Add to Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Br-PEG3-ethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS, a risk assessment must be conducted based on the hazards of structurally similar compounds.

  • Ethyl Acetate (B1210297) Moiety : This component suggests that the compound may be flammable and can cause serious eye irritation.[3][4][5] Vapors may cause drowsiness or dizziness.[3][5] Repeated exposure may lead to skin dryness or cracking.[3][5]

  • Brominated Alkyl Component : Organic bromides can be irritants and may be harmful if they come into contact with the skin or are inhaled.[6] Upon decomposition, they can release hydrogen bromide gas.

  • Polyethylene (B3416737) Glycol (PEG) Linker : PEGs are generally considered to have low toxicity and are biodegradable.[7][8][9][10] However, they can act as penetration enhancers, which may increase the absorption of other hazardous components of the molecule through the skin.[11]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling Br-PEG3-ethyl acetate.

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are a common choice in laboratory settings, but they have poor compatibility with ethyl acetate.[12] Therefore, it is recommended to use thicker gloves, such as butyl rubber or neoprene, or to double-glove with nitrile gloves, ensuring they are changed frequently and immediately upon contamination.[12][13]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect against splashes.[13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes.[13]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against splashes and potential flash fires.[14]
Respiratory Protection NIOSH-approved RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Ventilation : All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources : Keep the compound away from heat, sparks, open flames, and other sources of ignition.[3][4][5][15] Use non-sparking tools and explosion-proof equipment.[3][5][12][15]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][15] The storage area should be designated for flammable liquids.

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Spill and Emergency Procedures

Immediate and appropriate response to a spill is crucial to prevent injury and further contamination.

Emergency Workflow

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Major Spill alert Alert Colleagues and Supervisor spill->alert All Spills ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in Waste Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Decontamination:

Decontamination involves a four-step process of deactivating, decontaminating, cleaning, and disinfecting the affected area.[16] For a spill of this compound, the primary focus is on physical removal and chemical neutralization.

  • Absorb : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill.[6][12]

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[12][17]

  • Clean : Clean the spill area with soap and water.[18]

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup.[15]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow

waste Generate Waste segregate Segregate Halogenated Organic Waste waste->segregate container Use Designated, Labeled Container segregate->container storage Store in a Ventilated, Secure Area container->storage collection Arrange for Professional Disposal storage->collection

Caption: Step-by-step chemical waste disposal process.

Waste Management:

  • Segregation : Do not mix this compound waste with other waste streams, especially not with incompatible chemicals.[12] It should be collected in a container designated for halogenated organic waste.

  • Container : Use a clearly labeled, sealed, and compatible container for waste collection.[12][17]

  • Disposal : The final disposal of the hazardous waste must be handled by a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[17] Do not pour this chemical down the drain.[12]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Br-PEG3-ethyl acetate
Reactant of Route 2
Reactant of Route 2
Br-PEG3-ethyl acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。